N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
Description
Properties
Molecular Formula |
C44H62ClN5O9 |
|---|---|
Molecular Weight |
840.46 |
IUPAC Name |
3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H |
InChI Key |
UKACGQMFZSBZHG-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Bifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, chemical biology, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
This compound is a complex molecule integrating three key functional components: a terminal azide group, a terminal carboxylic acid, and a Cy5 fluorophore, all connected by polyethylene glycol (PEG) linkers. This unique architecture allows for sequential or orthogonal conjugation strategies.
The azide moiety serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are highly efficient and biocompatible, enabling the precise attachment of the linker to alkyne- or strained cyclooctyne-modified molecules.[1][2] The carboxylic acid group can be activated to form a stable amide bond with primary amine groups present in biomolecules like proteins and peptides.[3] The embedded Cy5 cyanine dye is a widely used fluorescent probe in the far-red region of the spectrum, making it ideal for various fluorescence-based detection and imaging applications.[4] The PEG chains enhance the solubility and bioavailability of the molecule and its conjugates.[3]
A summary of the key physicochemical and spectral properties of this compound is presented in Table 1.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄₄H₆₂ClN₅O₉ | [4][5] |
| Molecular Weight | 840.44 g/mol | [4] |
| CAS Number | 2107273-42-5 | [4][5] |
| Appearance | Solid | [6] |
| Solubility | Water, DMSO, DMF, DCM | [3] |
| Excitation Maximum (λex) | ~649 nm | [3][7] |
| Emission Maximum (λem) | ~667 nm | [3][7] |
| Purity | ≥95% | [4] |
Applications in Research and Drug Development
The principal application of this compound is as a bifunctional linker in the construction of PROTACs.[1][2][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][9]
The synthesis of a PROTAC using this linker would typically involve two key steps:
-
Amide Bond Formation: The carboxylic acid terminus of the linker is activated (e.g., using EDC or HATU) and reacted with an amine-containing ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide or VHL ligands).[3]
-
Click Chemistry: The azide terminus of the resulting conjugate is then reacted with an alkyne-functionalized ligand for the protein of interest (POI) via a CuAAC or SPAAC reaction.[1][2]
The embedded Cy5 fluorophore allows for the tracking and quantification of the PROTAC molecule in various assays, such as cellular uptake studies, localization experiments, and binding assays.
Experimental Protocols
Below are generalized protocols for the key reactions involving the use of this compound in the synthesis and evaluation of a PROTAC.
Protocol for PROTAC Synthesis
This protocol describes the conjugation of an E3 ligase ligand and a POI ligand to the this compound linker.
Part 1: Amide Coupling of E3 Ligase Ligand
-
Dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (1.0-1.2 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.5 eq) and a base such as DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the azide-linker-E3 ligase ligand conjugate.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-linker-E3 ligase ligand conjugate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a mixture of t-butanol and water (e.g., 1:1 v/v).
-
Add a copper(II) sulfate solution (0.1 eq) and a sodium ascorbate solution (0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
Protocol for Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading a target protein in a cellular context.
-
Cell Seeding and Treatment:
-
Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its evaluation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selvita.com [selvita.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: Mechanism of Action and Applications in Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. We will delve into its core mechanism of action, detailing the roles of its constituent chemical moieties. This guide will further explore its applications, particularly in the realms of bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs), supported by structured data and detailed experimental protocols.
Core Molecular Structure and Functional Components
This compound is a heterobifunctional molecule designed for versatile applications in biological research. Its structure can be deconstructed into four key functional units:
-
Azide Group (-N₃): This moiety serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the covalent linkage of the molecule to entities bearing an alkyne or a strained alkyne (like DBCO or BCN), respectively.[3][4]
-
Carboxylic Acid Group (-COOH): This functional group provides a second, distinct point of conjugation. The carboxylic acid can be activated to form a reactive ester (e.g., an N-hydroxysuccinimide or NHS ester) which then readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins or at the N-terminus of polypeptides, to form stable amide bonds.[5][6]
-
Polyethylene Glycol (PEG) Linkers (-PEG3- and -PEG4-): The molecule incorporates two PEG spacers of defined length. These hydrophilic linkers serve several critical purposes: they increase the overall water solubility of the molecule, reduce steric hindrance between the conjugated partners, and minimize non-specific interactions.
-
Cyanine 5 (Cy5) Dye: This is a fluorescent reporter molecule. Cy5 is a bright, far-red fluorescent dye that is well-suited for biological applications due to the low autofluorescence of many biological samples in its emission range.[7][8] It can be excited by common laser lines (e.g., 633 nm or 647 nm) and its fluorescence allows for the detection, localization, and quantification of the labeled species.[7]
Mechanism of Action in Bioconjugation
The primary mechanism of action of this compound revolves around its ability to act as a molecular bridge, covalently connecting two different molecules of interest while simultaneously attaching a fluorescent reporter for tracking and analysis. This is achieved through a sequential or orthogonal two-step conjugation strategy.
Step 1: Amide Bond Formation
Typically, the carboxylic acid is the first point of reaction. It is activated to an NHS ester, which then reacts with an amine-containing biomolecule (e.g., a protein, antibody, or peptide) to form a stable amide linkage. This step results in the target biomolecule being tagged with both an azide group and a Cy5 dye.
Step 2: Azide-Alkyne Cycloaddition
The azide-tagged biomolecule can then be reacted with a second molecule that has been functionalized with an alkyne group. This reaction, catalyzed by copper(I) in the case of CuAAC, forms a stable triazole linkage, completing the bioconjugation.[1][] Alternatively, for in vivo applications or with sensitive biological samples where copper toxicity is a concern, the azide can react with a strained alkyne (e.g., DBCO) via SPAAC, which does not require a metal catalyst.[9]
The logical workflow for a typical bioconjugation experiment is illustrated in the diagram below.
Caption: General workflow for bioconjugation using the bifunctional linker.
Application in PROTAC Development
A significant application of this compound is in the synthesis and evaluation of PROTACs.[3][4][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In this context, the linker serves to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The inclusion of the Cy5 dye allows for the visualization and tracking of the PROTAC, enabling studies on its cellular uptake, localization, and engagement with its targets.
The signaling pathway initiated by a fluorescently-labeled PROTAC is depicted below.
Caption: PROTAC mechanism leading to targeted protein degradation.
Quantitative Data
The photophysical properties of the Cy5 fluorophore are crucial for its application. Below is a summary of its key characteristics.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λ_max, ex) | ~650 nm | [11] |
| Maximum Emission Wavelength (λ_max, em) | ~670 nm | [11] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [12] |
| Quantum Yield | Environmentally sensitive | [] |
| Recommended Laser Lines | 633 nm, 647 nm | [7] |
Experimental Protocols
Protocol for Labeling a Protein via Amide Coupling
This protocol describes the general steps for labeling a protein containing primary amines with this compound.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Reaction buffer (e.g., Phosphate buffer, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Reagents:
-
Dissolve the protein of interest in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer immediately before use.
-
-
Activate the Carboxylic Acid:
-
In a microcentrifuge tube, combine a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS with the linker.
-
Incubate for 15 minutes at room temperature to generate the reactive Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-labeled protein from the previous step to an alkyne-functionalized molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-labeled protein and a 5- to 10-fold molar excess of the alkyne-functionalized molecule in a suitable buffer.
-
Prepare a premix of CuSO₄ and the copper-binding ligand. A common ratio is 1:5 (CuSO₄:ligand).[1]
-
-
Initiate the Reaction:
-
Add the CuSO₄/ligand premix to the reaction tube to a final copper concentration of 50-200 µM.
-
Add the sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I) state.[1]
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. The tube should be sealed to minimize oxygen exposure, which can inhibit the reaction.[1]
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst, excess reagents, and unreacted starting materials.
-
The experimental workflow for this two-step conjugation is visualized in the diagram below.
Caption: A two-stage experimental workflow for protein conjugation.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 8. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. glpbio.cn [glpbio.cn]
- 11. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 12. Cyanine - Wikipedia [en.wikipedia.org]
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional molecule N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a versatile tool in modern drug discovery and proteomics. This document details its chemical properties, applications, and a representative experimental protocol for its use in bioconjugation.
Core Molecular Attributes
This compound is a custom-synthesized molecule featuring three key functional components: an azide group for bioorthogonal "click" chemistry, a carboxylic acid for conventional bioconjugation, and a Cy5 fluorophore for sensitive detection. The polyethylene glycol (PEG) spacers (PEG3 and PEG4) enhance its solubility in aqueous media and provide spatial separation between the conjugated moieties.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C44H62ClN5O9 | [1][2][3] |
| Molecular Weight | 840.44 g/mol | [1][2][3] |
| Purity | ≥95% | [2] |
| CAS Number | 2107273-42-5 | [1][2][3] |
| Excitation Maximum (λex) | 649 nm | [3] |
| Emission Maximum (λem) | 667 nm | [3] |
| Solubility | Water, DMSO, DMF | [3] |
| Storage | -20°C, protected from light | [3] |
Key Applications
The unique trifunctional nature of this molecule makes it a valuable reagent in several advanced research areas:
-
Proteolysis-Targeting Chimeras (PROTACs): This molecule is frequently employed as a fluorescently labeled linker in the synthesis of PROTACs.[2][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The azide and carboxylic acid termini allow for the sequential or orthogonal conjugation of a target-binding ligand and an E3 ligase-binding ligand. The embedded Cy5 dye enables the visualization and tracking of the PROTAC within cellular systems.
-
Fluorescence Labeling and Bioimaging: The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules, creating a stable amide bond. This allows for the covalent attachment of the Cy5 fluorophore for applications such as fluorescence microscopy, flow cytometry, and Western blotting.
-
Click Chemistry: The azide group facilitates highly specific and efficient conjugation to molecules containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This bioorthogonal reaction is widely used for labeling biomolecules in complex biological samples.
Experimental Protocols
The following is a representative two-step protocol for the synthesis of a fluorescently labeled bioconjugate using this compound. This protocol first involves the conjugation of a protein of interest (POI) to the carboxylic acid terminus, followed by a click chemistry reaction to attach an alkyne-modified molecule.
Step 1: Amide Coupling to a Protein of Interest (POI)
This step conjugates the carboxylic acid group of the linker to a primary amine on the POI.
Materials:
-
This compound
-
Protein of Interest (POI) with accessible primary amines (e.g., lysine residues)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
In a separate tube, dissolve EDC (1.2 equivalents) and NHS (1.2 equivalents) in the Reaction Buffer.
-
Add the this compound solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to POI:
-
Dissolve the POI in the Reaction Buffer.
-
Add the activated linker solution to the POI solution. The molar ratio of linker to POI should be optimized but a starting point of 10:1 is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester.
-
Purify the POI-(PEG)-Cy5 conjugate using size-exclusion chromatography to remove excess linker and reagents.
-
Characterize the conjugate using UV-Vis spectroscopy to determine the degree of labeling.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This step attaches an alkyne-modified molecule to the azide group of the POI-(PEG)-Cy5 conjugate.
Materials:
-
POI-(PEG)-Cy5 conjugate from Step 1
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-modified molecule, CuSO4, and sodium ascorbate in the Reaction Buffer.
-
-
Click Reaction:
-
In a reaction tube, combine the POI-(PEG)-Cy5 conjugate and a molar excess of the alkyne-modified molecule.
-
If using TBTA, add it to the mixture at this stage.
-
Initiate the reaction by adding CuSO4 followed by sodium ascorbate. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the final fluorescently labeled bioconjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove the catalyst and excess reagents.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Amide Coupling of the Linker to a Protein of Interest.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
An In-depth Technical Guide on the Solubility and Stability of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the bifunctional fluorescent linker, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. This molecule is increasingly utilized in bioconjugation, particularly for the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2] Understanding its solubility and stability is critical for its effective use in experimental design, ensuring reproducibility and the successful synthesis of labeled biomolecules.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates several key functional moieties:
-
Cyanine 5 (Cy5) Dye: A far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm.[3] Its fluorescence in the near-infrared region is advantageous for biological imaging due to reduced autofluorescence from tissues.[4]
-
Polyethylene Glycol (PEG) Spacers (PEG3 and PEG4): Short, hydrophilic PEG chains that enhance the aqueous solubility of the molecule.[3][5][6] These linkers also provide flexibility and reduce steric hindrance in bioconjugation reactions.
-
Azide Group (-N₃): A reactive group that participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugation.[1][7]
-
Carboxylic Acid Group (-COOH): A terminal acid group that can be activated to react with primary amines, forming stable amide bonds.[5]
This combination of features makes it a versatile tool for labeling proteins, nucleic acids, and other biomolecules.
Solubility Profile
The solubility of this compound is influenced by its constituent parts. The Cy5 core is inherently hydrophobic, while the PEG linkers and the terminal carboxylic acid group significantly enhance its hydrophilicity.[5][8]
Table 1: Expected Solubility of this compound
| Solvent Type | Solvent Examples | Expected Solubility | Rationale and Remarks |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), TRIS, HEPES | Soluble | The hydrophilic PEG spacers and the ionizable carboxylic acid group promote solubility in aqueous media.[3][5][6] Solubility may be pH-dependent, increasing at neutral to alkaline pH where the carboxylic acid is deprotonated. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | These solvents are effective at dissolving both the hydrophobic Cy5 core and the polar components of the molecule.[4][9] DMSO is a common solvent for preparing concentrated stock solutions.[10] |
| Polar Protic Solvents | Water, Methanol, Ethanol | Soluble | Water solubility is good due to the PEG chains.[3][9] Solubility in alcohols is also expected, though potentially less than in DMSO or DMF. |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | DCM can dissolve the overall structure, indicating its utility in certain organic synthesis and purification steps.[3] |
| Nonpolar Apolar Solvents | Hexane, Toluene, Diethyl Ether | Poorly Soluble / Insoluble | The overall polarity of the molecule, dominated by the PEG linkers and ionic groups, makes it incompatible with nonpolar solvents. |
Note: The information in this table is based on qualitative data from suppliers and the known properties of the molecule's components. Quantitative solubility (e.g., in mg/mL) should be determined empirically for specific applications.
Stability Profile
The stability of this compound is crucial for its storage and use in experimental settings. Key factors affecting its stability are temperature, pH, and light exposure.
Table 2: Expected Stability of this compound
| Condition | Parameter | Expected Stability | Rationale and Remarks |
| Temperature | Long-term Storage (Solid) | Stable at -20°C or lower for months to years. | Recommended by suppliers for long-term preservation of the compound's integrity.[5] |
| Long-term Storage (In Solution) | Stable for months at -20°C or -80°C in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can lead to degradation and moisture absorption in DMSO, which can reduce solubility.[10] | |
| Short-term Storage (In Solution) | Stable for days to weeks at 2-8°C when protected from light. | Short-term storage in a refrigerator is feasible for working solutions. | |
| Elevated Temperatures | Degradation is likely, particularly of the cyanine dye. | Thermal degradation of cyanine dyes can occur, leading to a loss of fluorescence. | |
| pH | pH Range | Generally stable in the pH range of 4-10. | Cy5 dyes are known to be relatively stable within this pH range.[11] Extreme pH values should be avoided. |
| High pH | Potential for hydrolysis of ester linkages if present, though the primary structure is generally robust. | The core structure is relatively stable, but functional groups could be susceptible to extreme alkaline conditions. | |
| Low pH | Stable. The azide group is stable under most conditions, including acidic ones. | The azide functionality is known for its high stability. | |
| Light Exposure | Photostability | Susceptible to photobleaching upon prolonged exposure to excitation light. | Cyanine dyes, including Cy5, can undergo photodegradation, leading to an irreversible loss of fluorescence.[12] Store in the dark. |
Experimental Protocols
The following protocols provide standardized methods for researchers to quantitatively assess the solubility and stability of this compound.
This protocol uses UV-Vis spectroscopy to determine the saturation concentration of the dye in a given solvent.
-
Preparation of a Standard Curve:
-
Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO).
-
Create a series of dilutions from the stock solution in the solvent of interest (e.g., PBS pH 7.4).
-
Measure the absorbance of each dilution at the maximum absorption wavelength of Cy5 (~649 nm) using a spectrophotometer.
-
Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient using the Beer-Lambert law.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Measure the absorbance of the clear, saturated solution.
-
Use the standard curve to calculate the concentration of the dissolved compound, which represents its solubility in that solvent.
-
This protocol measures the rate of photobleaching under continuous illumination.
-
Sample Preparation:
-
Prepare a solution of the compound in the desired buffer or solvent at a typical working concentration (e.g., 1 µM).
-
Place the solution in a quartz cuvette or a well of a microplate.
-
-
Fluorescence Measurement Over Time:
-
Use a spectrofluorometer or a fluorescence microscope equipped with a suitable laser line for Cy5 excitation (~640 nm).
-
Continuously illuminate the sample with the excitation light source at a constant power.
-
Record the fluorescence emission intensity at regular intervals (e.g., every 30 seconds) over a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The rate of decrease in fluorescence intensity indicates the photobleaching rate. This can be compared across different conditions or with other dyes.
-
This protocol evaluates the effect of pH on the compound's fluorescence and chemical integrity.
-
Sample Preparation:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).
-
Add a small aliquot of a concentrated stock solution of the compound to each buffer to reach the same final concentration.
-
-
Incubation and Measurement:
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours).
-
After incubation, measure the absorbance and fluorescence emission spectra of each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity and maximum emission wavelength as a function of pH.
-
Significant changes in fluorescence or spectral shifts indicate pH-dependent instability or protonation/deprotonation events affecting the fluorophore.
-
For a more detailed analysis, HPLC can be used to check for the appearance of degradation products.
-
This protocol assesses the compound's stability at different temperatures.
-
Sample Preparation:
-
Prepare aliquots of the compound in the desired solvent or buffer.
-
-
Incubation:
-
Store the aliquots at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for different durations (e.g., 1 day, 1 week, 1 month). Include a control sample stored at -20°C.
-
-
Analysis:
-
At each time point, retrieve the samples and allow them to return to room temperature.
-
Measure the absorbance and fluorescence intensity.
-
A significant decrease in absorbance or fluorescence compared to the -20°C control indicates thermal degradation.
-
HPLC analysis can be performed to quantify the remaining intact compound and identify degradation products.
-
Visualizations
The following diagram illustrates a logical workflow for a comprehensive characterization of the solubility and stability of this compound.
Caption: Workflow for characterizing the solubility and stability of a fluorescent dye conjugate.
Summary and Recommendations
This compound is a valuable reagent for bioconjugation, offering the benefits of far-red fluorescence, click chemistry compatibility, and enhanced aqueous solubility. Based on its structure, it is expected to be readily soluble in aqueous buffers and polar organic solvents like DMSO and DMF.
For optimal performance and longevity, the following handling and storage recommendations should be followed:
-
Storage: Store the solid compound at -20°C or below, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light.
-
Experimental Conditions: During use, minimize exposure to ambient light to prevent photobleaching. Ensure the pH of the reaction buffer is within the stable range of the dye (typically pH 4-10).
By following these guidelines and, if necessary, performing the detailed characterization experiments outlined in this guide, researchers can ensure the reliable and effective use of this compound in their drug development and molecular biology applications.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. pharmatutor.org [pharmatutor.org]
- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nanomolar Protein Thermal Profiling with Modified Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Architect's Toolkit: An In-depth Technical Guide to Bifunctional PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, where precision and efficacy are paramount, bifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools. These versatile molecular bridges offer a powerful means to connect therapeutic payloads, targeting moieties, and other functional molecules, profoundly influencing the stability, solubility, and pharmacokinetic profiles of the resulting conjugates. This technical guide provides a comprehensive exploration of bifunctional PEG linkers, delving into their core principles, diverse classifications, and practical applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Core Principles of PEGylation in Bioconjugation
PEGylation, the covalent attachment of PEG chains to molecules, is a cornerstone of modern biopharmaceutical development.[1] The fundamental properties of PEG — a hydrophilic, biocompatible, and non-immunogenic polymer — bestow significant advantages upon the molecules they modify.[1] The primary goals of incorporating PEG linkers are to enhance a drug's pharmacokinetic and pharmacodynamic profile.
Key benefits include:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more amenable to aqueous environments for administration and formulation.[2]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1]
-
Reduced Immunogenicity: PEG chains can effectively mask antigenic epitopes on the surface of therapeutic proteins, thereby diminishing the likelihood of an immune response.[3]
-
Increased Stability: The flexible PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the conjugated molecule from degradation.[1]
A Comparative Overview of Bifunctional PEG Linker Architectures
Bifunctional PEG linkers are broadly classified based on the reactivity of their terminal functional groups and their structural arrangement.
Homobifunctional vs. Heterobifunctional Linkers
-
Homobifunctional Linkers: Possess two identical reactive groups, making them suitable for crosslinking identical molecules or for polymerization.[4] However, their application in conjugating two different molecules can lead to a mixture of products and may require more rigorous purification.[5]
-
Heterobifunctional Linkers: Feature two different reactive groups, enabling a controlled, sequential conjugation of two distinct molecular entities.[6] This orthogonal reactivity results in a more homogenous and well-defined final product with a higher yield of the desired conjugate.[5]
Table 1: Quantitative Comparison of Homobifunctional vs. Heterobifunctional Linkers in a Model Bioconjugation [5]
| Parameter | Homobifunctional Linker (e.g., HO-PEG-OH) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% |
| Presence of Oligomeric Byproducts | High | Low to None |
| Purity after Standard Purification (%) | 75-85% | >95% |
Linear vs. Branched Linkers
-
Linear PEGs: Consist of a single, straight chain of ethylene glycol units. They are the most common type of PEG linker.
-
Branched PEGs: Feature multiple PEG arms extending from a central core. This architecture can offer enhanced steric hindrance, potentially leading to a more significant reduction in immunogenicity and a longer circulation half-life compared to linear PEGs of the same total molecular weight.[7][8] However, some studies suggest that branching may not have a significant effect on the anti-PEG immune response.[9][10]
Table 2: Impact of PEG Architecture on Immunogenicity and Pharmacokinetics
| Parameter | Linear PEG | Branched PEG | Reference |
| Immunogenicity | Can elicit anti-PEG antibodies. | May offer a more marked reduction in immunogenicity compared to small linear PEGs. | [3] |
| Circulation Half-Life | Increases with molecular weight. | Can have extended half-lives compared to linear PEGs of the same molecular weight. | [8] |
| Hydrodynamic Volume | Increases with chain length. | No significant difference in viscosity radii compared to linear PEGs of the same total molecular weight. | [8] |
Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and non-cleavable linker is critical, as it dictates the mechanism of payload release.
-
Cleavable Linkers: Are designed to be stable in circulation but are cleaved under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes in the target cell's lysosome.[11] This allows for the controlled release of the payload at the site of action.[12] Common cleavage mechanisms include acid-labile hydrazones, reducible disulfide bonds, and protease-sensitive peptide sequences.[11]
-
Non-Cleavable Linkers: Form a stable bond between the two conjugated molecules. The payload is released only after the complete degradation of the carrier molecule (e.g., the antibody in an ADC) within the lysosome.[13] This strategy generally results in higher plasma stability and a potentially better safety profile.[14]
Table 3: Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs) [14]
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome. | Proteolytic degradation of the antibody backbone in the lysosome. |
| Released Payload | Unmodified, potent payload. | Payload attached to the linker and an amino acid residue. |
| Plasma Stability | Generally lower, with potential for premature drug release. | Generally higher, leading to a more stable ADC in circulation. |
| Bystander Effect | High, due to the release of membrane-permeable payload. | Low to negligible, as the released payload is charged and less permeable. |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect. | Lower potential due to higher stability and limited bystander effect. |
Experimental Workflows and Signaling Pathways
Visualizing the complex processes involved in bioconjugation and the subsequent biological fate of the conjugate is crucial for a deeper understanding.
Logical Workflow for Bifunctional PEG Linker Selection
The selection of an appropriate bifunctional PEG linker is a multi-step process that requires careful consideration of the properties of the molecules to be conjugated and the desired characteristics of the final product.
Caption: A logical workflow for the rational selection of a bifunctional PEG linker.
Signaling Pathway of Antibody-Drug Conjugate (ADC) Internalization and Payload Release
The therapeutic efficacy of an ADC is critically dependent on its successful internalization and the subsequent release of its cytotoxic payload within the target cancer cell.
Caption: The cellular pathway of ADC internalization, trafficking, and payload release.[15][16][17]
Experimental Workflow for PROTAC Synthesis using a Bifunctional PEG Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Bifunctional PEG linkers are crucial for optimizing the formation of the ternary complex.
Caption: A generalized experimental workflow for the synthesis of a PROTAC.
Detailed Experimental Protocols
The successful implementation of bioconjugation strategies relies on well-defined and robust experimental protocols.
Protocol 1: Amine-Reactive PEGylation using an NHS-Ester Linker
This is one of the most common methods for modifying proteins, targeting the abundant primary amines on lysine residues and the N-terminus.[1]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Amine-reactive PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for storage.[18]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.[18]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography (SEC) or dialysis.[1]
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[18][19]
Protocol 2: Thiol-Reactive PEGylation using a Maleimide Linker
This method provides a more site-specific conjugation by targeting the sulfhydryl groups of cysteine residues.[1]
Materials:
-
Thiol-containing protein solution (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
PEG-Maleimide reagent
-
Reducing agent (e.g., DTT or TCEP), if necessary
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5. If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced using an agent like DTT or TCEP. The reducing agent must then be completely removed before proceeding.[1]
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in a suitable buffer (e.g., PBS, pH 7) or an organic solvent like DMSO.[20]
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[20]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[20]
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide.[20]
-
Characterization: Assess the final product using SDS-PAGE, HPLC, and mass spectrometry.[18][19]
Protocol 3: Bioorthogonal Conjugation using Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation.[21]
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-functionalized PEG linker
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelating ligand (e.g., THPTA)
-
Aqueous buffer or a mixture of water and a miscible organic solvent (e.g., DMSO, tBuOH)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide- and alkyne-containing molecules, CuSO4, sodium ascorbate, and the ligand in the appropriate solvents.
-
Catalyst Premix: In a separate tube, mix the CuSO4 and ligand solutions.
-
Conjugation Reaction: In the main reaction vessel, combine the azide- and alkyne-functionalized molecules. Add the catalyst premix, followed by the sodium ascorbate solution to initiate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is often complete within this timeframe.
-
Purification: Purify the resulting conjugate using standard methods such as SEC, HPLC, or precipitation.
-
Characterization: Verify the formation of the conjugate using techniques like mass spectrometry and HPLC.[18][19]
Quantitative Data on the Impact of PEG Linkers
The choice of PEG linker can have a quantifiable impact on the properties and performance of a bioconjugate.
Table 4: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy [13]
| PEG Linker Length | Clearance Rate (mL/day/kg) | In Vivo Efficacy (Tumor Growth Inhibition) |
| PEG2 | ~15 | Moderate |
| PEG4 | ~10 | Improved |
| PEG8 | ~5 | Optimal |
| PEG12 | ~5 | Significant anti-tumor activity |
| PEG24 | ~5 | Significant tumor suppression |
Note: Data is synthesized from various preclinical studies and is intended to show general trends. Actual values will vary depending on the specific ADC and experimental model.
Conclusion
Bifunctional PEG linkers are a versatile and powerful class of reagents that are central to the advancement of bioconjugation science. By understanding the fundamental principles of PEGylation, the distinct characteristics of different linker architectures, and the nuances of various conjugation chemistries, researchers can rationally design and synthesize bioconjugates with optimized properties for a wide range of therapeutic and diagnostic applications. The careful selection and implementation of the appropriate PEG linker, guided by quantitative data and robust experimental protocols, are critical for unlocking the full potential of these innovative molecular constructs.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flowchart Creation [developer.mantidproject.org]
- 20. labinsights.nl [labinsights.nl]
- 21. confluore.com.cn [confluore.com.cn]
A Technical Guide to the Spectral Properties and Applications of Cy5 Dye
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core spectral properties of Cyanine5 (Cy5) dye, a widely utilized far-red fluorescent marker in biological research and drug development. This document details the dye's excitation and emission characteristics, offers standardized experimental protocols for their determination, and illustrates its application in common laboratory techniques through detailed workflows.
Core Spectroscopic Properties of Cy5
Cy5 is a synthetic cyanine dye renowned for its high fluorescence intensity and photostability.[1] Its fluorescence in the far-red region of the spectrum is particularly advantageous for biological applications due to reduced autofluorescence from cells and tissues at these longer wavelengths, leading to an improved signal-to-noise ratio.[1][2] The key quantitative spectral and physical properties of Cy5 are summarized in the table below.
| Property | Value | Units | References |
| Excitation Maximum (λex) | ~649 - 651 | nm | [3][4] |
| Emission Maximum (λem) | ~666 - 670 | nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~250,000 | cm⁻¹M⁻¹ | [4][5] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | - | [4][5] |
| Recommended Laser Lines | 633, 647 | nm | [1][6] |
| Common Emission Filter | ~660 - 720 | nm | [2] |
Note: Spectral properties can be influenced by the local environment, including the solvent and the biomolecule to which the dye is conjugated.[1][7]
Experimental Protocols
Accurate characterization of fluorescent dyes is critical for reproducible and quantitative experimental results. The following sections provide detailed methodologies for determining the key spectral properties of Cy5.
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of a dye solution using a spectrofluorometer.[8][9]
Materials:
-
Spectrofluorometer with excitation and emission monochromators[8]
-
Quartz cuvette (10 mm path length)
-
Cy5 dye solution of known concentration in a suitable solvent (e.g., PBS, ethanol)
-
Solvent blank (the same solvent used to dissolve the dye)
Procedure:
-
Instrument Setup: Power on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
Blank Measurement: Fill the cuvette with the solvent blank. Place it in the sample holder.
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the known absorption maximum of Cy5 (~649 nm).
-
Scan the emission monochromator across a wavelength range that encompasses the expected emission of Cy5 (e.g., 600 nm to 800 nm).
-
Record the resulting fluorescence intensity at each emission wavelength. The peak of this spectrum represents the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan the excitation monochromator over a wavelength range that includes the expected absorption of Cy5 (e.g., 550 nm to 700 nm).
-
Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).[8]
-
-
Data Correction: Correct the raw spectra for instrument-specific variations in lamp intensity and detector sensitivity as a function of wavelength. This is typically done using correction files provided by the instrument manufacturer.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is most commonly used.[10][11]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (10 mm path length)
-
Test sample: Cy5 solution of unknown quantum yield
-
Reference standard: A dye with a known quantum yield and spectral properties similar to Cy5 (e.g., Cresyl Violet in methanol, Φ = ~0.54)
-
Solvent
Procedure:
-
Prepare Solutions: Prepare a series of dilutions (at least four) for both the Cy5 sample and the reference standard in the same solvent. The concentrations should be low enough to ensure the absorbance at the excitation wavelength is between 0.02 and 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer, ensuring it is the same for both the sample and the standard.
-
Measure the fluorescence emission spectrum for each dilution of the sample and the standard. The measurement range should cover the entire emission band.
-
Ensure that the excitation and emission slit widths are identical for all measurements.
-
-
Data Analysis:
-
For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Perform a linear regression for both data sets. The plots should be linear and pass through the origin.
-
-
Calculate Quantum Yield: The quantum yield of the Cy5 sample (Φ_sample) is calculated using the following equation:[10]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the linear regression plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if they are different).
-
Applications and Experimental Workflows
Cy5 is a versatile dye used in a wide range of applications in molecular biology and cell imaging.[12][13] The following sections describe some of these key applications and provide logical workflows for their execution.
Immunofluorescence Staining
Immunofluorescence (IF) is a technique used to visualize the localization of a specific protein or antigen in cells or tissues by using an antibody labeled with a fluorescent dye. Cy5 is well-suited for IF due to its emission in the far-red spectrum, which minimizes background autofluorescence.[2]
Workflow for a typical immunofluorescence staining protocol.
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. Cy5-conjugated antibodies are frequently used to label specific cell surface or intracellular markers for immunophenotyping and cell sorting.[14]
Workflow for cell analysis using flow cytometry with a Cy5-labeled antibody.
Förster Resonance Energy Transfer (FRET)
FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores).[15] It is a powerful tool for studying molecular interactions and conformational changes. The Cy3 and Cy5 pair is a commonly used donor-acceptor pair for FRET experiments due to the significant overlap between Cy3's emission spectrum and Cy5's excitation spectrum.[15][16]
Signaling pathway illustrating FRET between Cy3 (donor) and Cy5 (acceptor).
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 13. biocompare.com [biocompare.com]
- 14. CY5 on flow cytometry Cyanine5 Nucleic acid analysis Cell cycle - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 15. benchchem.com [benchchem.com]
- 16. FRET - Flow Cytometry Core Facility [icms.qmul.ac.uk]
An In-depth Technical Guide to Click Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry, a powerful tool for site-specific labeling of proteins. We will delve into the core principles, compare key reaction types, provide detailed experimental protocols, and illustrate the application of this technology in biological research and drug discovery.
Core Principles of Click Chemistry in Protein Labeling
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, occurring in mild, often aqueous, conditions.[1][2] These characteristics make them ideal for bioconjugation, the process of linking molecules to biological targets like proteins.[3] The foundation of click chemistry in protein labeling lies in the introduction of a bioorthogonal functional group—a chemical moiety that is inert to the biological environment—into a protein of interest. This "handle" can then be specifically targeted by a complementary reactive group on a probe molecule (e.g., a fluorescent dye, biotin, or a drug molecule) through a click reaction.[4][5]
The two most prominent click chemistry reactions used for protein labeling are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions involve the formation of a stable triazole linkage between an azide and an alkyne.[1][6]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species.[7] It is known for its fast reaction rates and high yields.[6] However, the requirement for a copper catalyst can be a drawback for live-cell imaging due to potential cytotoxicity.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity associated with copper, SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[3][9] The relief of ring strain provides the driving force for the reaction. While generally slower than CuAAC, SPAAC is highly biocompatible and has become the method of choice for labeling proteins in living systems.[10][11]
Data Presentation: Quantitative Comparison of Click Chemistry Reactions
The choice between CuAAC and SPAAC often depends on the specific experimental requirements. The following tables summarize key quantitative data to aid in this decision.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Catalyst | Copper(I) | None | [6] |
| Reaction Rate (Second-order rate constant) | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻³ - 1 M⁻¹s⁻¹ (can be up to 10⁴ M⁻¹s⁻¹ with optimized cyclooctynes) | [12][13][14] |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight | [6] |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for live cells and in vivo studies | [8][10] |
| Regioselectivity | High (1,4-disubstituted triazole) | Mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) | [6] |
| Reactant | Second-Order Rate Constant (k₂) | Notes | References |
| Staudinger Ligation (Azide + Phosphine) | 10⁻³ M⁻¹s⁻¹ | Slow kinetics, phosphine reagents can oxidize. | [13] |
| Ketone Condensation | 10⁻⁴ - 10⁻³ M⁻¹s⁻¹ | Slow kinetics, may require high reagent concentrations. | [13] |
| SPAAC (OCT + Azide) | 0.0024 M⁻¹s⁻¹ | First generation cyclooctyne, similar kinetics to Staudinger ligation. | [13] |
| Photo-click Reaction (Nitrile Imine + Acrylamide) | 11.0 M⁻¹s⁻¹ | Fast reaction, requires photoirradiation. | [12] |
| Tetrazine Ligation | ~10² - 10⁴ M⁻¹s⁻¹ | Very fast kinetics, suitable for labeling low abundance biomolecules. | [12][14] |
| TAMM Condensation | > 10⁴ M⁻¹s⁻¹ | Extremely fast kinetics. | [15] |
Experimental Protocols
Here, we provide detailed methodologies for common click chemistry protein labeling experiments.
Metabolic Labeling of Proteins with an Azide Analog
This protocol describes the incorporation of an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured cells.
Materials:
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Culture cells to the desired confluency.
-
Remove the regular growth medium and wash the cells once with PBS.
-
Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Add AHA to the methionine-free medium to the desired final concentration (typically 25-50 µM).[16]
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).[17][18]
-
After incubation, remove the AHA-containing medium and wash the cells twice with PBS.
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
The resulting cell lysate containing azide-labeled proteins is now ready for the click reaction.
In Vitro Protein Labeling via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified proteins in a cell lysate with an alkyne-containing probe.
Materials:
-
Azide-labeled protein lysate (from Protocol 3.1)
-
Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)[19]
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)[19]
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)[19]
-
PBS, pH 7.4
Procedure:
-
To 50 µL of protein lysate (1-5 mg/mL), add 100 µL of PBS.[19]
-
Add 4 µL of the alkyne-probe stock solution (final concentration ~20 µM, can be optimized).[19]
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.[19][20]
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[19][20]
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution.[19][20]
-
Vortex the reaction mixture briefly and incubate at room temperature for 30 minutes, protected from light.[19][20]
-
The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).
Live-Cell Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of cell-surface proteins containing an azide handle with a cyclooctyne-bearing fluorescent dye.
Materials:
-
Cells with azide-labeled surface proteins (e.g., through metabolic labeling with an azido-sugar)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
PBS
Procedure:
-
Plate cells expressing the azide-labeled protein of interest in a suitable imaging dish.
-
Wash the cells twice with warm PBS.
-
Replace the medium with pre-warmed live-cell imaging medium.
-
Add the cyclooctyne-fluorophore conjugate to the medium to the desired final concentration (typically 5-25 µM).
-
Incubate the cells at 37°C for 30-60 minutes.
-
Remove the labeling medium and wash the cells three times with warm PBS.
-
Replace with fresh live-cell imaging medium.
-
The cells are now ready for live-cell imaging.
Mandatory Visualizations
Signaling Pathway: GPCR Labeling for Studying Allosteric Signaling
Click chemistry can be used to label G protein-coupled receptors (GPCRs) to study their signaling pathways. For instance, an unnatural amino acid with a bioorthogonal handle can be incorporated into a specific site of a GPCR. This allows for the attachment of a fluorescent probe to monitor conformational changes upon ligand binding and subsequent G protein activation.[21][22][23]
Caption: GPCR labeling via click chemistry to monitor signaling cascades.
Experimental Workflow: Proteome-wide Analysis of Newly Synthesized Proteins
Click chemistry is a powerful tool for the analysis of newly synthesized proteins (the "nascent proteome").[4][24] This workflow outlines the key steps from metabolic labeling to protein identification by mass spectrometry.[25][26]
Caption: Workflow for nascent proteome analysis using click chemistry.
Logical Relationship: Drug Target Identification using Click Chemistry
Click chemistry can be employed to identify the protein targets of a drug.[27] A drug molecule is modified with a bioorthogonal handle (e.g., an alkyne). This modified drug is then used to treat cells, where it binds to its target protein(s). Subsequent click reaction with an azide-biotin probe allows for the enrichment and identification of these target proteins.
Caption: Logical workflow for drug target identification using click chemistry.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. bachem.com [bachem.com]
- 3. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 19. vectorlabs.com [vectorlabs.com]
- 20. broadpharm.com [broadpharm.com]
- 21. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. youtube.com [youtube.com]
- 24. A nascent proteome study combining click chemistry with 2DE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. impactproteomics.com [impactproteomics.com]
- 26. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 27. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional, fluorescent linker N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, its application in the development of Proteolysis Targeting Chimeras (PROTACs), and the experimental methodologies used to characterize these novel therapeutic agents.
Introduction to this compound in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase). This compound is a versatile linker designed to facilitate the modular synthesis and analysis of PROTACs. Its key features include:
-
An Azide Group: Enables covalent linkage to a molecule containing an alkyne group via "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-promoted Alkyne-Azide Cycloaddition - SPAAC).[1][2]
-
A Carboxylic Acid Group: Allows for standard amide bond formation with an amine-containing molecule, typically a ligand for the POI or E3 ligase.
-
A Polyethylene Glycol (PEG) Spacer: The PEG3 and PEG4 chains increase the linker's hydrophilicity and solubility, which can improve the overall properties of the resulting PROTAC.[2]
-
A Cyanine 5 (Cy5) Fluorophore: A far-red fluorescent dye that allows for the direct visualization and quantification of the PROTAC in various assays, including live-cell imaging and binding studies.
Physicochemical and Spectroscopic Properties
Understanding the properties of the linker is crucial for designing and interpreting experiments.
| Property | Value | Source(s) |
| Chemical Properties | ||
| Molecular Formula | C₄₄H₆₂ClN₅O₉ | [3] |
| Molecular Weight | 840.44 g/mol | [3] |
| CAS Number | 2107273-42-5 | [3] |
| Solubility | Soluble in Water, DMSO, DMF | [4] |
| Spectroscopic Properties (Cy5) | ||
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~667-671 nm | [1][5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1][5] |
| Quantum Yield (Φ) | ~0.27 (in PBS) | [1] |
PROTAC Synthesis Strategy
The synthesis of a fluorescent PROTAC using this compound typically involves a two-step process. The order of these steps can be varied depending on the specific chemistry of the POI and E3 ligase ligands.
Experimental Protocols
The Cy5 tag on the PROTAC enables a variety of quantitative and qualitative assays to characterize its activity.
Western Blotting for Protein Degradation
This is a standard endpoint assay to quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of the Cy5-labeled PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash and add an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis:
-
Visualize protein bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Live-Cell Imaging for PROTAC Localization and Target Degradation
Live-cell imaging allows for the real-time visualization of PROTAC uptake, subcellular localization, and the kinetics of target protein degradation.
Protocol:
-
Cell Preparation: Plate cells on glass-bottom dishes or plates suitable for microscopy. If monitoring target degradation, cells should express a fluorescently tagged version of the POI (e.g., GFP-POI).
-
PROTAC Treatment: Treat the cells with the Cy5-labeled PROTAC at a desired concentration. Include a vehicle control.
-
Time-Lapse Microscopy:
-
Place the dish on a confocal or high-content imaging system equipped with environmental control (37°C, 5% CO₂).
-
Set up image acquisition channels:
-
Cy5 Channel: Excitation ~640-650 nm, Emission ~660-700 nm for visualizing the PROTAC.
-
GFP Channel (if applicable): Excitation ~488 nm, Emission ~500-550 nm for visualizing the target protein.
-
Brightfield/DIC: For monitoring cell morphology and health.
-
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., up to 24 hours).
-
-
Image Analysis:
-
Use image analysis software to segment cells and quantify the mean fluorescence intensity in each channel over time.
-
For PROTAC localization, observe the distribution of the Cy5 signal within the cell (e.g., cytoplasm, nucleus, specific organelles).
-
For degradation kinetics, plot the normalized GFP signal intensity versus time to generate degradation curves.
-
Ternary Complex Formation Assay (In Vitro)
Fluorescence Polarization (FP) can be used to measure the formation of the ternary complex. This protocol is a representative example and may require optimization.
Protocol:
-
Reagents:
-
Purified target protein (POI).
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Cy5-labeled PROTAC.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
-
Binary Binding (PROTAC to POI):
-
In a microplate, add a fixed concentration of the Cy5-labeled PROTAC.
-
Add a serial dilution of the POI.
-
Incubate to reach equilibrium.
-
Measure fluorescence polarization. An increase in polarization indicates binding.
-
-
Binary Binding (PROTAC to E3 Ligase):
-
Repeat the process above, titrating the E3 ligase instead of the POI.
-
-
Ternary Complex Formation:
-
Pre-form a binary complex by mixing the Cy5-labeled PROTAC with a saturating concentration of one of the proteins (e.g., the E3 ligase).
-
Titrate the second protein (POI) into this mixture.
-
A further increase in fluorescence polarization indicates the formation of the ternary complex.
-
-
Data Analysis: Plot the change in millipolarization (mP) against the protein concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Data Presentation: Representative Quantitative Data
While specific data for PROTACs using this compound is not publicly available, the following tables present representative data for well-characterized PROTACs to illustrate how results can be summarized.
Table 1: Representative Degradation Potency and Efficacy
| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method |
| MZ1 | BRD4 | HeLa | ~15 | >90 | Western Blot |
| ARV-110 | Androgen Receptor | VCaP | ~1 | >95 | Immunoassay |
| RC-3 | BTK | Mino | ~2.2 | ~97 | Western Blot |
| KT-474 | IRAK4 | RAW 264.7 | ~4.0 | >90 | Western Blot |
Note: These values are illustrative and derived from published literature on the respective PROTACs. Experimental conditions can significantly influence the observed values.
Table 2: Representative Binding Affinities
| PROTAC Example | Binding Partner | K_d (nM) | Assay Method |
| MZ1 | VHL | ~60 | Isothermal Titration Calorimetry |
| MZ1 | BRD4(BD2) | ~28 | Isothermal Titration Calorimetry |
| Compound 9 | IRAK4 | - | (Ternary complex dependent) |
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. Visualizing these pathways and the experimental workflow is crucial for understanding the mechanism of action.
PROTAC Development Workflow
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
BRD4 is a key epigenetic reader that regulates the transcription of oncogenes like c-Myc. Its degradation has been a major focus of PROTAC development.
Signaling Pathway: PROTAC-Mediated Degradation of BTK
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, and its degradation can inhibit the proliferation of B-cell malignancies.
Conclusion
This compound is a powerful and versatile tool for the development of fluorescent PROTACs. Its trifunctional nature allows for modular synthesis while the incorporated Cy5 dye enables a wide range of analytical techniques to study the PROTAC's mechanism of action, from in vitro binding assays to real-time live-cell imaging of protein degradation. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel PROTACs, ultimately accelerating the discovery of new therapeutics for a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols: Labeling Antibodies with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, step-by-step guide for the covalent labeling of antibodies with the fluorescent dye N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. This bifunctional linker-dye conjugate contains a terminal carboxylic acid for conjugation to primary amines on the antibody and an azide group for subsequent click chemistry applications. The Cy5 dye is a bright, far-red fluorescent label widely used in various applications, including fluorescence microscopy, flow cytometry, and immunoassays[][2].
The protocol described herein utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the dye, converting it into a more reactive NHS ester. This activated dye then readily reacts with primary amine groups (e.g., on lysine residues) on the antibody to form stable amide bonds[3][]. Subsequent sections detail the experimental procedure, purification of the conjugate, and methods for characterizing the final product, including the determination of the Degree of Labeling (DOL).
Experimental Workflow
Caption: Experimental workflow for labeling antibodies.
Materials and Reagents
Quantitative Data Summary
| Reagent | Recommended Concentration/Amount | pH | Notes |
| Antibody | 2-10 mg/mL[5] | 6.5-8.5 | Must be in an amine-free buffer (e.g., PBS, MES, HEPES). Avoid Tris and glycine buffers. Impure antibodies or those with stabilizers like BSA or gelatin will not label well[5]. |
| This compound | 10 mM stock solution in anhydrous DMSO or DMF | N/A | Prepare fresh immediately before use. NHS esters are moisture-sensitive. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 10 mM in Activation Buffer | 5.5-6.0 | Prepare fresh. EDC is moisture-sensitive[6]. |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | 10 mM in Activation Buffer | 5.5-6.0 | Prepare fresh. Sulfo-NHS can be used for improved aqueous solubility. |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) | 5.5-6.0 | A compromise between the optimal pH for carboxyl activation with EDC (~pH 3.5) and the pH optimum for lysine reactions (> pH 7)[6]. |
| Reaction Buffer | 0.1 M Phosphate Buffer or Sodium Bicarbonate Buffer | 7.2-8.5 | The rate of the amine reaction increases with pH, but so does the rate of NHS ester hydrolysis[][6]. |
| Quenching Buffer | 1 M Tris-HCl or Glycine | ~7.4 | To stop the reaction by consuming unreacted dye. |
| Purification Column | Sephadex G-25 or similar size-exclusion chromatography resin | N/A | For separating the labeled antibody from unreacted dye[5][7]. |
Experimental Protocols
Preparation of Antibody and Reagents
-
Antibody Preparation :
-
The antibody solution should have a concentration between 2-10 mg/mL for optimal labeling[5].
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or ammonium salts, it must be dialyzed against an amine-free buffer such as 1X PBS (pH 7.2-7.4)[5].
-
Antibodies stabilized with proteins like BSA or gelatin should be purified prior to labeling to avoid conjugation to these extraneous proteins[5].
-
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Prepare fresh 10 mM solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (0.1 M MES, pH 5.5-6.0)[6].
-
Activation of this compound
This two-step procedure first activates the carboxylic acid on the dye to form a semi-stable NHS ester, which then reacts with the antibody[6].
-
Combine the this compound stock solution with the EDC and NHS solutions in a microcentrifuge tube. A molar excess of EDC and NHS over the dye is recommended (e.g., 1.5-fold excess of each).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
Antibody Conjugation
-
Molar Ratio : The optimal molar ratio of dye to antibody needs to be determined experimentally, but a starting point of 5:1 to 15:1 (dye:antibody) is recommended[5][8]. For antibodies, an optimal Degree of Labeling (DOL) is typically between 2 and 10 to avoid issues like self-quenching or loss of antibody function[9][10].
-
Reaction :
-
Adjust the pH of the antibody solution to 7.2-8.5 by adding the Reaction Buffer.
-
Add the freshly activated dye solution to the antibody solution while gently stirring or vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light[8]. The reaction can also be performed overnight at 4°C[].
-
Quenching the Reaction (Optional)
-
To stop the conjugation reaction, add Quenching Buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature. This step will cap any unreacted NHS-ester groups on the dye.
Purification of the Antibody-Dye Conjugate
It is crucial to remove any unconjugated dye before characterization and use[7][10].
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with 1X PBS (pH 7.2-7.4)[5].
-
Load the conjugation reaction mixture onto the column.
-
Elute the conjugate with 1X PBS. The labeled antibody will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the purified antibody-dye conjugate.
Quality Control: Characterization of the Conjugate
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule[11]. It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (A_max for Cy5 is ~650 nm)[11][12].
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the A_max of Cy5 (~650 nm, A_max). If the absorbance is greater than 2.0, dilute the sample with PBS and record the dilution factor[7].
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl).
Calculations:
The concentration of the antibody is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm[7][10][11]:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
A₂₈₀ : Absorbance of the conjugate at 280 nm.
-
A_max : Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF : Correction factor (A₂₈₀ of the free dye / A_max of the free dye). For Cy5, this is approximately 0.05.
-
ε_protein : Molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹[10].
The concentration of the dye is calculated as:
Dye Concentration (M) = A_max / ε_dye
Where:
-
A_max : Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
ε_dye : Molar extinction coefficient of the dye at its A_max. For Cy5, this is ~250,000 M⁻¹cm⁻¹.
Finally, the Degree of Labeling is the molar ratio of the dye to the protein:
DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL for antibodies is generally between 2 and 10[9][10].
Functional Analysis
The performance of the labeled antibody should be assessed in its intended application (e.g., flow cytometry, immunofluorescence) to ensure that the conjugation process has not compromised its binding affinity and specificity[2][13]. A titration of the labeled antibody is recommended to determine the optimal working concentration[8].
Storage
Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (up to 50%) may be beneficial for frozen storage[14].
References
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. hiyka.com [hiyka.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. bidmc.org [bidmc.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. drmr.com [drmr.com]
- 9. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a versatile, bifunctional fluorescent probe designed for advanced live-cell imaging and bioconjugation applications.[1][2][3] This molecule incorporates a bright, far-red Cy5 fluorophore, which is ideal for live-cell imaging due to its emission in a spectral range that minimizes autofluorescence from cellular components.[4][5] Its key feature is the presence of two distinct reactive handles at opposite ends of flexible polyethylene glycol (PEG) linkers: an azide (-N₃) group and a carboxylic acid (-COOH) group.[6][7]
The dual functionality allows for a two-pronged approach to molecular labeling and targeted imaging:
-
Azide Group for Bioorthogonal Ligation: The azide group enables covalent labeling of alkyne-modified biomolecules via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[6][8] This reaction is bioorthogonal, meaning it proceeds with high efficiency in a biological environment without interfering with native cellular processes.[9][10]
-
Carboxylic Acid Group for Amine Coupling: The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as the lysine residues found on the surface of proteins.[11][12] This is typically achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13]
The hydrophilic PEG linkers enhance the water solubility of the molecule and provide spatial separation between the fluorophore and the conjugated biomolecule, which can help to reduce steric hindrance and preserve biological activity.[4][14] These properties make this compound an excellent tool for researchers in drug development and cell biology to visualize cellular components, track protein dynamics, and construct targeted imaging agents.[15][16]
Data Presentation
Table 1: Physicochemical and Spectral Properties
| Property | Value | Reference |
| Chemical Formula | C₄₄H₆₂ClN₅O₉ | [7] |
| Molecular Weight | 840.44 g/mol | [3] |
| Excitation Max (λex) | ~649 nm | [14] |
| Emission Max (λem) | ~667 nm | [14] |
| Purity | ≥95% | [3][7] |
| Solubility | Water, DMSO, DMF | [14] |
| Storage Conditions | -20°C, protect from light | [14] |
Table 2: Recommended Reagent Concentrations for Live Cell Labeling
| Protocol | Reagent | Final Concentration | Reference |
| Click Chemistry (CuAAC) | This compound | 2 - 40 µM (start with 20-25 µM) | [9][17][18] |
| Copper (II) Sulfate (CuSO₄) | 50 - 100 µM | [9][19] | |
| THPTA Ligand | 250 - 500 µM (5:1 ratio with CuSO₄) | [9][17] | |
| Sodium Ascorbate | 2.5 - 5 mM | [9][17] | |
| EDC/NHS Coupling | This compound | 1 - 10 µM | General Practice |
| EDC | 2 - 5 mM | [13] | |
| Sulfo-NHS | 5 - 10 mM | [13] |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Biomolecules in Live Cells via Click Chemistry
This protocol describes the labeling of cells that have been metabolically engineered to express alkyne groups on their cell surface glycans (e.g., by pre-incubating with an alkyne-modified sugar like Ac₄ManNAl).
Materials:
-
Cells cultured on glass-bottom dishes, pre-treated with an alkyne-containing metabolic precursor.
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS), amine-free
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the Cy5 probe in anhydrous DMSO. Store at -20°C.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.[18]
-
Prepare a 100 mM stock solution of THPTA in deionized water.[18]
-
Crucially, always prepare a fresh 100-300 mM stock solution of Sodium Ascorbate in deionized water immediately before use, as it is prone to oxidation. [9][18]
-
-
Cell Preparation:
-
Click Reaction Cocktail Preparation (Prepare immediately before use):
-
In a microfuge tube, prepare the labeling cocktail. For a final volume of 1 mL:
-
Start with ~950 µL of DPBS.
-
Add the Cy5 probe stock solution to achieve the desired final concentration (e.g., 25 µM).[9][17]
-
Add 5 µL of 20 mM CuSO₄ stock (final conc. 100 µM).
-
Add 5 µL of 100 mM THPTA stock (final conc. 500 µM). Vortex briefly.[9][17] This creates a 1:5 molar ratio of Copper to Ligand, which helps protect cells from copper toxicity.[9][17]
-
Immediately before adding to cells , add 10 µL of 300 mM fresh Sodium Ascorbate to initiate the reaction (final conc. 3 mM). Vortex briefly.[18]
-
-
-
Cell Labeling:
-
Aspirate the DPBS from the cells and immediately add the 1 mL click reaction cocktail.
-
Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.[18][19] Incubation at 4°C can be used to halt membrane trafficking during labeling.[9][17]
-
Gently aspirate the labeling solution and wash the cells three times with DPBS.
-
-
Imaging:
-
Replace the DPBS with pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., Excitation: 630-650 nm, Emission: 660-700 nm).
-
Protocol 2: Labeling of Cell Surface Proteins via EDC/NHS Chemistry
This protocol details the covalent attachment of the probe's carboxylic acid group to primary amines on cell surface proteins.
Materials:
-
Cells cultured in suspension or on plates.
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-free buffer (e.g., PBS or MES Buffer, pH 7.2-8.0). Do not use Tris or glycine buffers. [11]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium
-
Quenching buffer (e.g., 100 mM Tris-HCl or glycine in PBS)
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the Cy5 probe in anhydrous DMSO.
-
Prepare EDC and Sulfo-NHS solutions immediately before use as they are moisture-sensitive and hydrolyze in water. [13]
-
Dissolve EDC and Sulfo-NHS in the amine-free buffer to a concentration of 20-50 mM.
-
-
Cell Preparation:
-
For adherent cells, wash twice with cold, amine-free buffer. For suspension cells, pellet by centrifugation, wash twice, and resuspend in the cold, amine-free buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Probe Activation and Cell Labeling (Two-Step Method Recommended):
-
Step 1: Activation. In a microfuge tube, mix the Cy5 probe with EDC and Sulfo-NHS in the amine-free buffer. For a 1 mL reaction:
-
Step 2: Labeling. Add the activated probe solution directly to the prepared cells.
-
Incubate for 30-60 minutes at 4°C or room temperature with gentle mixing, protected from light. Low temperature is recommended to reduce protein internalization.[11]
-
-
Quenching and Washing:
-
Aspirate the labeling solution (or pellet the cells) and wash once with quenching buffer to remove any unreacted probe. Incubate for 5 minutes.
-
Wash the cells two more times with the amine-free buffer to remove residual reagents.
-
-
Imaging:
-
Resuspend cells or add pre-warmed live-cell imaging medium to the plate.
-
Image using appropriate Cy5 filter sets.
-
Visualizations
Caption: Bifunctional nature of the Cy5 probe.
Caption: Workflow for live-cell click chemistry labeling.
Caption: Workflow for cell surface protein labeling.
Caption: Pathway for tracking drug-receptor internalization.
References
- 1. Development of bifunctional fluorescent probes and their application to α-helix labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of bifunctional fluorescent probes and their application to α-helix labelling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS: 2107273-42-5 | AxisPharm [axispharm.com]
- 8. interchim.fr [interchim.fr]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. info2.gbiosciences.com [info2.gbiosciences.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. vectorlabs.com [vectorlabs.com]
- 19. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically for labeling biomolecules with the fluorescent dye N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5.[1] This reaction offers a highly efficient and specific method for conjugating the azide-modified Cy5 dye to an alkyne-functionalized molecule, such as a protein, nucleic acid, or other biomolecule, forming a stable triazole linkage.[2][3][4] The CuAAC reaction is renowned for its high yields, stereospecificity, and compatibility with a wide range of functional groups and aqueous environments, making it an invaluable tool in drug discovery, diagnostics, and various life science applications.[5][6]
The this compound reagent is a fluorescent probe containing an azide group that readily participates in click chemistry.[7][8][9] The integrated Cy5 fluorophore allows for sensitive detection in various applications, including fluorescence microscopy and flow cytometry.[8][10] The polyethylene glycol (PEG) linkers enhance the water solubility of the molecule.[8][11]
Reaction Principle
The copper-catalyzed click chemistry reaction involves the [3+2] cycloaddition of an azide (from this compound) and a terminal alkyne on the molecule of interest. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3][12] To improve reaction efficiency and prevent the precipitation of copper salts, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) is often included.[2][3]
Data Presentation
Table 1: Recommended Reagent Stock and Final Concentrations
| Reagent | Stock Solution Concentration | Final Reaction Concentration | Notes |
| Alkyne-modified Biomolecule | 1-10 mM in a suitable buffer | 10-100 µM | The optimal concentration will depend on the specific biomolecule. |
| This compound | 10 mM in DMSO | 1.5-5 equivalents relative to the alkyne | A slight excess of the azide-dye ensures complete labeling of the alkyne. |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 50 µM - 1 mM | A 1:5 to 1:10 molar ratio of Cu(II) to ligand is recommended. |
| Ligand (e.g., THPTA) | 50-200 mM in water | 250 µM - 5 mM | THPTA is recommended for aqueous reactions due to its high water solubility.[3] |
| Sodium Ascorbate | 100 mM - 1 M in water (prepare fresh) | 1-5 mM | Should be added last to initiate the reaction.[13] |
| Reaction Buffer | e.g., 100 mM Phosphate Buffer, pH 7.0-7.5 | - | The buffer should be free of chelating agents like EDTA. |
Experimental Protocols
Materials
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Incubator or water bath
Preparation of Stock Solutions
-
Alkyne-modified Biomolecule: Prepare a 1-10 mM stock solution of your alkyne-containing molecule in an appropriate buffer. The buffer should not contain any chelating agents.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store protected from light at -20°C.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water. This solution is stable for years at room temperature.[4]
-
THPTA Ligand: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh for each experiment as it is prone to oxidation.[4]
Click Chemistry Reaction Protocol
This protocol is for a final reaction volume of 200 µL. The volumes can be scaled as needed.
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the reaction buffer to a final volume of 167 µL.[13] The final concentration of the alkyne-biomolecule should be in the range of 10-100 µM.
-
Add the desired volume of the 10 mM this compound stock solution. A 1.5 to 5-fold molar excess over the alkyne-biomolecule is recommended. Vortex briefly to mix.
-
Prepare the copper/ligand premix: In a separate tube, mix the appropriate amounts of the CuSO₄ and THPTA stock solutions.[13] For example, mix 2 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Let the mixture stand for a few minutes to allow for complex formation.[2]
-
Add the copper/ligand premix to the reaction mixture containing the alkyne and azide. Vortex briefly.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.[13] For example, add 20 µL of a 100 mM solution.
-
Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[2] The reaction can also be performed at 37°C to potentially increase the reaction rate.
Purification of the Labeled Product
After the reaction is complete, it is crucial to remove the excess reagents, especially the copper catalyst, which can be toxic to cells and interfere with downstream applications.
-
For Proteins and Large Biomolecules:
-
Size Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) to separate the labeled biomolecule from smaller molecules like the excess dye, copper, and ligand.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer to remove small molecule impurities.
-
Molecular Weight Cut-Off (MWCO) Centrifugation: Use spin filters with an appropriate MWCO to concentrate the labeled biomolecule while removing smaller contaminants.[14]
-
-
For Oligonucleotides and DNA:
-
Ethanol or Acetone Precipitation: Precipitate the labeled nucleic acid to remove unreacted components.[15][16] For DNA, add sodium acetate to a final concentration of 0.3 M followed by 2.5 volumes of cold ethanol.[16] For oligonucleotides, add a 4-fold excess of 3% lithium perchlorate in acetone.[16]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE): These methods can be used for high-purity purification of the labeled oligonucleotides.[15]
-
Visualizations
Caption: Experimental workflow for copper-catalyzed click chemistry.
Caption: Signaling pathway of the CuAAC reaction.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. axispharm.com [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. What are the characteristics of click chemistry reaction? | AAT Bioquest [aatbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound [myskinrecipes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
Application Notes: N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 in Flow Cytometry
Introduction
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a versatile, heterobifunctional fluorescent probe designed for advanced biological applications, including flow cytometry. This molecule incorporates three key features:
-
An Azide Group (-N₃): Enables covalent labeling of alkyne- or strained cyclooctyne-modified biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2]
-
A Carboxylic Acid Group (-COOH): Allows for conjugation to primary amines on proteins, such as antibodies, through stable amide bond formation using EDC/NHS chemistry.[]
-
A Cy5 Fluorophore: A bright, far-red fluorescent dye (excitation/emission maxima ~646/662 nm) ideal for flow cytometry, minimizing spectral overlap with common fluorophores (like FITC and PE) and reducing background autofluorescence from cells.[4]
The polyethylene glycol (PEG) linkers (PEG3 and PEG4) enhance the molecule's solubility in aqueous buffers and provide spatial separation between the functional groups and the fluorophore, preserving the biological activity of conjugated molecules.[4] These features make this compound a powerful tool for two primary types of applications in flow cytometry: direct detection of metabolically labeled biomolecules and targeted, dual-labeling strategies.
Application 1: Analysis of Cell Proliferation via Click Chemistry
One of the most fundamental applications in cell biology is the measurement of cell proliferation, which is a direct indicator of cellular health, response to drug treatments, and genotoxicity.[5] A widely adopted method involves the metabolic incorporation of a thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA during the S-phase of the cell cycle.[5][6] The alkyne group on the incorporated EdU can then be detected with high specificity and sensitivity using an azide-functionalized fluorophore like this compound via a copper-catalyzed click reaction.[2][6]
Experimental Workflow: Cell Proliferation Assay
The workflow involves three main stages: metabolic labeling of cells with EdU, fixation and permeabilization to allow reagent access to the nucleus, and the click chemistry reaction to label the incorporated EdU with Cy5 for flow cytometric analysis.[6]
Protocol: EdU Cell Proliferation Assay for Flow Cytometry
This protocol is optimized for a suspension cell line (e.g., Jurkat cells) in a 96-well plate format. Adjust volumes accordingly for other formats.
Materials:
-
This compound
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell Culture Medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Saponin in PBS with 1% BSA
-
Click Reaction Buffer (prepare fresh):
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
-
Wash Buffer: PBS with 1% BSA
-
(Optional) DNA stain: 7-Aminoactinomycin D (7-AAD)
Procedure:
-
Metabolic Labeling:
-
Seed cells at a density of 0.5-1 x 10⁶ cells/mL.
-
Add EdU to the culture medium to a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator. Include a negative control of cells cultured without EdU.
-
-
Cell Harvesting and Fixation:
-
Transfer cells to a 96-well V-bottom plate. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash cells once with 200 µL of Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Centrifuge and wash once with 200 µL of Wash Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
-
Click Reaction:
-
During permeabilization, prepare the Click Reaction Cocktail. For each sample, mix:
-
95 µL PBS
-
1 µL this compound (from a 500 µM stock in DMSO, final concentration 5 µM)
-
2 µL CuSO₄ (from a 100 mM stock, final concentration 2 mM)
-
2 µL Sodium Ascorbate (from a 1 M stock, freshly prepared, final concentration 20 mM)
-
Note: Always add the sodium ascorbate last to initiate the reaction.
-
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of the freshly prepared Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Analysis:
-
Wash cells twice with 200 µL of Wash Buffer.
-
(Optional) For cell cycle analysis, resuspend cells in 100 µL of PBS containing a DNA stain like 7-AAD.
-
Acquire data on a flow cytometer equipped with a 633 or 640 nm laser for Cy5 excitation and an appropriate emission filter (e.g., 660/20 nm bandpass).[2]
-
Representative Data
The following table summarizes expected results from a dose-response experiment, demonstrating the specificity and sensitivity of the assay.
| Condition | EdU Concentration (µM) | Mean Fluorescence Intensity (MFI) of Cy5 | Percentage of Proliferating (S-phase) Cells |
| Negative Control | 0 | 150 ± 25 | < 1% |
| Test Sample 1 | 1 | 2,500 ± 300 | 28% |
| Test Sample 2 | 10 | 12,000 ± 950 | 35% |
| Test Sample 3 | 50 | 13,500 ± 1100 | 36% |
Data are representative and should be optimized for specific cell types and experimental conditions.
Application 2: Targeted Analysis of Cell-Surface Glycosylation
Glycosylation is a critical post-translational modification that modulates a vast array of cellular processes, particularly in the immune system where changes in glycan structures on T-cells are linked to their activation state.[7][8] This application note describes an advanced, two-stage protocol that leverages both functional groups of this compound to quantify changes in glycosylation on a specific cell subset (e.g., T-lymphocytes) within a mixed population.
Principle:
-
Antibody Conjugation: The carboxylic acid group of the Cy5 probe is first conjugated to a primary antibody (e.g., anti-CD3) that targets a specific cell surface marker.[]
-
Metabolic Labeling: A mixed population of cells is cultured with an alkyne-modified sugar (e.g., a peracetylated N-alkynyl-D-mannosamine, Ac₄ManNAl), which is metabolized and incorporated into cell surface glycans.
-
Targeted Detection: The anti-CD3-Cy5-Azide conjugate is used to label the target T-cells. The azide group on the conjugate then reacts specifically with the alkyne-modified glycans on the same cell via a bioorthogonal click reaction, allowing for targeted detection. For live-cell labeling, a copper-free, strain-promoted reaction (SPAAC) with a DBCO- or BCN-modified sugar is preferred to avoid copper-induced toxicity.[9] However, for endpoint analysis by flow cytometry after fixation, the copper-catalyzed reaction remains a robust option.
Signaling Pathway: T-Cell Activation and Glycosylation
Upon activation via the T-cell receptor (TCR), T-cells undergo significant metabolic reprogramming, leading to increased synthesis of complex N-glycans on surface proteins. These changes are crucial for proper immune function.[7] This protocol can be used to quantify this increase in glycosylation.
Protocol: Targeted Glycan Labeling
Part A: Conjugation of this compound to an Antibody
This protocol uses EDC/NHS chemistry to form a stable amide bond between the probe's carboxylic acid and primary amines on the antibody.[]
-
Antibody Preparation: Dialyze the antibody (e.g., anti-CD3) against 0.1 M MES buffer, pH 6.0. Adjust the concentration to 2-5 mg/mL.
-
Activation of Cy5 Probe: Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to make 10 mM stock solutions. In a microfuge tube, combine a 1.5-fold molar excess of EDC and Sulfo-NHS with the Cy5 probe. Incubate for 15 minutes at room temperature to create the active NHS-ester.
-
Conjugation: Add the activated Cy5-NHS ester to the antibody solution at a 10- to 20-fold molar excess. Incubate for 2 hours at room temperature with gentle rotation.
-
Purification: Remove unconjugated dye using a desalting column or dialysis against PBS, pH 7.4. Determine the final concentration and degree of labeling of the antibody-Cy5-azide conjugate.
Part B: Metabolic Labeling and Flow Cytometry
-
Metabolic Labeling: Culture peripheral blood mononuclear cells (PBMCs) or a mixed lymphocyte population. To one sample, add a T-cell activator (e.g., PMA/Ionomycin or anti-CD3/CD28 beads). To both activated and resting control samples, add Ac₄ManNAl to a final concentration of 25-50 µM. Culture for 48-72 hours.
-
Cell Staining:
-
Harvest and wash the cells.
-
Incubate the cells with the anti-CD3-Cy5-Azide conjugate (prepared in Part A) at a pre-titrated optimal concentration for 30 minutes on ice. This step is for cell surface marker staining and is not the click reaction.
-
Wash the cells to remove unbound antibody.
-
-
Fixation, Permeabilization, and Click Reaction:
-
Proceed with the fixation, permeabilization, and copper-catalyzed click reaction steps as described in the Cell Proliferation Protocol (Steps 2-4) . In this case, the click reaction will link the azide on the antibody to the alkyne on the cell surface glycans.
-
-
Analysis:
-
Acquire data on a flow cytometer. Gate on the CD3-positive population. Compare the Cy5 MFI between the resting and activated T-cells to quantify the change in cell-surface glycosylation.
-
Representative Data
The table below shows the expected outcome when comparing glycosylation levels on resting versus activated T-cells.
| Cell Type | Activation Status | Mean Fluorescence Intensity (MFI) of Cy5 |
| CD3+ T-Cells | Resting | 800 ± 120 |
| CD3+ T-Cells | Activated | 9,500 ± 750 |
| CD3- Cells | Mixed (Resting) | 350 ± 50 |
| CD3- Cells | Mixed (Activated) | 400 ± 60 |
The data illustrate a significant, targeted increase in Cy5 signal on activated T-cells, reflecting an upregulation of glycan biosynthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 4. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 5. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. salic.med.harvard.edu [salic.med.harvard.edu]
- 7. Frontiers | Analytical Tools for the Study of Cellular Glycosylation in the Immune System [frontiersin.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a versatile near-infrared (NIR) fluorescent probe designed for in vivo imaging applications. This molecule incorporates several key features that make it highly suitable for tracking molecules, cells, and nanoparticles within a living organism. The Cy5 fluorophore emits in the NIR spectrum (typically with an excitation maximum around 650 nm and an emission maximum around 670 nm), a range where tissue auto-fluorescence is minimized, allowing for deeper tissue penetration and a higher signal-to-background ratio.[1] The polyethylene glycol (PEG) linkers (PEG3 and PEG4) enhance the probe's solubility and biocompatibility, while also improving its pharmacokinetic profile by reducing renal clearance and minimizing non-specific uptake.
The bifunctional nature of this probe, featuring an azide group and a carboxylic acid group, allows for a dual approach to conjugation. The azide group enables covalent attachment to molecules or surfaces functionalized with alkynes (e.g., DBCO, BCN) via "click chemistry," a highly specific and efficient bioorthogonal reaction.[2] This is particularly useful for in vivo pre-targeting strategies. The carboxylic acid can be activated (e.g., to an NHS ester) to react with primary amines on proteins, antibodies, or other biomolecules. This versatility makes this compound a powerful tool for a wide range of in vivo imaging studies, including cancer research, drug delivery, and immunology.
Applications
The unique properties of this compound lend it to several key in vivo imaging applications:
-
Tumor Targeting and Imaging: When conjugated to tumor-targeting ligands such as antibodies, peptides, or small molecules, this probe can be used to visualize and quantify tumor burden, assess target engagement, and monitor therapeutic response.[3][4]
-
Biodistribution and Pharmacokinetic Studies: The probe can be used to track the in vivo fate of drugs, nanoparticles, or other delivery vehicles. By imaging the whole body and individual organs ex vivo, researchers can obtain quantitative data on the accumulation, distribution, and clearance of the labeled entity.[1][5]
-
In Vivo Click Chemistry: The azide functionality allows for pre-targeting approaches. In this strategy, a targeting molecule functionalized with a complementary alkyne is first administered and allowed to accumulate at the target site. Subsequently, the smaller, azide-containing Cy5 probe is injected and rapidly "clicks" to the alkyne, leading to a strong fluorescent signal at the target with minimal background.[2][6]
-
Cell Tracking: Cells can be labeled ex vivo with the probe and then introduced into an animal model to track their migration, engraftment, and fate in vivo.
Data Presentation: Representative In Vivo Data
The following tables summarize representative quantitative data that could be obtained from in vivo imaging studies using a Cy5-PEG-azide probe. These values are illustrative and will vary depending on the specific targeting moiety, animal model, and imaging system used.
Table 1: Representative Biodistribution of a Targeted Cy5-PEG-Azide Probe in a Tumor-Bearing Mouse Model (24 hours post-injection)
| Organ | Average Radiant Efficiency (p/s/cm²/sr) / (µW/cm²) | % Injected Dose per Gram (%ID/g) |
| Tumor | 1.5 x 10⁸ | 10.5 ± 2.1 |
| Liver | 8.0 x 10⁷ | 5.6 ± 1.5 |
| Kidneys | 5.0 x 10⁷ | 3.5 ± 0.9 |
| Spleen | 3.5 x 10⁷ | 2.4 ± 0.6 |
| Lungs | 2.0 x 10⁷ | 1.4 ± 0.4 |
| Heart | 1.5 x 10⁷ | 1.0 ± 0.3 |
| Muscle | 1.0 x 10⁷ | 0.7 ± 0.2 |
Data are presented as mean ± standard deviation (n=3-5 mice per group). Data is illustrative and based on findings for similar PEGylated Cy5 probes.[1][7][8]
Table 2: Representative Pharmacokinetic Parameters of a Cy5-PEG-Azide Conjugate
| Parameter | Value |
| Distribution Half-life (t₁/₂α) | 0.5 - 2 hours |
| Elimination Half-life (t₁/₂β) | 18 - 24 hours |
| Area Under the Curve (AUC) | Varies with dose and conjugate |
| Clearance (CL) | Varies with dose and conjugate |
Pharmacokinetic parameters are highly dependent on the size and nature of the molecule to which the Cy5-PEG-azide is conjugated. PEGylation generally increases the circulation half-life.[5][9][10]
Experimental Protocols
Protocol 1: In Vivo Tumor Imaging with a Targeted this compound Conjugate
This protocol outlines the general steps for imaging a tumor in a mouse model using a targeting molecule (e.g., an antibody) conjugated to the Cy5 probe.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model). For optimal imaging, use of hairless mice or shaving the imaging area is recommended.[11]
-
Targeting molecule conjugated to this compound.
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).[1][12]
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an induction chamber with 2-3% isoflurane.
-
Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[1]
-
Acquire a baseline pre-injection image to determine the level of autofluorescence.
-
-
Probe Administration:
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for tumor visualization.[1]
-
Set the imaging parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle in the contralateral flank) to quantify the average fluorescence intensity.[1]
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Protocol 2: Ex Vivo Biodistribution Analysis
This protocol describes the procedure for determining the distribution of the Cy5-labeled probe in various organs following in vivo imaging.
Materials:
-
Mice previously subjected to in vivo imaging.
-
Surgical instruments for dissection.
-
Saline for perfusion.
-
In vivo imaging system.
Procedure:
-
Animal Euthanasia and Perfusion:
-
At the final imaging time point, euthanize the mouse according to institutional guidelines.
-
Perform a cardiac perfusion with saline to flush the blood from the organs and reduce background signal from the vasculature.[1]
-
-
Organ Harvesting:
-
Carefully dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, and muscle).[1]
-
-
Ex Vivo Imaging:
-
Arrange the excised organs on a non-fluorescent surface within the imaging chamber.
-
Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scans.[13]
-
-
Data Quantification:
-
Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.[1]
-
To express the data as a percentage of the injected dose per gram of tissue (%ID/g), create a standard curve by imaging known concentrations of the fluorescent probe.[1]
-
Weigh each organ and normalize the fluorescence intensity to the organ's weight.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vivo imaging and ex vivo biodistribution analysis.
In Vivo Click Chemistry Pre-targeting Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Tuning of Cyanine 5 Dyes to Improve the Pharmacokinetic Profile of Nanobody-Based Fluorescent Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - US [thermofisher.com]
- 12. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 in FRET-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two fluorophores—a donor and an acceptor—that provides a sensitive tool for measuring molecular proximity on a nanometer scale. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making it an ideal "spectroscopic ruler" for investigating a wide range of biological phenomena, including protein-protein interactions, protein-nucleic acid interactions, and conformational changes in biomolecules.
The cyanine dye, Cy5, is a widely used acceptor fluorophore in FRET assays due to its high extinction coefficient, good quantum yield in the far-red spectral region, and favorable spectral overlap with common donor fluorophores like Cy3. This minimizes background fluorescence from cellular components and allows for sensitive detection.
This document provides detailed application notes and protocols for the use of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 , a versatile bifunctional linker, in FRET-based assays. This unique reagent possesses two distinct reactive moieties: an azide group for bioorthogonal "click chemistry" conjugation and a carboxylic acid for standard amine coupling. This dual functionality allows for the precise, site-specific labeling of two different biomolecules, which can then be used to study their interaction using FRET.
Product Information: this compound
This compound is a sophisticated chemical probe that incorporates the Cy5 fluorophore with two distinct functional groups at either end of polyethylene glycol (PEG) spacers.
-
Cy5 Fluorophore : The core of the probe, providing the necessary photophysical properties for a FRET acceptor.
-
Azide Group (-N3) : Enables covalent attachment to alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.
-
Carboxylic Acid Group (-COOH) : Allows for conjugation to primary amines (e.g., lysine residues in proteins) after activation to an N-hydroxysuccinimide (NHS) ester. This is a robust and widely used method for protein labeling.
-
PEG Spacers (PEG3 and PEG4) : The hydrophilic PEG linkers on either side of the Cy5 core increase the solubility of the molecule in aqueous buffers and provide a flexible spacer arm, which can be crucial for accommodating the steric requirements of FRET.
Key Applications
The bifunctional nature of this reagent makes it exceptionally well-suited for a variety of FRET-based assays, including:
-
Protein-Protein Interaction Studies : Label one protein via its lysine residues (using the acid moiety) and a second protein containing a genetically incorporated alkyne-bearing unnatural amino acid (using the azide moiety).
-
Protein-Nucleic Acid Interaction Studies : Label a protein with the acid group and an alkyne-modified oligonucleotide with the azide group.
-
Drug Discovery : In high-throughput screening (HTS) assays to identify small molecules that disrupt or promote biomolecular interactions.[1]
-
Structural Biology : To measure intramolecular distances and monitor conformational changes within a single biomolecule labeled at two distinct sites.
Data Presentation
Table 1: Photophysical Properties of Cy5 and the Cy3-Cy5 FRET Pair
| Parameter | Cy3 (Donor) | Cy5 (Acceptor) | Notes |
| Excitation Maximum (λex) | ~550 nm | ~650 nm | In aqueous buffer |
| Emission Maximum (λem) | ~570 nm | ~670 nm | In aqueous buffer |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | At λex |
| Quantum Yield (Φ) | ~0.2 (on DNA) | ~0.2 (on DNA) | Highly environment-dependent |
| Förster Radius (R₀) | \multicolumn{2}{c | }{~5.0 - 6.0 nm} | The distance for 50% FRET efficiency.[2][3] |
| Recommended Laser Lines | 532 nm or 561 nm | 633 nm or 640 nm | For excitation |
| Recommended Emission Filters | 560 - 615 nm | 660 - 710 nm | For detection |
Experimental Protocols
This section provides a detailed methodology for a generic FRET assay to study the interaction between a protein (Protein A) and an alkyne-modified oligonucleotide (Oligo B). Protein A will be labeled with a donor fluorophore (e.g., Cy3-NHS ester), and Oligo B will be labeled with the acceptor this compound via its azide group. For the purpose of this example, the carboxylic acid on the Cy5 reagent is not used. A separate protocol details how to use both functionalities.
Protocol 1: Labeling an Alkyne-Modified Oligonucleotide with this compound via Click Chemistry
This protocol describes the conjugation of the azide group of the Cy5 reagent to an oligonucleotide containing a terminal alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide (Oligo B)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Nuclease-free water
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Prepare Stock Solutions:
-
Cy5-Azide: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Copper Catalyst: Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.
-
Ligand: Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution must be made fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide to a final concentration of 100-200 µM in TEAA buffer (final concentration 0.2 M).
-
Add the Cy5-Azide stock solution to achieve a 1.5 to 3-fold molar excess over the oligonucleotide.
-
Add the copper and ligand solutions. A pre-mixed solution of CuSO₄ and THPTA/TBTA at a 1:5 molar ratio is recommended to form the Cu(I)-ligand complex. Add this complex to a final concentration of 0.5-1.0 mM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to reduce Cu(II) to the catalytic Cu(I) state.
-
Vortex the tube gently and briefly.
-
If possible, purge the tube with an inert gas (e.g., argon or nitrogen) to minimize oxidation of the catalyst.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, or overnight for higher efficiency. Protect the reaction from light.
-
-
Purification:
Protocol 2: Labeling a Protein with a Donor Fluorophore (e.g., Cy3-NHS Ester)
This protocol details the labeling of a protein (Protein A) on its primary amines (lysine residues) using an NHS ester-activated donor dye.
Materials:
-
Purified Protein A (in an amine-free buffer like PBS or HEPES)
-
Cy3-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine). If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column. The protein concentration should be at least 2 mg/mL for efficient labeling.[6]
-
-
Prepare Dye Stock:
-
Immediately before use, dissolve the Cy3-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved Cy3-NHS ester to the protein solution while gently stirring. A typical starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Separate the labeled protein from the free dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Protocol 3: FRET-Based Protein-Oligonucleotide Interaction Assay
This protocol uses the labeled biomolecules from Protocols 1 and 2 to measure their interaction.
Materials:
-
Cy3-labeled Protein A
-
Cy5-labeled Oligo B
-
Assay Buffer (e.g., PBS with 0.01% Tween-20, pH 7.4)
-
Microplate reader with FRET capabilities or a fluorometer
Procedure:
-
Prepare Reaction Mixtures:
-
In a microplate, prepare a series of reactions. A typical experiment would involve titrating one binding partner against a fixed concentration of the other.
-
Negative Controls:
-
Cy3-Protein A only
-
Cy5-Oligo B only
-
-
Experimental Wells:
-
A fixed concentration of Cy3-Protein A with increasing concentrations of Cy5-Oligo B.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the interaction to reach equilibrium (e.g., 30-60 minutes). Protect from light.
-
-
FRET Measurement:
-
Set the excitation wavelength for the donor (Cy3), typically around 530-550 nm.
-
Measure the emission intensity at two wavelengths:
-
Donor emission channel (~570 nm)
-
Acceptor (FRET) emission channel (~670 nm)
-
-
For each well, calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
Plot the FRET ratio as a function of the titrant concentration.
-
An increase in the FRET ratio with increasing titrant concentration indicates an interaction between Protein A and Oligo B.
-
The data can be fitted to a binding isotherm to determine the dissociation constant (Kd) of the interaction.
-
Mandatory Visualizations
Caption: Experimental workflow for a FRET assay.
Caption: Kinase signaling pathway studied by FRET.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 5. interchim.fr [interchim.fr]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Peptide Bioconjugation with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biomedical research and drug development, enabling sensitive and specific tracking in complex biological systems.[1][2] Cyanine 5 (Cy5), a far-red fluorescent dye, is particularly advantageous due to its emission spectrum in a range that minimizes background autofluorescence from biological samples, allowing for deep tissue imaging.[1][3] This document provides detailed protocols for the bioconjugation of peptides with a bifunctional, PEGylated Cy5 reagent, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5.
This versatile reagent allows for the introduction of a Cy5 fluorophore onto a peptide via a stable amide bond, while preserving an azide group for subsequent orthogonal "click chemistry" reactions.[4][5] The polyethylene glycol (PEG) linkers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugate.[5][6] These application notes are designed to guide researchers through the entire workflow, from conjugation to purification and characterization, and to highlight potential applications for the final fluorescently-labeled peptide.
Core Concepts and Workflow
The overall process involves a two-step chemical reaction. First, the carboxylic acid on the this compound linker is activated to make it highly reactive towards primary amines. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester. Second, the activated dye is reacted with the peptide, which must contain a primary amine (typically the N-terminal alpha-amine or the epsilon-amine of a lysine residue) to form a stable amide linkage.
Caption: Experimental workflow for peptide bioconjugation.
Experimental Protocols
Protocol 1: Activation of this compound with NHS/EDC
This protocol describes the in-situ activation of the carboxylic acid on the Cy5 linker to form an NHS ester, which then reacts with the peptide.
Materials:
-
Peptide with at least one primary amine (lyophilized)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.0-8.5)
-
Purification Supplies (e.g., RP-HPLC column)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL. The slightly basic pH is crucial for ensuring the target amine is deprotonated and reactive.[7]
-
Dye Reagent Preparation:
-
Immediately before use, dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO.
-
A common starting point is to use a 1.2 to 1.5-fold molar excess of both NHS and EDC relative to the Cy5-acid linker.
-
Dissolve the Cy5-acid linker to a stock concentration of 10 mg/mL.[8]
-
-
Activation Reaction:
-
In a separate microfuge tube, mix the dissolved Cy5-acid linker with the NHS and EDC solutions.
-
Add a small amount of DIPEA (2-4 equivalents relative to the dye) to catalyze the reaction.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature, protected from light.
-
-
Conjugation Reaction:
-
Add the activated dye solution dropwise to the stirring peptide solution. A 5-10 fold molar excess of activated dye to peptide is a typical starting point to ensure efficient labeling.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with continuous gentle stirring and protected from light. The Cy5 fluorophore is generally stable but should be kept out of direct sunlight.[7]
-
-
Quenching (Optional): To quench any unreacted NHS ester, a small amount of an amine-containing buffer like Tris or glycine can be added.
-
Purification: Proceed immediately to purification. The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][] This will separate the labeled peptide from the unlabeled peptide, free dye, and reaction byproducts.[11][12]
Protocol 2: Purification of the Cy5-Peptide Conjugate via RP-HPLC
Materials:
-
Crude conjugation reaction mixture
-
RP-HPLC system with a UV-Vis detector
-
C18 column suitable for peptide purification
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA to ensure peptide protonation. Centrifuge to remove any precipitated material.
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Set the detectors to monitor at two wavelengths: ~220 nm for the peptide backbone amide bonds and ~650 nm for the Cy5 dye.[1]
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be 10-70% B over 30-40 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the peak that absorbs at both ~220 nm and ~650 nm. This peak represents the desired Cy5-peptide conjugate. The unlabeled peptide will elute earlier (being more polar) and will not absorb at 650 nm. Free dye will have a different retention time and can also be identified by its absorption spectrum.
-
Post-Purification: Combine the pure fractions, freeze-dry (lyophilize) to remove the solvent, and store the purified conjugate at -20°C or -80°C, protected from light.[13]
Characterization of the Final Conjugate
Proper characterization is essential to confirm the identity, purity, and integrity of the final product.
| Parameter | Method | Expected Outcome |
| Purity | Analytical RP-HPLC | A single major peak when monitoring at both peptide and dye wavelengths (~220 nm and 650 nm). Purity is often reported as a percentage of the total peak area.[14] |
| Identity/Mass Verification | Mass Spectrometry (MALDI-TOF or ESI-MS) | The observed molecular weight should match the calculated molecular weight of the peptide plus the N-(Azide-PEG3)-N'-(PEG4)-Cy5 moiety.[][15] |
| Labeling Efficiency | UV-Vis Spectroscopy | The ratio of the absorbance at 650 nm (Cy5) and 280 nm (for peptides with Trp or Tyr) can be used to estimate the degree of labeling.[8] |
Applications of Azide-Peptide-Cy5 Conjugates
The resulting conjugate is a powerful tool for a wide range of applications in biology and drug development.
Caption: Applications of dual-functionalized peptide conjugates.
-
Cellular Imaging and Tracking: The intense fluorescence of Cy5 allows for the visualization of peptide localization within cells or tissues using fluorescence microscopy or flow cytometry.[][17] This is valuable for studying cell-penetrating peptides or receptor-mediated uptake.[18]
-
In Vivo Imaging: The near-infrared emission of Cy5 enables deep tissue imaging in animal models, making it suitable for tracking the biodistribution and target accumulation of peptide-based therapeutics.[19]
-
Fluorescence Resonance Energy Transfer (FRET): Cy5 can serve as an acceptor fluorophore in FRET-based assays to study protein-protein interactions, conformational changes, or enzyme activity in real-time.[18]
-
Dual-Labeling and PROTAC Development: The azide handle provides a site for a second, orthogonal conjugation reaction.[4][20] This is particularly useful for attaching other functionalities, such as a targeting ligand, a radiolabel, or a payload for Proteolysis Targeting Chimeras (PROTACs), creating multifunctional molecular probes or therapeutics.[20]
References
- 1. lifetein.com [lifetein.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [myskinrecipes.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. genecopoeia.com [genecopoeia.com]
- 9. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
- 15. biovera.com.au [biovera.com.au]
- 17. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 18. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 19. lifetein.com [lifetein.com]
- 20. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5.
Frequently Asked Questions (FAQs)
Q1: My labeling efficiency with this compound is very low. What are the most common causes?
Low labeling efficiency is a frequent issue that can stem from several factors in the experimental setup. The most common culprits are related to the reaction conditions, buffer composition, reagent quality, and the specific properties of the protein being labeled. A systematic troubleshooting approach is crucial to identify and resolve the root cause.
Q2: How does the reaction buffer's pH affect the labeling efficiency?
The pH of the reaction buffer is a critical factor for successful labeling. The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly pH-dependent.[1][2][3][4][5]
-
Optimal pH Range: The ideal pH for this reaction is typically between 7.2 and 8.5.[1][6] Some protocols recommend a more specific range of 8.3-8.5 for optimal results.[2][3][4][5][7][8]
-
Low pH: At a pH below 7.2, the primary amines on the protein become protonated, rendering them unavailable to react with the NHS ester.[1][2][3][4][5]
-
High pH: At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly.[1][6] This competing reaction reduces the amount of dye available to label the target protein.[1][7]
Q3: Which buffers are recommended, and which should I avoid?
The choice of buffer is critical to avoid competing reactions.
-
Recommended Buffers: Amine-free buffers are essential. Commonly used and recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, borate, and HEPES.[1][3][6][7]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[1][7] These buffers will compete with the target protein for the dye, leading to drastically reduced labeling efficiency.[1] It is crucial to ensure that the protein storage buffer does not contain these components. If it does, a buffer exchange step is necessary before labeling.[1]
Q4: Can the quality and handling of the this compound reagent impact the results?
Absolutely. The stability and quality of the NHS ester reagent are paramount for a successful labeling reaction.
-
Hydrolysis: NHS esters are sensitive to moisture and can hydrolyze over time, especially when exposed to aqueous environments.[1][6]
-
Solvent: this compound, particularly in its NHS ester form, is often not readily soluble in water and should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3][9] It is critical to use high-quality, amine-free DMF, as degraded DMF can contain amines that will react with the NHS ester.[1][2][3]
-
Storage: The reagent should be stored desiccated at the recommended temperature (typically -20°C) to prevent degradation.[1] Always allow the vial to warm to room temperature before opening to prevent condensation.
Q5: What is the optimal temperature and incubation time for the labeling reaction?
The reaction temperature and duration are a trade-off between reaction rate and NHS ester stability.
-
Temperature: Reactions are typically carried out at room temperature or at 4°C.[1][6] Lower temperatures can help minimize the hydrolysis of the NHS ester but may necessitate a longer incubation time.[1]
-
Incubation Time: The incubation period generally ranges from 30 minutes to 4 hours at room temperature, or overnight at 4°C.[1][3][6] Optimization may be required for your specific protein and desired degree of labeling.
Q6: How do protein-specific factors influence labeling efficiency?
The properties of your target protein can significantly affect the outcome of the labeling reaction.
-
Accessibility of Primary Amines: The labeling reaction targets the primary amines on the N-terminus and the side chains of lysine residues.[7] These sites must be accessible on the protein's surface for the NHS ester to react. Steric hindrance can prevent efficient labeling.[1]
-
Protein Concentration: It is recommended to use a protein concentration of at least 2 mg/mL, with optimal concentrations often being between 5-10 mg/mL.[1][7][10] Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction of the NHS ester.[1][6]
-
Protein Purity: Impurities in the protein sample can interfere with the labeling reaction.[1] It is advisable to use highly purified protein.[1]
Q7: How do I determine the efficiency of my labeling reaction?
To assess the efficiency, you need to calculate the Degree of Labeling (DOL), also known as the dye-to-protein ratio. This is the average number of dye molecules conjugated to each protein molecule. A common method to determine the DOL is through spectrophotometry by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of Cy5 (around 650 nm).
Quantitative Data Summary
Table 1: Key Reaction Parameters for NHS Ester Labeling
| Parameter | Recommended Range/Condition | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3)[1][7][8] | Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.[1] |
| Temperature | 4°C to Room Temperature[1][6] | Lower temperatures may require longer incubation times.[1] |
| Incubation Time | 0.5 - 4 hours (or overnight at 4°C)[1][6] | Requires optimization for specific proteins. |
| Protein Concentration | ≥ 2 mg/mL (Optimal: 5-10 mg/mL)[1][7][10] | Higher concentrations generally improve labeling efficiency.[7][10] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This is a starting point and should be optimized for the desired DOL.[11] |
Table 2: Buffer Recommendations for NHS Ester Labeling
| Buffer Type | Recommended | Examples | Not Recommended | Examples |
| Amine-Free | Yes | PBS, Sodium Bicarbonate, Borate, HEPES[1][6][7] | No | Tris, Glycine[1][7] |
Experimental Protocols
Protocol 1: General Protein Labeling with N-(Azide-PEG3)-N'-(PEG4-NHS ester)-Cy5
This protocol assumes you are using the pre-activated NHS ester form of the dye.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(Azide-PEG3)-N'-(PEG4-NHS ester)-Cy5
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.[1]
-
Prepare the Dye Stock Solution: Allow the vial of the Cy5 NHS ester to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] This solution should be prepared immediately before use.[1]
-
Set up the Labeling Reaction:
-
Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to your protein solution to achieve a final concentration of 100 mM.[7]
-
Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A starting molar excess of 8-10 fold dye to protein is often recommended.[2][4][5]
-
-
Incubate: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction (Optional but Recommended): Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will stop the reaction by consuming any unreacted NHS ester.
-
Purify the Conjugate: Remove the unreacted dye and reaction byproducts by passing the solution through a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate storage buffer.[12][13]
Visualizations
Chemical Reaction and Workflows
Caption: Reaction of Cy5 NHS ester with a primary amine.
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting decision tree for low labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. acebiolab.com [acebiolab.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. abpbio.com [abpbio.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
how to improve solubility of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 conjugates.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might face during your experiments.
Question 1: My this compound conjugate is difficult to dissolve. What are the recommended steps for solubilization?
Answer:
Proper dissolution is critical for the performance of your conjugate. The this compound conjugate, like many cyanine dyes, can be hydrophobic despite the presence of hydrophilic PEG spacers.[][2] Difficulty in dissolution can lead to aggregation, which causes fluorescence quenching and inaccurate quantification.[3][4]
Follow these steps for optimal dissolution:
-
Initial Solvent Choice: Begin by dissolving the conjugate in a small amount of an organic co-solvent such as high-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5] This is a standard practice for non-sulfonated or moderately soluble cyanine dyes.[][6]
-
Vortexing: After adding the organic solvent, vortex the solution gently for several minutes to ensure the compound is fully dissolved before adding any aqueous buffer.
-
Aqueous Buffer Addition: Once the conjugate is dissolved in the organic solvent, you can slowly add your aqueous buffer (e.g., PBS, HEPES, TRIS) to the solution.[7] Add the buffer dropwise while gently vortexing to prevent the conjugate from precipitating out of the solution. The final concentration of the organic co-solvent in your aqueous solution should typically be kept low, often between 5-20%.[][5]
-
pH Consideration: The fluorescence of Cy5 conjugates is generally stable and insensitive to pH in the range of 4 to 10.[6][7] However, maintaining a pH within this range is recommended. For most biological applications, a buffer pH of 7.0-8.5 is suitable.
Question 2: I've dissolved my conjugate, but I'm observing precipitation or aggregation during my experiment or upon storage. How can I prevent this?
Answer:
Precipitation and aggregation are common issues, particularly with hydrophobic dyes like Cy5.[3] Aggregation can lead to a significant decrease in fluorescence intensity (quenching) and can be influenced by several factors.[3][8]
Here are key strategies to prevent precipitation and aggregation:
-
Optimize Buffer Conditions:
-
Ionic Strength: High salt concentrations can sometimes lead to "salting out" and cause the conjugate to precipitate.[7] If you suspect this is an issue, try reducing the salt concentration of your buffer.
-
pH: While Cy5 fluorescence is stable across a wide pH range, extreme pH values can affect the stability and solubility of the conjugate.[7] Ensure your buffer pH is appropriate for your experiment and within the 4-10 range.
-
-
Control Conjugate Concentration: At very high concentrations, even conjugates designed for aqueous solubility can aggregate.[7] If possible, work with the lowest effective concentration for your application.
-
Avoid Mechanical Stress: Vigorous or prolonged vortexing and harsh agitation can sometimes promote protein denaturation and aggregation if you are working with protein conjugates.[8] Use gentle mixing methods like end-over-end rotation.[8]
-
Storage: For long-term stability, it is best to store the conjugate as a high-concentration stock solution in an organic solvent like DMSO at -20°C.[9] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of the conjugate are generally less stable and should be prepared fresh for each experiment.
Question 3: The fluorescence signal from my conjugate is much lower than expected. Could this be a solubility issue?
Answer:
Yes, poor solubility is a primary cause of low fluorescence signals. When Cy5 molecules aggregate, they can form non-fluorescent H-aggregates, which leads to self-quenching and a significant reduction in the quantum yield.[3][10]
To troubleshoot this issue:
-
Confirm Complete Dissolution: Before your experiment, visually inspect your stock solution. If you see any particulates or cloudiness, it is not fully dissolved. Try the dissolution protocol outlined in Question 1 again, perhaps with gentle warming (to no more than 30-40°C) or brief sonication in a water bath.
-
Perform a Serial Dilution: To check for concentration-dependent aggregation, perform a serial dilution of your conjugate in the final experimental buffer and measure the fluorescence at each concentration. If the fluorescence intensity does not increase linearly with concentration, it is a strong indicator of aggregation and quenching at higher concentrations.
-
Consider Additives: In some cases, the addition of stabilizing agents like a small amount of non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) or glycerol (e.g., 5%) to the aqueous buffer can help prevent aggregation and improve the fluorescence signal.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store the this compound conjugate?
For long-term storage, the conjugate should be stored as a solid at -20°C, protected from light and moisture.[9] For stock solutions, dissolve the conjugate in anhydrous DMSO or DMF at a high concentration, aliquot into smaller volumes to minimize freeze-thaw cycles, and store at -20°C.[9]
Q2: What solvents should I absolutely avoid?
Avoid solvents that are incompatible with your downstream application. While the conjugate has some solubility in solvents like DCM,[9] these are generally not suitable for biological experiments. It is also important to use high-purity, anhydrous organic solvents for preparing stock solutions to prevent hydrolysis of the compound over time.
Q3: How critical is the pH of my aqueous buffer?
The fluorescence intensity of Cy5 is relatively stable across a pH range of 4 to 10.[7][11] However, the reactivity of the terminal carboxylic acid group is pH-dependent. If you are using this conjugate for conjugation reactions with primary amines (using EDC/HATU activators), the reaction is typically performed at a pH of 7.0-8.5.[12]
Q4: Can I use sonication to help dissolve the conjugate?
Yes, gentle sonication in a water bath can be used for a short period to aid in the dissolution of the conjugate if initial vortexing is insufficient. However, be cautious with this method, especially if the conjugate is already linked to a sensitive biomolecule like a protein, as prolonged or high-energy sonication can cause degradation.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Organic Co-solvent | DMSO, DMF | Use high-purity, anhydrous grade.[5] |
| Final Co-solvent % (in aqueous buffer) | 5-20% | Varies by application; start with 10% and optimize.[][5] |
| Working Buffer pH | 4.0 - 10.0 | For fluorescence stability.[6][7] |
| Conjugation Reaction pH (for acid) | 7.0 - 8.5 | For efficient amide bond formation with amines. |
| Storage Temperature (Solid) | -20°C | Protect from light and moisture.[9] |
| Storage Temperature (Stock in DMSO) | -20°C | Aliquot to avoid freeze-thaw cycles.[9] |
Experimental Protocols
Protocol 1: Standard Dissolution of the Conjugate for Aqueous Applications
-
Prepare Stock Solution: a. Allow the vial containing the solid conjugate to equilibrate to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mM). c. Vortex the vial for 2-3 minutes until the solid is completely dissolved. A brief, gentle sonication in a water bath can be used if needed. d. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Prepare Working Solution: a. Determine the final volume and concentration of the conjugate needed for your experiment. b. In a separate tube, prepare the required volume of your final aqueous buffer (e.g., PBS, pH 7.4). c. While gently vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. d. Continue to mix gently for another minute. The solution is now ready for use.
Protocol 2: Assessing Conjugate Solubility and Aggregation
-
Prepare a Concentrated Solution: Following Protocol 1, prepare a working solution of the conjugate in your experimental buffer at the highest concentration you plan to use.
-
Serial Dilution: Prepare a series of 2-fold dilutions from this starting solution using the same experimental buffer.
-
Spectroscopic Measurement: a. Measure the absorbance spectrum for each dilution using a spectrophotometer. The peak absorbance for Cy5 is around 649 nm.[9] b. Measure the fluorescence emission spectrum for each dilution using a fluorometer (Excitation: ~649 nm, Emission: ~667 nm).[9]
-
Data Analysis: a. Plot the absorbance at 649 nm versus concentration. This plot should be linear (follow the Beer-Lambert law). Deviation from linearity at higher concentrations suggests aggregation. b. Plot the peak fluorescence intensity versus concentration. A loss of linearity at higher concentrations is a strong indication of self-quenching due to aggregation.[4]
Visual Guides
Caption: Step-by-step workflow for dissolving the conjugate.
Caption: Troubleshooting flowchart for low fluorescence issues.
References
- 2. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 10. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. This compound-西安齐岳生物 [0qy.com]
Technical Support Center: Optimizing N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 Click Chemistry
Welcome to the technical support center for optimizing your N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 click chemistry reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve efficient and reproducible conjugations.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is showing a low yield. What are the most common causes?
A1: Low yields in CuAAC reactions often stem from a few key issues:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent, and stabilizing ligand are critical for an efficient reaction.
-
Inadequate Ligand Stabilization: A suitable ligand is crucial to protect the Cu(I) catalyst from oxidation and improve its solubility.[1][2] For reactions in aqueous media, a water-soluble ligand like THPTA is highly recommended.[2]
-
Solubility Issues: If your alkyne-containing molecule and the azide-PEG-Cy5 reagent are not fully dissolved, the reaction will be inefficient. The use of co-solvents like DMSO or DMF can be beneficial.[3]
Q2: What is the optimal order of adding reagents to the reaction mixture?
A2: A commonly recommended order of addition is to first mix the copper (II) sulfate (CuSO₄) with the stabilizing ligand (e.g., THPTA).[2][4] This mixture is then added to the solution containing your azide and alkyne substrates. The reaction is initiated by the addition of the reducing agent, typically a freshly prepared solution of sodium ascorbate.[1][4] Adding the ascorbate last ensures that the Cu(I) catalyst is generated in the presence of all other components, ready to catalyze the cycloaddition immediately.
Q3: Can I perform this reaction in an aqueous buffer? What are the key considerations?
A3: Yes, the CuAAC reaction is well-suited for aqueous environments, which is a major advantage for bioconjugation.[5][6] Key considerations for aqueous reactions include:
-
Use a Water-Soluble Ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are specifically designed for aqueous click chemistry.[2][7] They enhance the solubility and stability of the copper catalyst.[8]
-
Ensure Reagent Solubility: The PEG linkers on your azide-Cy5 reagent enhance water solubility. However, if your alkyne-containing molecule has poor aqueous solubility, consider using a co-solvent such as DMSO, DMF, or t-BuOH.[3][5]
-
pH: The CuAAC reaction is generally robust and works well over a broad pH range, typically between 4 and 12.[5][9]
Q4: How can I monitor the progress of my click reaction?
A4: You can monitor the reaction progress using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the triazole product.[1] For a fluorescent product like a Cy5 conjugate, you may also be able to use fluorescence measurements to track the reaction, provided there is a discernible change in the fluorescence properties of Cy5 upon conjugation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Cu(I) catalyst due to oxidation. | • Use a stabilizing ligand (e.g., THPTA for aqueous media, TBTA for organic solvents).[1][2] • Ensure you are using a sufficient excess of a fresh sodium ascorbate solution.[1][9] • Degas your solvents to remove dissolved oxygen. |
| 2. Poor solubility of reactants. | • Add a co-solvent like DMSO, DMF, or t-BuOH (up to 10-20% v/v) to improve solubility.[3] | |
| 3. Insufficient catalyst or ligand. | • Increase the concentration of the copper source and ligand. A 1:5 ratio of Cu:Ligand is often recommended to protect biomolecules.[3] | |
| Formation of a Precipitate | 1. Copper acetylide formation. | • This can occur with terminal alkynes. Using a stabilizing ligand can help keep the copper species in solution.[10] Acetonitrile as a co-solvent can also help stabilize Cu(I).[10][11] |
| 2. Precipitation of one of the reagents. | • Confirm the solubility of all components in your chosen reaction solvent and adjust with co-solvents as needed. | |
| High Background Signal (in imaging applications) | 1. Unreacted fluorescent probe. | • Optimize purification methods (e.g., size exclusion chromatography, dialysis, or precipitation) to remove excess Cy5-azide. |
| 2. Non-specific binding of the Cy5 dye. | • Include blocking steps and appropriate wash buffers in your experimental workflow. | |
| Reaction Reproducibility Issues | 1. Inconsistent reagent preparation. | • Always use freshly prepared sodium ascorbate solution.[12] • Ensure accurate and consistent concentrations of all stock solutions. |
| 2. Oxygen contamination. | • While ligands offer protection, for highly sensitive biomolecules, working under an inert atmosphere (nitrogen or argon) can improve reproducibility.[5] |
Experimental Protocols
Protocol 1: General CuAAC for this compound Conjugation
This protocol is a starting point and should be optimized for your specific alkyne-containing molecule.
Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate (NaAsc)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Co-solvent (e.g., DMSO), if needed
Stock Solutions:
-
Alkyne-Molecule: 10 mM in a suitable solvent (e.g., water or DMSO).
-
Azide-PEG-Cy5: 10 mM in DMSO or water.[13]
-
CuSO₄: 100 mM in water.[2]
-
THPTA: 200 mM in water.[2]
-
Sodium Ascorbate: 100 mM in water (prepare fresh before each use).[2]
Procedure:
-
In a microcentrifuge tube, prepare a premix of the catalyst by adding 2.5 µL of 100 mM CuSO₄ to 5 µL of 200 mM THPTA. Mix well and let it stand for a few minutes. This creates a 1:2 ratio of Cu:THPTA.
-
In a separate reaction tube, add your alkyne-molecule to the reaction buffer to a final concentration of 100 µM. If needed, add the Azide-PEG-Cy5 (typically 1.5 to 3 equivalents relative to the alkyne). Adjust the total volume with the reaction buffer.
-
Add the premixed CuSO₄/THPTA solution to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[11]
-
Protect the reaction from light and allow it to proceed at room temperature for 1-2 hours. Reaction time may need optimization (from 30 minutes to overnight).[2][3]
-
Monitor the reaction by TLC or LC-MS.
-
Purify the resulting conjugate using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.
Quantitative Data Summary
The following table summarizes typical concentration ranges for key components in a CuAAC reaction. These values can serve as a starting point for optimization.
| Component | Typical Concentration Range | Molar Ratio (relative to Alkyne) | Notes |
| Alkyne-Substrate | 10 µM - 5 mM[3][4] | 1 | The limiting reagent. |
| Azide-PEG-Cy5 | 15 µM - 7.5 mM | 1.5 - 3 x | An excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate | 50 µM - 1 mM[11] | 0.5 - 2 x | Higher concentrations can sometimes be detrimental to biomolecules.[4] |
| Stabilizing Ligand (THPTA) | 250 µM - 5 mM | 2.5 - 10 x | A common ratio is 2-5 equivalents of ligand per equivalent of copper.[3][4] |
| Sodium Ascorbate | 2.5 mM - 10 mM[11] | 25 - 100 x | Used in significant excess to maintain a reducing environment. |
Visualizations
CuAAC Reaction Workflow
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. mdpi.com [mdpi.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. vectorlabs.com [vectorlabs.com]
common issues with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 storage and handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound. It is recommended to store the product at -20°C, desiccated, and protected from light.[1] For long-term storage, an inert atmosphere (argon or nitrogen) is advisable to minimize degradation from atmospheric components.
2. In which solvents is this compound soluble?
This compound is soluble in water, as well as organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] For bioconjugation reactions, it is common to prepare a concentrated stock solution in anhydrous DMSO or DMF.
3. What are the excitation and emission maxima for the Cy5 dye in this molecule?
The approximate excitation and emission maxima for Cy5 are 649 nm and 667 nm, respectively.[1][2] These values can be influenced by the local environment, such as the solvent and the molecule to which it is conjugated.
4. What are the key reactive groups on this molecule and what are their functions?
This molecule has two primary reactive functional groups:
-
Azide (-N3): This group is used in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[3]
-
Carboxylic Acid (-COOH): This group can be activated to form a stable amide bond with primary amine groups on other molecules, such as proteins or peptides.[4]
Troubleshooting Guides
Low Fluorescence Signal or Complete Loss of Signal
| Potential Cause | Recommended Solution |
| Photobleaching | Minimize exposure of the dye to light, especially high-intensity light sources. Use antifade reagents in imaging buffers. Scan microarrays promptly after hybridization. |
| Ozone Degradation | Perform experiments in an ozone-controlled environment if possible. Even low levels of ozone (5-25 ppb) can significantly degrade the Cy5 dye.[5] Using a protective solution like sodium dodecyl sulfate (SDS) during washing steps in microarray experiments can help mitigate this effect.[6][7] |
| Chemical Degradation | Avoid harsh chemical conditions, such as extreme pH or the presence of strong oxidizing or reducing agents not part of the intended reaction. Commercial PEG reagents can contain reactive oxygen species (ROS) which can degrade the dye; using purified PEG can enhance stability.[8][9][10] |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your imaging system are appropriate for the spectral characteristics of Cy5. |
Logical Workflow for Troubleshooting Low Fluorescence
Caption: Troubleshooting workflow for low fluorescence signals.
Issues with Bioconjugation Reactions
Amide Bond Formation (Carboxylic Acid End)
| Problem | Potential Cause | Recommended Solution |
| Low conjugation efficiency | Inefficient activation of the carboxylic acid. | Use fresh coupling reagents like EDC and NHS/Sulfo-NHS. The activation is most efficient at a slightly acidic pH (4.5-6.0).[11] |
| Suboptimal pH for coupling. | The reaction of the activated ester with the primary amine is most efficient at pH 7.2-7.5.[12] | |
| Presence of primary amines in the buffer. | Avoid buffers containing primary amines like Tris or glycine, as they will compete for the activated carboxylic acid. Use non-amine-containing buffers such as PBS or borate buffer.[12][13] | |
| Non-specific binding | Hydrolysis of the activated ester. | Prepare the activated ester solution immediately before use and ensure all solvents are anhydrous. |
Click Chemistry (Azide End)
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield (CuAAC) | Copper catalyst oxidation. | Use a stabilizing ligand like TBTA or the water-soluble THPTA. Ensure the use of a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state.[14] |
| Cytotoxicity of copper catalyst (for live-cell imaging). | Consider using a copper-free click chemistry approach like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne-modified binding partner. | |
| Low reaction yield (SPAAC) | Reagent instability or degradation. | Strained cyclooctynes can be unstable. Store them properly and use them promptly after preparation. |
| Steric hindrance. | The bulky nature of the molecules being conjugated can impede the reaction. Consider using a longer PEG spacer if available. | |
| Solubility issues. | Ensure that both reactants are soluble in the chosen solvent system. The PEG linker on this molecule enhances water solubility.[2][15] |
Experimental Workflow: Two-Step Sequential Conjugation
This workflow illustrates the sequential conjugation of two different molecules (Molecule A with an amine and Molecule B with an alkyne) to this compound.
Caption: Sequential bioconjugation workflow diagram.
Data and Protocols
Quantitative Data Summary
Table 1: Factors Affecting Cy5 Fluorescence Stability
| Factor | Effect | Quantitative Impact | Recommendations |
| Ozone | Signal degradation | >80% signal loss after 15 minutes at 300 ppb.[5] | Work in a low-ozone environment. Use protective coatings like SDS for microarrays.[6] |
| Light Exposure | Photobleaching | Intensity can decrease with repeated scans. | Minimize light exposure. Use antifade reagents. |
| Temperature | Decreased fluorescence intensity with increasing temperature.[16] | Varies with conditions. | Maintain consistent temperature during experiments for quantitative comparisons. |
| pH | Generally stable in a wide range (pH 4-10). | Extreme pH can cause degradation. | Maintain a stable, near-neutral pH for optimal performance.[17] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Dissolve your amine-containing molecule in a suitable buffer (e.g., PBS at pH 7.4). Avoid buffers with primary amines.[12]
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).
-
-
Activation of Carboxylic Acid:
-
In a microfuge tube, add the this compound stock solution.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated Cy5 reagent to your amine-containing molecule. Adjust the final pH of the reaction mixture to 7.2-7.5.
-
Allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine or another amine-containing buffer.
-
Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Dissolve the azide-functionalized Cy5 conjugate and your alkyne-containing molecule in a suitable buffer (e.g., PBS).
-
Prepare the following stock solutions:
-
-
Reaction Setup:
-
In a microfuge tube, combine the azide- and alkyne-containing molecules.
-
Add the THPTA solution, followed by the CuSO4 solution, and mix briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using methods appropriate for your molecules, such as chromatography or dialysis.
-
Note: These are general protocols and may require optimization for your specific application.
References
- 1. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 2. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a novel ozone- and photo-stable HyPer5 red fluorescent dye for array CGH and microarray gene expression analysis with consistent performance irrespective of environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method to minimize ozone effect on Cy5 fluorescent intensity in DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Fluorescent dye with PEG linker [schem.jp]
- 16. biorxiv.org [biorxiv.org]
- 17. nbinno.com [nbinno.com]
Technical Support Center: Preventing Photobleaching of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to mitigate photobleaching of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a bright, far-red fluorescent dye commonly used for labeling biomolecules. The Cy5 core is a cyanine dye with excitation and emission maxima typically around 650 nm and 670 nm, respectively. The azide and carboxylic acid functional groups allow for covalent conjugation to various molecules through click chemistry and amide bonding. The polyethylene glycol (PEG) linkers enhance its water solubility.[1][2][3]
Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[4] For Cy5, this process is primarily driven by the interaction of the excited dye molecule with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the fluorophore's structure.[4] This results in a diminished fluorescence signal over time during imaging, which can compromise the quality and quantitative accuracy of experimental data, particularly in applications requiring prolonged or intense light exposure.
Q3: What are the primary factors that contribute to the photobleaching of Cy5?
Several factors can accelerate the photobleaching of Cy5:
-
High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation and subsequent photochemical damage.[5]
-
Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching, as it reacts with the excited triplet state of Cy5 to form damaging ROS.[4][6]
-
Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in the imaging buffer can influence the photostability of the dye. A slightly basic pH (around 7.5) is often beneficial for cyanine dye stability.[4]
Q4: How do the PEG, azide, and acid groups in this compound affect its photostability?
The primary role of the PEG linkers is to increase the hydrophilicity and water solubility of the Cy5 dye.[5][7][8] While this can help prevent aggregation, which might influence photostability, the core susceptibility of the Cy5 chromophore to photobleaching remains the dominant factor. There is limited direct evidence to suggest that the short PEG chains or the terminal azide and carboxylic acid functional groups significantly alter the intrinsic photostability of the Cy5 core. Therefore, strategies to prevent photobleaching should focus on protecting the Cy5 fluorophore itself.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments using this compound.
Problem 1: Rapid loss of fluorescence signal during imaging.
-
Possible Cause: High excitation laser power.
-
Solution: Reduce the laser power to the minimum level required to obtain a sufficient signal-to-noise ratio. Use neutral density filters if necessary.
-
Possible Cause: Prolonged exposure to excitation light.
-
Solution: Minimize the duration of light exposure by using the shortest possible exposure times and acquiring images only when necessary. Use automated shutters to block the light path when not acquiring images.
-
Possible Cause: Presence of oxygen in the imaging medium.
-
Solution: Use a commercial or homemade antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using specialized reagents designed to reduce phototoxicity and photobleaching.
Problem 2: Low initial fluorescence signal.
-
Possible Cause: Inefficient labeling of the target molecule.
-
Solution: Optimize the labeling protocol, including the dye-to-molecule ratio and reaction conditions (pH, temperature, and time).
-
Possible Cause: Quenching of the fluorophore by the antifade reagent.
-
Solution: Some antifade reagents can cause an initial drop in fluorescence intensity. Test different antifade formulations to find one that provides a good balance between initial brightness and photostability.
Problem 3: High background fluorescence.
-
Possible Cause: Unbound dye molecules in the sample.
-
Solution: Ensure thorough removal of unconjugated dye after the labeling reaction using appropriate purification methods such as size-exclusion chromatography or dialysis.
-
Possible Cause: Autofluorescence from the sample or mounting medium.
-
Solution: Use a spectrally appropriate emission filter to isolate the Cy5 signal. Include an unstained control sample to assess the level of autofluorescence.
Quantitative Data on Photostability
The photostability of Cy5 can be significantly improved by using various antifade agents. The table below summarizes the relative improvement in photostability with different additives.
| Antifade Agent/System | Fold Improvement in Photostability (Approx.) | Notes |
| Commercial Antifade Reagents | ||
| Vectashield | 2.9 | Compared to PBS.[9] |
| ProLong Gold | Varies | Known to be effective for a wide range of dyes. |
| SlowFade Diamond | Varies | Offers high photostability. |
| DIY Antifade Components | ||
| n-Propyl gallate (NPG) | Varies | A common and effective antioxidant. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Varies | An efficient singlet oxygen quencher. |
| Ascorbic Acid (Vitamin C) | Varies | Can reduce photobleaching and photoblueing.[10] |
| Oxygen Scavenging Systems | ||
| Glucose Oxidase/Catalase (GOC) | 4.9 | In combination with glucose.[11] |
| Pyranose Oxidase/Catalase (PCA) | 15.2 | In combination with glucose.[11] |
| Triplet State Quenchers (TSQs) | ||
| Trolox | Varies | A water-soluble vitamin E analog. |
| Cyclooctatetraene (COT) | Up to 7-fold (when conjugated) | Reduces triplet state lifetime.[12] |
| 4-Nitrobenzyl alcohol (NBA) | Up to 7-fold (when conjugated) | Reduces triplet state lifetime.[12] |
| Combined Systems | ||
| GOC + ROXS | 28.7 | ROXS (Reducing and Oxidizing System).[11] |
Note: The exact improvement in photostability can vary depending on the experimental conditions, including the sample preparation, imaging system, and the specific formulation of the antifade reagent.
Experimental Protocols
Protocol: Preparing an N-Propyl Gallate (NPG) Based Antifade Mounting Medium
This protocol describes the preparation of a widely used and effective homemade antifade mounting medium.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Deionized water
-
50 mL conical tube
-
Stir plate and stir bar
Procedure:
-
Prepare 1X PBS: Dilute the 10X PBS stock solution with deionized water to obtain a 1X working solution.
-
Prepare Glycerol/PBS Mixture: In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 1X PBS.
-
Add NPG: Weigh out 100 mg of n-propyl gallate and add it to the glycerol/PBS mixture to achieve a final concentration of 1% (w/v).
-
Dissolve NPG: Place a stir bar in the tube and mix on a stir plate at room temperature until the n-propyl gallate is completely dissolved. This may take several hours. Gentle warming to 37°C can aid in dissolution.
-
Adjust pH (Optional but Recommended): Check the pH of the solution and adjust to 7.4-8.0 using NaOH or HCl if necessary.
-
Storage: Store the antifade mounting medium in the dark at 4°C or -20°C for long-term storage. The solution is stable for several months.
Usage:
-
After the final washing step of your staining protocol, carefully remove as much liquid as possible from the coverslip or slide.
-
Add a small drop (5-10 µL) of the antifade mounting medium onto the sample on the microscope slide.
-
Gently lower a coverslip over the sample, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
The slide is now ready for imaging.
Visualizations
Caption: The Jablonski diagram illustrating the photobleaching pathway of Cy5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 3. This compound-西安齐岳生物 [0qy.com]
- 4. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Conjugating N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 to Large Proteins
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges you may encounter when conjugating the bifunctional linker-dye N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 to large proteins.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the conjugation process.
Problem 1: Low or No Conjugation Efficiency
Possible Causes:
-
Hydrolysis of the NHS Ester: The carboxylic acid on the PEG4 moiety must be activated to an N-hydroxysuccinimide (NHS) ester to react with primary amines on the protein. NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH values, which renders them non-reactive.[1][2][3][4]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for reaction with the NHS ester, significantly reducing conjugation efficiency.[5][4][6][7][8]
-
Incorrect pH of Reaction Buffer: The reaction between an NHS ester and a primary amine is highly pH-dependent. If the pH is too low, the primary amines on the protein will be protonated and less nucleophilic. If the pH is too high, the rate of NHS ester hydrolysis increases dramatically.[5][3][4][9][10]
-
Suboptimal Molar Ratio of Dye to Protein: An insufficient amount of the activated dye will result in a low degree of labeling (DOL).
-
Steric Hindrance: Large proteins may have limited accessible primary amines (lysine residues and the N-terminus) due to their three-dimensional structure. The bulky nature of the Cy5 dye coupled with the PEG linkers can also create steric hindrance, preventing efficient conjugation to certain sites.[11]
-
Inactive Reagents: The NHS ester-activated linker may have degraded due to improper storage or handling, leading to a loss of reactivity.[1][12]
Solutions:
-
Buffer Selection: Always use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer.[5][4][8] If your protein is in a Tris or glycine-containing buffer, perform a buffer exchange via dialysis or using a desalting column prior to conjugation.[6][7]
-
pH Optimization: Perform the conjugation reaction in a buffer with a pH between 7.2 and 8.5.[5] An optimal pH of 8.3 is often recommended for NHS ester reactions.[4][9][10]
-
Molar Ratio Adjustment: Optimize the molar ratio of the activated dye to the protein. A typical starting point is a 10-20 fold molar excess of the dye.[8] This may need to be adjusted based on the protein's size and the number of available amines.
-
Reagent Handling: Dissolve the NHS ester-activated linker in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the protein solution.[5][9][10] Avoid repeated freeze-thaw cycles of the reagent.
-
Reaction Time: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[5][9]
Problem 2: Protein Aggregation or Precipitation During or After Conjugation
Possible Causes:
-
Hydrophobicity of the Dye: Cy5 is a relatively hydrophobic molecule. Covalently attaching multiple Cy5 molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[13][14]
-
Over-labeling: A high degree of labeling can significantly alter the protein's surface properties, leading to instability and aggregation.[4][14][15] This can also cause fluorescence quenching.[4][16][17]
-
Use of Organic Solvents: While necessary to dissolve the activated dye, the introduction of organic solvents like DMSO or DMF can destabilize some proteins, especially at higher concentrations.[13]
-
Inappropriate Buffer Conditions: Suboptimal pH or low ionic strength of the buffer can contribute to protein instability.[14]
-
Physical Stress: Agitation or multiple freeze-thaw cycles can induce protein denaturation and aggregation.[14]
Solutions:
-
Optimize the Degree of Labeling (DOL): Aim for a lower DOL, typically between 2 and 4 for Cy5, to minimize changes to the protein's properties.[15] This can be achieved by reducing the molar excess of the dye in the reaction.
-
Minimize Organic Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10%.[5][8]
-
Buffer Additives: Consider including stabilizing excipients, such as arginine or glycerol, in your buffers to reduce aggregation.[14] Increasing the ionic strength (e.g., with 150 mM NaCl) can also help for some proteins.[14]
-
Protein Concentration: While higher protein concentrations can improve labeling efficiency, they also increase the risk of aggregation.[4][14][18] A concentration of at least 2 mg/mL is often recommended, but this may need to be optimized for your specific protein.[4][17][18]
-
Gentle Handling: Avoid vigorous vortexing and minimize freeze-thaw cycles of the protein and the final conjugate.[4][14]
Problem 3: Difficulty in Purifying the Labeled Protein
Possible Causes:
-
Inefficient Removal of Free Dye: Unconjugated dye can interfere with downstream applications by causing high background signals.[15]
-
Column Overload: Overloading spin columns or size-exclusion chromatography (SEC) columns can lead to inefficient separation of the labeled protein from the free dye.[15]
-
Similar Properties of Labeled and Unlabeled Protein: In cases of very low conjugation efficiency, separating the small population of labeled protein from the bulk of unlabeled protein can be challenging.
Solutions:
-
Choice of Purification Method:
-
Gel Filtration/Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the large protein-dye conjugate from the small, unconjugated dye.[15]
-
Spin Columns: These offer a rapid method for purification and are ideal for small sample volumes.[6][7][15]
-
Dialysis: This method can also be used to remove free dye, although it is generally slower than chromatography-based methods.[4]
-
-
Proper Column Usage: Follow the manufacturer's instructions for the capacity of the spin or SEC column to avoid overloading.
-
Analytical Confirmation: After purification, confirm the removal of free dye by running the sample on an SDS-PAGE gel and visualizing the fluorescence. A band corresponding to the free dye should not be present.[4]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 (Optimal: ~8.3) | Balances amine reactivity and NHS ester hydrolysis.[5][4][9][10] |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES, Bicarbonate) | Buffers with primary amines will compete with the reaction.[5][4][8] |
| Dye:Protein Molar Ratio | 3:1 to 20:1 | Highly protein-dependent; start with a few ratios to optimize.[8][17] |
| Protein Concentration | > 2 mg/mL | Lower concentrations can reduce labeling efficiency.[4][17][18] |
| Reaction Time | 1 - 4 hours at room temperature; up to overnight at 4°C | Longer times may not significantly increase labeling due to hydrolysis.[5][9] |
| Organic Solvent (DMSO/DMF) | < 10% of final reaction volume | Minimize to prevent protein denaturation.[5][8] |
| Optimal Degree of Labeling (DOL) for Cy5 | 2 - 4 | Higher DOL can lead to aggregation and fluorescence quenching.[15][16] |
Experimental Protocols
Protocol 1: Activation of this compound with NHS
This protocol assumes the starting material is the carboxylic acid form of the linker-dye, which needs to be activated to an NHS ester prior to protein conjugation.
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.
-
Prepare a fresh solution of N,N'-Disuccinimidyl carbonate (DSC) and a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) in anhydrous DMF.
-
-
Activation Reaction:
-
In a dry, inert atmosphere, add 1.2 equivalents of DSC and 2-3 equivalents of DIPEA to the linker-dye solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
The resulting solution containing the N-(Azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 can be used directly in the conjugation reaction.
-
Protocol 2: Protein Conjugation
-
Protein Preparation:
-
Conjugation Reaction:
-
Bring the protein solution to room temperature.
-
Add the desired molar excess of the freshly activated N-(Azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 solution (from Protocol 1) to the protein solution while gently stirring. The volume of the added dye solution should not exceed 10% of the total reaction volume.[8]
-
Protect the reaction from light by wrapping the tube in aluminum foil.[4][17]
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Protocol 3: Purification of the Conjugate using a Spin Column
-
Column Preparation:
-
Snap off the bottom closure of a spin column and place it in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[6][7][15]
-
Equilibrate the column by adding your elution buffer (e.g., PBS) and centrifuging. Repeat this step at least twice, discarding the flow-through each time.[6][7][15]
-
-
Sample Loading and Elution:
Frequently Asked Questions (FAQs)
Q1: Why is my final conjugate not fluorescent?
-
A1: This could be due to several reasons. Firstly, the conjugation reaction may have failed (see Troubleshooting Problem 1). Secondly, over-labeling of the protein can lead to self-quenching of the Cy5 dye molecules, which significantly reduces the fluorescence signal.[4][15][16] It is crucial to determine the Degree of Labeling (DOL) and optimize it, aiming for a DOL of 2-4 for Cy5.[15]
Q2: How do I determine the Degree of Labeling (DOL)?
-
A2: The DOL can be calculated using spectrophotometry. You need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~650 nm (the absorbance maximum for Cy5). The following formula can then be used:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where CF is a correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05), ε_protein is the molar extinction coefficient of your protein at 280 nm, and ε_dye is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).[15]
-
Q3: Can I use this linker for "click chemistry"?
-
A3: Yes, the azide group on the PEG3 arm of the linker is specifically designed for this purpose. After conjugating the Cy5 dye to your large protein via the NHS ester reaction, the azide group is available to react with a molecule containing an alkyne group through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[19][20][21] This makes the linker ideal for creating complex bioconjugates.
Q4: What is the purpose of the PEG linkers in this molecule?
-
A4: The polyethylene glycol (PEG) spacers (PEG3 and PEG4) serve several important functions. They increase the overall hydrophilicity and water solubility of the linker-dye construct, which can help to mitigate the hydrophobicity of the Cy5 dye and reduce the risk of protein aggregation.[22][23] The PEG chains also provide a flexible spacer arm, which can reduce steric hindrance and allow the azide and Cy5 moieties to be more accessible for their respective reactions and functions.[22]
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.com [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. drmr.com [drmr.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 22. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biopharminternational.com [biopharminternational.com]
purification of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 labeled biomolecules
Welcome to the Technical Support Center for the purification of biomolecules labeled with N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of purifying biomolecules labeled with this compound?
The primary goal is to separate the successfully labeled biomolecule-dye conjugate from all other components in the reaction mixture. This includes removing unreacted (free) Cy5 labeling reagent, the unlabeled biomolecule, and any aggregates that may have formed during the labeling process. Failure to remove free dye can lead to high background signals and inaccurate quantification in downstream applications[1].
Q2: Which purification method is most suitable for my labeled biomolecule?
The choice of purification method depends on several factors, including the size and stability of your biomolecule, the sample volume, and the required final purity[1].
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the larger biomolecule-dye conjugate from the smaller, free dye[2][3][4]. It is suitable for a wide range of biomolecule sizes.
-
Spin Columns: A rapid form of gel filtration ideal for small sample volumes and quick cleanup[1][5].
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge[6][7]. It is highly effective at separating unlabeled proteins from labeled ones, as the addition of the charged Cy5 dye can alter the protein's net charge[8].
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for purifying peptides and other smaller biomolecules, RP-HPLC separates based on hydrophobicity[9][10][11].
-
Dialysis: A straightforward method for removing small molecules like free dye from larger proteins, although it can be time-consuming[2].
Q3: How do I determine if my purification was successful?
A successful purification is assessed by measuring the purity and the Degree of Labeling (DOL) of the final product.
-
Purity Assessment: This can be done using SDS-PAGE followed by fluorescence scanning. A pure sample should show a single fluorescent band corresponding to the molecular weight of your biomolecule, with no additional bands at a low molecular weight, which would indicate free dye[2].
-
Degree of Labeling (DOL): The DOL is the average number of dye molecules per biomolecule. It is calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5)[1][2].
Q4: What is an optimal Degree of Labeling (DOL) for Cy5?
An optimal DOL for Cy5 is typically between 2 and 4. This range maximizes the fluorescence signal without causing self-quenching, which can occur at very high labeling ratios (e.g., >8)[1].
Experimental Workflow and Component Analysis
The following diagrams illustrate the general experimental workflow for labeling and purification, and the components of the final labeled biomolecule.
Caption: General experimental workflow for labeling and purification.
Caption: Components of the final labeled biomolecule construct.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of free dye detected after purification. | 1. Inefficient purification method: The chosen column's separation range may be inappropriate for the biomolecule's size[12]. 2. Column overload: Too much sample was loaded onto the spin or SEC column[1]. 3. Hydrophobic interactions: The hydrophobic Cy5 dye may interact non-specifically with the chromatography resin. | 1. Select an appropriate resin: For small proteins (<30 kDa), use a resin with a smaller fractionation range (e.g., Superdex 30 or Sephadex G-25)[12]. 2. Repeat the purification: Pass the eluate through a second spin column or repeat the SEC step[1]. 3. Consider alternative methods: Use Ion Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC) which can be more effective than SEC at removing free dye[12]. |
| Low or no fluorescence signal in the purified product. | 1. Failed labeling reaction: The buffer may have contained primary amines (e.g., Tris, glycine) which compete with the biomolecule for the dye[5]. The pH may have been too low for efficient amine labeling[2]. 2. Over-labeling causing fluorescence quenching: A very high DOL (>8) can lead to reduced fluorescence[1]. 3. Protein loss during purification: The protein may have bound non-specifically to the column or was lost during buffer exchange steps. | 1. Optimize labeling conditions: Ensure the reaction buffer is amine-free (e.g., PBS, HEPES) and the pH is between 8.2 and 9.0[2][5]. 2. Adjust dye-to-protein ratio: Calculate the DOL. If it is too high, reduce the molar excess of the dye in the labeling reaction[1]. 3. Check all purification fractions: Run flow-through and wash fractions on an SDS-PAGE gel to check for your protein of interest. |
| Biomolecule aggregation observed during or after purification. | 1. Increased hydrophobicity: The attachment of the hydrophobic Cy5 dye can promote aggregation. 2. PEGylation effects: While PEG generally increases solubility, it can sometimes lead to aggregation depending on the site of attachment[13][14]. 3. Inappropriate buffer conditions: The pH or salt concentration of the elution or storage buffer may not be optimal for the biomolecule's stability. | 1. Optimize buffer: Include additives like 5% isopropanol, ethylene glycol, or non-ionic detergents in the purification buffers to minimize hydrophobic interactions[15]. 2. Modify storage buffer: Store the final purified conjugate in a buffer containing 20-30% glycerol to improve stability[5]. 3. Analyze by SEC: Use analytical SEC to separate aggregates from the monomeric labeled biomolecule[16]. |
| Poor separation between labeled and unlabeled biomolecules. | 1. Insufficient change in properties: The addition of the label may not have sufficiently altered the size or charge of the biomolecule for effective separation by SEC or IEX. 2. Suboptimal IEX conditions: The pH of the buffer may not be optimal to maximize the charge difference between labeled and unlabeled species[6][17]. | 1. Use a high-resolution method: Ion exchange chromatography (IEX) is often superior to SEC for this purpose[12]. 2. Optimize IEX parameters: Adjust the pH of the buffers. A pH between the pI of the unlabeled and labeled protein will maximize separation. Use a shallow salt gradient for elution[7][18]. 3. Consider Affinity Chromatography: If the biomolecule has an affinity tag (e.g., His-tag), this can be used for an initial purification step to remove many impurities[19]. |
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 4. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. assaygenie.com [assaygenie.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Ion Exchange Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 8. Changes in retention behavior of fluorescently labeled proteins during ion-exchange chromatography caused by different protein surface labeling positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. bachem.com [bachem.com]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 15. pdf.dutscher.com [pdf.dutscher.com]
- 16. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 17. purolite.com [purolite.com]
- 18. harvardapparatus.com [harvardapparatus.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of Cy5-Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Cy5-labeled protein aggregation during and after conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Cy5-labeled protein aggregation?
Protein aggregation after Cy5 labeling is a multifaceted issue, often stemming from the inherent properties of the Cy5 dye and its interaction with the protein. Key contributing factors include:
-
Hydrophobic Interactions: Cy5 is a strongly hydrophobic molecule.[1] When conjugated to a protein, it increases the overall hydrophobicity of the protein's surface. This can lead to the self-association of labeled proteins to minimize contact with the aqueous buffer, resulting in aggregation.[2]
-
Dye-Dye Interactions (H-aggregates): Cy5 molecules have a propensity to stack and form non-fluorescent dimers and higher-order aggregates, known as H-aggregates.[3][4] When multiple Cy5 molecules are in close proximity on a protein surface or on adjacent proteins, they can interact, leading to intermolecular cross-linking and aggregation.[5]
-
High Degree of Labeling (DOL): Over-labeling a protein with too many Cy5 molecules increases the likelihood of both hydrophobic and dye-dye interactions, which can cause aggregation and fluorescence quenching.[6][7]
-
Conformational Changes: The labeling process itself can sometimes induce conformational changes in the protein, exposing previously buried hydrophobic regions and promoting self-assembly.
-
Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing agents in the labeling and storage buffers can compromise protein stability and promote aggregation.
Q2: How can I prevent aggregation during the Cy5 labeling reaction?
Preventing aggregation starts with optimizing the labeling conditions. Here are several strategies:
-
Optimize the Degree of Labeling (DOL): Aim for the lowest possible DOL that still provides adequate signal for your application. A general guideline is to start with a dye-to-protein molar ratio that results in a DOL of 1-3. For larger proteins, one dye molecule per 200 amino acids is a suggested starting point.[6]
-
Use a Sulfonated Cy5 Dye: To counteract the hydrophobicity of the parent Cy5, consider using a sulfonated version (e.g., Sulfo-Cy5). These variants are more water-soluble and can significantly reduce the propensity for aggregation.[1][8]
-
Control Labeling Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) can slow down the kinetics of aggregation.[5] However, this may require a longer reaction time to achieve the desired DOL.
-
Maintain an Optimal Protein Concentration: While higher protein concentrations can increase labeling efficiency, they also increase the risk of aggregation.[5] It is recommended to start with a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is needed, perform the labeling at a lower concentration and then carefully concentrate the purified conjugate.
-
Consider a Hydrophilic Linker: Using a Cy5 variant with a hydrophilic linker, such as polyethylene glycol (PEG), can improve the solubility and stability of the labeled protein.[9][10][11]
Q3: What buffer additives can I use to prevent aggregation of my Cy5-labeled protein?
Incorporating stabilizing excipients into your labeling and storage buffers is a highly effective strategy to prevent aggregation. The choice and concentration of the additive are protein-dependent and may require some empirical optimization.
Troubleshooting Guide
If you are observing aggregation with your Cy5-labeled protein, this guide provides a systematic approach to diagnose and resolve the issue.
Issue: Visible precipitation or cloudiness during or after the labeling reaction.
This indicates significant protein aggregation.
Troubleshooting Workflow
Caption: Troubleshooting logic for visible protein aggregation.
Issue: No visible precipitation, but SEC or DLS analysis shows the presence of soluble aggregates.
This suggests the formation of smaller, soluble oligomers.
-
Refine Buffer Composition: Even without visible precipitation, the presence of soluble aggregates indicates that the buffer conditions are not optimal. Systematically screen different buffer additives and their concentrations as outlined in Table 1.
-
Optimize Purification: Immediately after the labeling reaction, purify the conjugate using Size Exclusion Chromatography (SEC) to separate the monomeric labeled protein from unreacted dye and any aggregates that may have formed.
-
Assess Protein Stability: Use Dynamic Light Scattering (DLS) to assess the colloidal stability of the labeled protein in different buffer formulations to identify the most stabilizing conditions.
Table 1: Common Buffer Additives to Prevent Aggregation
| Additive Category | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine | 50 - 500 mM | Suppresses protein-protein interactions and can solubilize hydrophobic regions.[2][12][13] |
| L-Glutamate | 50 mM (often used with Arginine) | Works synergistically with arginine to increase protein solubility.[14][15] | |
| Polyols/Sugars | Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and preferentially hydrates the protein, stabilizing its native structure.[15] |
| Sucrose | 0.25 - 1 M | Acts as a stabilizing osmolyte, favoring the folded state of the protein.[14][15] | |
| Non-ionic Surfactants | Tween® 20 | 0.01 - 0.1% (v/v) | Reduces surface tension and can bind to hydrophobic patches on the protein, preventing self-association.[1][3][14][16] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 2.5 - 250 mM | Can encapsulate hydrophobic moieties, including the Cy5 dye, shielding them from the aqueous environment.[17][18][19][20][21] |
Experimental Protocols
Protocol 1: Cy5 Labeling of Proteins
This protocol provides a general procedure for labeling proteins with Cy5 NHS ester. It should be optimized for your specific protein.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Cy5 NHS ester (dissolved in anhydrous DMSO at 10 mg/mL)
-
1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., size exclusion chromatography)
-
Reaction tubes
Procedure:
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS). If your buffer contains Tris or glycine, perform a buffer exchange.
-
Adjust pH: Add 1 M sodium bicarbonate to the protein solution to a final concentration of 100 mM to raise the pH to ~8.3.[6]
-
Calculate Dye Amount: Determine the volume of Cy5 NHS ester solution needed for the desired dye-to-protein molar ratio (a starting point of 10:1 is common, but should be optimized).
-
Labeling Reaction: Add the calculated volume of Cy5 NHS ester to the protein solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size exclusion column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.
-
Characterization: Determine the protein concentration and Degree of Labeling (DOL) by measuring the absorbance at 280 nm and 650 nm.
Workflow for Protein Labeling and Purification
Caption: General workflow for Cy5 labeling and purification.
Protocol 2: Assessing Protein Aggregation with Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an excellent tool for detecting and quantifying aggregates.[7][22][23][24][25]
Procedure:
-
System Setup: Use a liquid chromatography system with a UV detector and an SEC column appropriate for the size of your protein and potential aggregates (e.g., 300 Å pore size for monoclonal antibodies).[24]
-
Mobile Phase: The mobile phase should be a non-denaturing buffer that minimizes non-specific interactions with the column matrix. A common mobile phase is 150 mM sodium phosphate, pH 7.0.
-
Sample Preparation: Filter your labeled protein sample through a 0.22 µm syringe filter.
-
Injection and Elution: Inject an appropriate volume of your sample onto the column and elute with the mobile phase at a constant flow rate.
-
Data Analysis: Monitor the elution profile at 280 nm (for protein) and 650 nm (for Cy5). Aggregates will elute earlier than the monomeric protein. Integrate the peak areas to quantify the percentage of monomer, aggregate, and any fragments.
Protocol 3: Assessing Protein Aggregation with Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[26][27][28][29]
Procedure:
-
Sample Preparation: Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter into a clean cuvette.[5] The sample should be free of dust and air bubbles.
-
Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature.
-
Measurement: Place the cuvette in the instrument and acquire data. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The software will generate an autocorrelation function and calculate the hydrodynamic radius (Rh) and polydispersity index (PDI). A monomodal peak with a low PDI (<0.2) is indicative of a homogenous, non-aggregated sample. The presence of larger species will appear as additional peaks or an increase in the average Rh and PDI.
References
- 1. Effect of Tween 20 on freeze-thawing- and agitation-induced aggregation of recombinant human factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Tween 20 and Tween 80 on the stability of Albutropin during agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Pre-labeling of diverse protein samples with a fixed amount of Cy5 for sodium dodecyl sulfate-polyacrylamide gel electrophoresis analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. purepeg.com [purepeg.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of protein aggregation by L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. bosterbio.com [bosterbio.com]
- 17. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins as Protective Agents of Protein Aggregation: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic effect of cyclodextrins and electrolytes at high concentrations on protein aggregation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. shimadzu.com [shimadzu.com]
- 26. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
- 28. pubs.aip.org [pubs.aip.org]
- 29. azonano.com [azonano.com]
Technical Support Center: The Impact of PEG Linker Length on Conjugation Efficiency
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments involving Polyethylene Glycol (PEG) linkers. Here, you will find practical advice, detailed experimental protocols, and quantitative data to help you optimize your conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What is a PEG linker and why is its length important in bioconjugation?
A1: A Polyethylene Glycol (PEG) linker is a flexible, water-soluble polymer chain used to connect two or more molecules, such as a protein and a small molecule drug. The length of the PEG chain, determined by the number of repeating ethylene glycol units, is a critical parameter that significantly influences the physicochemical and biological properties of the resulting conjugate.[1] Key properties affected by PEG linker length include solubility, stability, pharmacokinetics, and importantly, the efficiency of the conjugation reaction itself.[2][3]
Q2: How does PEG linker length affect the solubility and stability of a bioconjugate?
A2: Longer PEG chains generally enhance the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules.[4] This increased solubility can help prevent aggregation.[5] Furthermore, the hydrophilic PEG chain can form a protective hydration layer around the biomolecule, which can enhance its stability by shielding it from proteolytic enzymes.[6]
Q3: Can the length of the PEG linker influence the biological activity of the final conjugate?
A3: Yes, the length of the PEG linker can significantly impact the biological activity of the conjugate. A linker that is too short may lead to steric hindrance, where the conjugated molecules are too close to each other, potentially interfering with the biological function of one or both molecules.[7] Conversely, a very long PEG chain could also wrap around the biomolecule and mask its active sites.[7] Therefore, an optimal linker length is crucial to maintain the desired biological activity.[8]
Q4: What is steric hindrance and how does PEG linker length play a role?
A4: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or interaction.[7] In bioconjugation, a longer PEG linker can act as a spacer to overcome steric hindrance between two large molecules, allowing for more efficient conjugation.[2] However, the PEG chain itself can also cause steric hindrance, especially with very long chains, by physically blocking the reactive functional groups.[9]
Q5: How do I choose the optimal PEG linker length for my experiment?
A5: The optimal PEG linker length is application-dependent and often requires empirical determination.[10] Key considerations include the size and nature of the molecules to be conjugated, the desired properties of the final conjugate (e.g., solubility, in vivo half-life), and the potential for steric hindrance.[1] It is often recommended to screen a panel of PEG linkers with varying lengths to identify the one that provides the best balance of conjugation efficiency and desired biological activity.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Conjugation Yield | Steric Hindrance: The PEG linker may be too short, preventing efficient reaction between the biomolecules. | - Use a longer PEG linker to increase the distance between the molecules.[2]- Optimize the molar ratio of the PEG linker to the biomolecule. A higher excess of the linker may be needed.[12] |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce efficiency. | - Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry (e.g., pH 7.2-8.0 for NHS esters, pH 6.5-7.5 for maleimides).[9][13]- Perform the reaction at the recommended temperature (e.g., room temperature or 4°C).[12]- Optimize the incubation time by performing a time-course experiment. | |
| Hydrolysis of Reactive Groups: The reactive groups on the PEG linker (e.g., NHS ester) are susceptible to hydrolysis. | - Prepare the PEG linker solution immediately before use.[12]- Use anhydrous solvents (e.g., DMSO, DMF) to dissolve the PEG linker.[12]- Avoid buffers containing primary amines (e.g., Tris) when using NHS-ester chemistry.[12] | |
| Reduced Biological Activity of the Conjugate | Steric Hindrance at the Active Site: The PEG chain may be blocking the active or binding site of the biomolecule. | - Try a shorter PEG linker to reduce the potential for the PEG chain to mask the active site.[7]- If possible, use site-specific conjugation to attach the PEG linker at a location distant from the active site.[14] |
| Conformational Changes: The conjugation process may have altered the three-dimensional structure of the biomolecule. | - Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy.[7]- Modify the reaction conditions (e.g., lower temperature, different buffer) to minimize structural perturbations.[7] | |
| Formation of Aggregates | Insufficient PEGylation: The PEG chains may not be adequately shielding the hydrophobic regions of the biomolecule. | - Increase the molar excess of the PEG linker during the conjugation reaction. - Consider using a longer or branched PEG linker for enhanced solubility.[1] |
| Hydrophobicity of the Payload: The conjugated small molecule may be highly hydrophobic. | - Use a more hydrophilic PEG linker to improve the overall solubility of the conjugate.[5] |
Data Presentation
The following tables summarize quantitative data on the impact of PEG linker length on key parameters in bioconjugation.
Table 1: Effect of PEG Linker Length on Conjugation Yield
| Protein | Linker Chemistry | PEG Linker Length (EG units) | Conjugation Yield (%) | Reference(s) |
| Bovine Serum Albumin (BSA) | NHS-ester | 1 | 10 | [15] |
| 3 | 24 | [15] | ||
| 4 | ~24 | [15] | ||
| 6 | ~24 | [15] | ||
| Beta-lactoglobulin (βLG) | NHS-ester | 1 | 9 | [15] |
| 3 | ~20 | [15] | ||
| 4 | ~25 | [15] | ||
| 6 | 33 | [15] | ||
| Interferon α-2a | Di-branched PEG | "Short" linker | 17 | [16] |
| "Medium" linker | 24 | [16] | ||
| "Long" linker | 25 | [16] |
Note: The data in this table is compiled from different studies and experimental conditions may vary. It is intended to illustrate general trends.
Table 2: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| Antibody-Payload | Linker Chemistry | PEG Spacer Length (EG units) | Average DAR | Reference(s) |
| Trastuzumab-MMAD | Maleimide | 4 | 2.5 | [5] |
| 6 | 5.0 | [5] | ||
| 8 | 4.8 | [5] | ||
| 12 | 3.7 | [5] | ||
| 24 | 3.0 | [5] |
Note: This table illustrates that there can be an optimal intermediate PEG linker length for achieving a higher DAR, as very short or very long linkers may reduce conjugation efficiency due to steric hindrance.
Table 3: Influence of PEG Linker Length on In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)
| ADC | PEG Molecular Weight (kDa) | Fold Reduction in Cytotoxicity (IC50) | Reference(s) |
| Affibody-MMAE Conjugate | 0 (No PEG) | Baseline | [17] |
| 4 | 4.5-fold | [17] | |
| 10 | 22-fold | [17] |
Note: This table demonstrates that while longer PEG chains can improve pharmacokinetic properties, they may also decrease the in vitro potency of the ADC, likely due to steric hindrance affecting cell internalization or payload release.
Experimental Protocols
Protocol 1: NHS-Ester PEGylation of a Protein
This protocol describes a general method for conjugating an NHS-ester functionalized PEG to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester reagent (of desired length)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.[17]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[17]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[17]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the specific protein and should be optimized.[17]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG linker and quenching reagents by size exclusion chromatography (SEC) or dialysis.[9]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess the degree of PEGylation.[15]
Protocol 2: Maleimide-PEGylation of a Protein
This protocol outlines the steps for conjugating a maleimide-functionalized PEG to a free sulfhydryl group (cysteine) on a protein.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG reagent (of desired length)
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5, degassed
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF
-
Desalting column
-
Purification materials (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed, thiol-free buffer.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is crucial as TCEP can react with the maleimide group.
-
Maleimide-PEG Solution Preparation: Immediately before use, dissolve the Maleimide-PEG reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG to the reduced protein solution.[18]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate from unreacted PEG linker and protein using SEC or ion-exchange chromatography (IEX).[9]
-
Characterization: Confirm conjugation and assess purity using SDS-PAGE, mass spectrometry, and HPLC.[15]
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Enhancing the conjugation yield of brush polymer–protein conjugates by increasing the linker length at the polymer end-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity and Identity of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise chemical identity and purity of reagents are paramount. This guide provides a comprehensive comparison of spectroscopic methods for validating the successful conjugation of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a heterobifunctional linker containing a fluorescent Cy5 dye, a PEG spacer with a terminal azide group for "click" chemistry, and another PEG spacer with a terminal carboxylic acid for conjugation to amine-containing molecules.
The validation process is crucial to ensure that subsequent bioconjugation reactions proceed as expected and that the final product is well-defined. This guide outlines the experimental protocols and expected outcomes for key spectroscopic techniques, offering a comparative framework for robust quality control.
Experimental Workflow
A systematic approach to validation ensures comprehensive characterization of the synthesized molecule. The general workflow involves synthesis, purification, and subsequent analysis by various spectroscopic methods to confirm the structure and purity of the final product.
Spectroscopic Data Summary
Successful conjugation of this compound can be confirmed by a combination of spectroscopic techniques. The following table summarizes the expected quantitative data from each method.
| Spectroscopic Technique | Parameter | Expected Result for this compound | Purpose |
| UV-Vis Spectroscopy | Maximum Absorbance (λmax) | ~649 nm[1] | Confirms the presence of the Cy5 chromophore. |
| Molar Extinction Coefficient (ε) at λmax | ~250,000 M⁻¹cm⁻¹ | Quantifies the concentration of the dye. | |
| Fluorescence Spectroscopy | Maximum Emission (λem) | ~667 nm[1] | Verifies the fluorescent properties of the conjugated Cy5. |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~3.6 ppm (characteristic of PEG backbone protons)[2][3][4][5] | Confirms the presence of the PEG linkers. |
| Shifts in peaks corresponding to the linkage points | Indicates covalent bond formation. | ||
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Molecular Weight (m/z) | ~840.5 g/mol [2] | Provides the exact mass of the conjugated product. |
Detailed Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable validation results.
UV-Vis Spectroscopy
Objective: To confirm the presence of the Cy5 dye and determine the concentration of the conjugate.
Methodology:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., DMSO, water).
-
Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Record the absorbance spectrum from 200 to 800 nm.
-
Identify the maximum absorbance peak (λmax), which is characteristic of the Cy5 dye.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
Fluorescence Spectroscopy
Objective: To verify the fluorescence emission properties of the conjugated Cy5.
Methodology:
-
Prepare a dilute solution of the conjugate in an appropriate solvent.
-
Set the excitation wavelength to the absorbance maximum of Cy5 (~649 nm).
-
Scan the emission spectrum over a range that includes the expected emission maximum (~660-750 nm).
-
Record the emission maximum (λem). A significant emission peak around 667 nm confirms the fluorescence of the conjugated dye.[1]
¹H NMR Spectroscopy
Objective: To confirm the presence of the PEG linkers and the successful covalent conjugation.
Methodology:
-
Dissolve a sufficient amount of the purified product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectrum for the characteristic broad singlet of the ethylene glycol repeating units of the PEG chains, typically found around 3.6 ppm.[2][3][4][5]
-
Look for the appearance of new signals or shifts in the signals of the protons at the conjugation sites, which would confirm the formation of the amide bond between the PEG4-acid and the Cy5 dye.
Mass Spectrometry
Objective: To determine the precise molecular weight of the final product, confirming the successful conjugation of all components.
Methodology:
-
Prepare a dilute solution of the purified conjugate.
-
Introduce the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
The presence of a major peak corresponding to the expected molecular weight of this compound (~840.5 Da) confirms the successful synthesis.[2] The absence of peaks corresponding to the starting materials indicates high purity.
Comparison with Alternative Validation Methods
While spectroscopic methods provide detailed structural information, other techniques can offer complementary data on purity and heterogeneity.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the conjugate. A single, sharp peak on a reverse-phase HPLC chromatogram is indicative of a pure compound.
-
Size-Exclusion Chromatography (SEC): Can be used to separate the conjugate from smaller, unreacted components, providing information about the molecular size and purity.
-
Hydrophobic Interaction Chromatography (HIC): Useful for separating species with different degrees of dye labeling, although less relevant for this specific, well-defined molecule.
By employing a combination of these spectroscopic techniques, researchers can confidently validate the identity, purity, and quality of their this compound conjugate, ensuring the reliability of their subsequent experiments in drug development and other biomedical applications.
References
A Head-to-Head Comparison: N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 vs. Alexa Fluor 647 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. Among the far-red fluorescent dyes, derivatives of Cyanine5 (Cy5) and Alexa Fluor 647 are two of the most commonly used reagents. This guide provides an objective, data-driven comparison of their performance for protein labeling to aid in the selection of the optimal dye for your research needs.
The specific Cy5 derivative, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, offers versatile conjugation strategies through its azide and acid functional groups, primarily enabling "click chemistry" and amine labeling, respectively. Alexa Fluor 647 is most commonly utilized as an N-hydroxysuccinimidyl (NHS) ester for direct labeling of primary amines on proteins. This guide will compare the core fluorophores and discuss the implications of their different labeling chemistries.
Quantitative Performance Comparison
Alexa Fluor 647 consistently demonstrates superior performance in key photophysical metrics for protein labeling when compared to traditional Cy5 dyes. While both dyes share similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 exhibits greater brightness and photostability.[1][2][3][4] A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL).[1][2][4][5] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[1][4] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][4][6]
The inclusion of PEG (polyethylene glycol) linkers in this compound can enhance water solubility and potentially reduce aggregation, which may improve its performance relative to standard Cy5. However, the fundamental photophysical properties of the Cy5 core remain a key consideration.
The following table summarizes the key photophysical and photochemical properties of Cy5 and Alexa Fluor 647.
| Property | This compound (Cy5 Core) | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649[3][7] | ~650[3][6][7] |
| Emission Maximum (nm) | ~670[7] | ~665-668[3][6][7] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[3][7] | ~239,000 - 270,000[3][7] |
| Quantum Yield | ~0.2 (conjugate-dependent)[3][7] | ~0.33[7] |
| Photostability | Moderate[7][8] | High (significantly more resistant to photobleaching than Cy5)[1][4][7][8] |
| Brightness of Conjugates | Prone to self-quenching at high DOL[1][3][4][8] | Less self-quenching, resulting in brighter conjugates, especially at high DOL[1][3][6][9] |
| pH Sensitivity | Susceptible to changes in fluorescence | pH insensitive between 4 and 10[6][8] |
Experimental Workflows and Labeling Chemistries
The choice between these two dyes also depends on the desired labeling strategy. Alexa Fluor 647 is typically used for direct amine labeling, while this compound is well-suited for click chemistry, offering a bioorthogonal approach.
General workflow for protein labeling with amine-reactive dyes.
General workflow for two-step protein labeling via click chemistry.
Experimental Protocols
The following are generalized protocols. It is crucial to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.
Protocol 1: Protein Labeling with Alexa Fluor 647 NHS Ester
This protocol is adapted for labeling 1 mg of a generic IgG antibody.
Materials:
-
Protein (e.g., IgG) at 2 mg/mL in 1X PBS, pH 7.2-7.4.
-
Alexa Fluor 647 NHS ester.
-
Anhydrous dimethylsulfoxide (DMSO).
-
1 M Sodium bicarbonate, pH 8.3.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Protein Solution: To 500 µL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH to ~8.3.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Alexa Fluor 647 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a calculated amount of the dye stock solution to the protein solution. For IgGs, a molar ratio of 10:1 (dye:protein) is a good starting point. Incubate the mixture for 1 hour at room temperature with gentle stirring, protected from light.[2]
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The labeled protein will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Alexa Fluor 647). For IgGs, a DOL of 3-7 is often optimal.[6]
Protocol 2: Two-Step Protein Labeling with this compound via Click Chemistry
This protocol first introduces an alkyne group onto the protein via an NHS ester, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Protein (e.g., IgG) at 2 mg/mL in 1X PBS, pH 7.2-7.4.
-
Alkyne-PEG4-NHS Ester.
-
This compound.
-
Anhydrous DMSO.
-
1 M Sodium bicarbonate, pH 8.3.
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Purification columns.
Procedure:
Step A: Introduction of the Alkyne Handle
-
Follow steps 1-4 of Protocol 1, but using Alkyne-PEG4-NHS Ester instead of the fluorescent dye. This creates an alkyne-modified protein. The molar ratio of alkyne-NHS ester to protein may need to be optimized.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click-Chemistry Cocktail: Prepare a fresh stock solution of the catalyst. For a typical reaction, this might involve pre-mixing CuSO₄ and a ligand like THPTA.
-
To the alkyne-modified protein in a suitable buffer (e.g., PBS), add the this compound dissolved in DMSO. A 2- to 5-fold molar excess of the azide-dye over the incorporated alkyne is a good starting point.
-
Add the copper catalyst solution to the protein-dye mixture.
-
Initiate the reaction by adding a fresh solution of a reducing agent, such as sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled protein from excess dye and reaction components using size-exclusion chromatography.
Application Example: Immunofluorescence Staining
Both dye-conjugates can be used in applications like immunofluorescence microscopy.
A typical indirect immunofluorescence staining protocol.
In such experiments, the superior brightness and photostability of Alexa Fluor 647 often lead to higher signal-to-noise ratios and allow for longer exposure times without significant photobleaching, which is particularly advantageous for high-resolution imaging techniques like STORM.[7]
Conclusion
For most standard protein labeling applications, Alexa Fluor 647 is the superior choice over Cy5 due to its increased brightness, enhanced photostability, and reduced tendency for self-quenching, which collectively contribute to more robust and reliable experimental data.[1][2][4]
However, this compound offers the significant advantage of being suitable for bioorthogonal click chemistry. This allows for a two-step labeling process that can be beneficial in complex biological environments or when the protein of interest needs to be modified first under different conditions before the fluorophore is attached. The PEG linkers also improve solubility, which can be an advantage. The decision between these two excellent fluorophores should therefore be based on the specific requirements of the experiment, weighing the superior photophysical properties of Alexa Fluor 647 against the versatile and bioorthogonal labeling strategies offered by the azide-functionalized Cy5.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by offering a suite of reactions that are highly specific, high-yielding, and biocompatible. Among the most prominent of these are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide provides an objective comparison of these two powerful bioconjugation techniques, supported by experimental data, to assist in selecting the optimal method for your research needs.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, which can limit in vivo applications without the use of protective ligands.[1][2] | Generally considered highly biocompatible and well-suited for live-cell and in vivo studies.[3][4] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[5] | The reaction rate is highly dependent on the specific cyclooctyne used but is generally slower than CuAAC.[5][6] |
| Reactants | Requires an azide, a terminal alkyne, a copper(I) source, and a reducing agent. Often, a stabilizing ligand is also used. | Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN). |
| Side Reactions | The copper catalyst can generate reactive oxygen species (ROS), potentially leading to oxidative damage to biomolecules.[1][7] | Some strained alkynes may exhibit off-target reactivity, particularly with thiol-containing molecules.[8] |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole product.[7] | Typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[7] |
Quantitative Data Comparison
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following tables provide a summary of key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) | Reference |
| CuAAC | Benzyl Azide + Phenylacetylene | ~10² - 10³ M⁻¹s⁻¹ | [9] |
| SPAAC | Benzyl Azide + BCN | ~0.1 M⁻¹s⁻¹ | [5] |
| SPAAC | Benzyl Azide + DBCO (ADIBO) | ~0.3 M⁻¹s⁻¹ | [5] |
| SPAAC | 2-Azido-2-methylpropanol + BCN | 0.015 M⁻¹s⁻¹ | [5] |
| SPAAC | 2-Azido-2-methylpropanol + DBCO (ADIBO) | 0.0012 M⁻¹s⁻¹ | [5] |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and for CuAAC, the ligand system used.
Table 2: Biocompatibility - Cytotoxicity of Copper
| Copper (CuSO₄) Concentration | Ligand | Cell Viability | Experimental System | Reference |
| 100 µM | None | Significantly reduced | HUVECs | [10] |
| 50 µM | THPTA | No significant loss | Mammalian cells | [11] |
| 20-30 µM | BTTAA | High | Jurkat cells | [12] |
| 100 µM | BTT-DNA ligand | ~96% | HeLa cells | [13] |
Note: The use of chelating ligands can significantly mitigate copper-induced cytotoxicity.[1][13]
Table 3: Labeling Efficiency in a Proteomics Context
A direct comparison in the identification of O-GlcNAcylated proteins in A549 cells revealed the following:[14][15]
| Method | Probe | Number of Identified Proteins |
| CuAAC | Biotin-Diazo-Alkyne | 229 |
| SPAAC | Biotin-DIBO-Alkyne | 188 |
This study suggested that for in vitro proteomics applications, CuAAC may offer higher labeling efficiency and specificity.[14][15] However, it is important to note that the choice of the strained alkyne in SPAAC can significantly impact its performance.
Reaction Mechanisms and Experimental Workflows
To further understand the practical differences, the following diagrams illustrate the reaction mechanisms and typical experimental workflows.
Detailed Experimental Protocols
The following are generalized protocols for the bioconjugation of a protein. Note: These are starting points and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro conjugation of a protein containing a terminal alkyne with an azide-functionalized molecule.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine (optional, to prevent oxidative damage)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized molecule. The molar ratio will need to be optimized, but a 5-10 fold molar excess of the azide is a common starting point.
-
Add the copper-ligand premix. To prepare the premix, combine the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.
-
If using, add aminoguanidine to a final concentration of approximately 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and the copper catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for the conjugation of an azide-modified protein with a cyclooctyne-functionalized molecule, including in live-cell labeling experiments.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) or in cell culture media.
-
Cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore)
-
DMSO (for dissolving the cyclooctyne reagent)
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein.
-
Add the cyclooctyne-functionalized molecule. A 2-5 fold molar excess of the cyclooctyne is a typical starting point. The final concentration of DMSO should be kept low (e.g., <5% v/v) to avoid denaturing the protein.
-
Gently mix and incubate the reaction. For in vitro reactions, incubation at room temperature for 2-12 hours is common. For live-cell labeling, incubation at 37°C for 30 minutes to 2 hours is typical.
-
For in vitro reactions, purify the conjugate using a suitable method like size-exclusion chromatography. For cell-based assays, wash the cells to remove excess reagents before analysis.
Concluding Remarks
Both CuAAC and SPAAC are powerful and versatile tools for bioconjugation, each with a distinct set of advantages and limitations.
CuAAC is often the method of choice for in vitro applications where high reaction speed and complete regioselectivity are paramount. The development of new ligands continues to improve its biocompatibility by mitigating copper toxicity.[2]
SPAAC , with its catalyst-free nature, is the undisputed champion for applications in living systems, including in vivo imaging and long-term cell tracking, where minimizing cellular perturbation is critical.[3][4] The ongoing development of new strained cyclooctynes with enhanced reactivity is progressively closing the kinetic gap with CuAAC.
Ultimately, the decision between CuAAC and SPAAC will depend on the specific requirements of the experiment. For applications demanding rapid kinetics where short-term exposure to a well-ligated copper catalyst is acceptable, CuAAC may be the optimal choice. For the majority of in vivo studies, particularly those involving sensitive biological systems or requiring long-term observation, the superior biocompatibility of SPAAC makes it the more prudent and reliable option. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and achieve their bioconjugation goals.
References
- 1. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 2. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Dual-Functional Labeling: A Guide to Alternatives for N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
In the intricate world of molecular biology and drug development, the ability to simultaneously track and modify biomolecules is paramount. Dual-functional labeling reagents, such as N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, have emerged as powerful tools, enabling researchers to attach a fluorescent reporter (Cy5) for visualization and a reactive handle (azide) for subsequent "click" chemistry modifications, all while a carboxylic acid allows for initial conjugation to a target molecule. However, the specific properties of this particular molecule may not be optimal for every experimental design. This guide provides a comprehensive comparison of commercially available alternatives, offering researchers a selection of tools to best suit their specific needs.
The alternatives can be broadly categorized into two main approaches: a modular approach that combines a bifunctional linker with a separate fluorescent dye, and an integrated approach that utilizes a single molecule incorporating both the dye and the reactive functionalities.
The Modular Approach: Flexibility in Design
The modular approach offers significant flexibility, allowing researchers to mix and match bifunctional linkers and fluorescent dyes to create a custom labeling reagent. This is particularly advantageous when specific linker lengths, dye properties, or reactive chemistries are required.
Bifunctional Linkers: The Bridge Between Molecules
A variety of bifunctional linkers containing both an azide and a carboxylic acid group are available, often with polyethylene glycol (PEG) spacers of varying lengths to enhance solubility and reduce steric hindrance.
Table 1: Comparison of Azide-PEG-Acid Bifunctional Linkers
| Product Name | Supplier | PEG Spacer Length | Key Features |
| Azide-PEG3-Carboxylic acid | Lumiprobe | 3 PEG units | Hydrophilic linker suitable for water-soluble conjugates.[1] |
| Azido-PEG-acid | BroadPharm | Various lengths available | Wide range of PEG spacer lengths for optimizing conjugation.[2] |
| 3-azido-5-(azidomethyl)benzoic acid | Benchchem | N/A (aromatic linker) | Possesses two azide moieties, opening possibilities for crosslinking applications.[3] |
Click-Reactive Fluorescent Dyes: The Reporting Element
A vast array of fluorescent dyes functionalized with an azide group are commercially available, spanning the entire visible and near-infrared spectrum. This allows for multiplexing experiments with different colored probes.
Table 2: Performance Characteristics of Selected Azide-Functionalized Fluorescent Dyes
| Dye | Supplier | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| 5-FAM-Azide | Jena Bioscience | 495 | 520 | 83,010 | 0.9 |
| AZDye 488-Azide | Jena Bioscience | 495 | 520 | ~70,000 | ~0.9 |
| Cy3-Azide | Jena Bioscience | 550 | 570 | ~150,000 | ~0.2 |
| Cy5-Azide | Interchim | ~649 | ~670 | ~250,000 | ~0.2 |
| Cyanine 5.5 azide | Antibodies.com | 684 | 710 | 198,000 | 0.2[4] |
| Fluorescein-PEG4-azide | BroadPharm | 494 | 517 | N/A | N/A[5] |
The Integrated Approach: Streamlined and Ready-to-Use
For researchers seeking a more straightforward labeling workflow, integrated bifunctional fluorescent dyes offer a convenient solution. These molecules come pre-functionalized with both an azide group for click chemistry and another reactive group, such as a carboxylic acid or an NHS ester, for initial conjugation.
Table 3: Comparison of Integrated Bifunctional Fluorescent Dyes
| Product Name | Supplier | Reactive Groups | Fluorophore | Key Features |
| N-(Azido-PEG3)-N-Fluorescein-PEG3-acid | MedchemExpress | Azide, Carboxylic Acid | Fluorescein | PEG-based linker enhances solubility.[6] |
| Fluorescein-thiourea-PEG4-azide | MedchemExpress | Azide, (Thiourea for amine coupling) | Fluorescein | Alternative to carboxylic acid for amine coupling.[7] |
| Heterobifunctional Cyanine Dyes | Various | Azide, NHS ester (can be synthesized) | Cyanine Dyes | Modular synthesis allows for diverse functionalities.[8][9][10][11][12] |
Experimental Protocols
Successful dual-functional labeling relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key steps involved.
Protocol 1: Activation of Carboxylic Acid and Amine Coupling
This protocol describes the activation of the carboxylic acid group on the bifunctional linker or dye using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with primary amines on the target biomolecule.
Materials:
-
Bifunctional linker/dye with a carboxylic acid
-
Target protein or other amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the bifunctional linker/dye in the activation buffer.
-
Add a 5-10 fold molar excess of EDC and NHS to the linker/dye solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine:
-
Add the activated linker/dye solution to the target biomolecule in the reaction buffer. A molar excess of the labeling reagent over the biomolecule is typically used (e.g., 10-20 fold).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized biomolecule and an alkyne-containing reporter molecule.
Materials:
-
Azide-modified biomolecule
-
Alkyne-functionalized reporter molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction tube, combine the azide-modified biomolecule and a molar excess (e.g., 5-10 fold) of the alkyne-probe in the reaction buffer.
-
Prepare the copper catalyst by pre-mixing CuSO₄ and the THPTA ligand.
-
Add the reducing agent (e.g., freshly prepared sodium ascorbate solution) to the reaction mixture, followed by the copper catalyst. Typical final concentrations are 1-2 mM CuSO₄ and 5-10 mM THPTA.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
Purify the labeled biomolecule from excess reagents using a desalting column or dialysis.[3]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction between an azide-functionalized biomolecule and a cyclooctyne-containing reporter molecule.
Materials:
-
Azide-modified biomolecule
-
Cyclooctyne-functionalized reporter molecule (e.g., DBCO-, DIBO-, or BCN-functionalized fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction tube, combine the azide-modified biomolecule and a molar excess (e.g., 2-5 fold) of the cyclooctyne-probe in the reaction buffer.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purify the labeled biomolecule from the excess probe using a desalting column or dialysis.[3]
Visualizing the Workflow and Logic
To better understand the relationships between the different components and the experimental workflows, the following diagrams are provided.
Conclusion
The choice of a dual-functional labeling reagent is a critical decision in experimental design. While this compound is a capable tool, a wide range of alternatives offers greater flexibility and tailored performance characteristics. By considering the modular versus integrated approaches and carefully selecting the appropriate bifunctional linker and fluorescent dye, researchers can optimize their labeling strategies for enhanced sensitivity, specificity, and experimental success. The provided protocols and diagrams serve as a starting point for implementing these powerful techniques in the pursuit of novel biological insights and therapeutic innovations.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. iscientific.org [iscientific.org]
- 3. benchchem.com [benchchem.com]
- 4. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 5. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]
- 6. A Bifunctional Fluorogenic Rhodamine Probe for Proximity-Induced Bioorthogonal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Heterobifunctional Dyes: Highly Fluorescent Linkers Based on Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyanine-Based Heterobifunctional Dyes - ChemistryViews [chemistryviews.org]
Assessing the Stability of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 conjugates, a popular choice for bioconjugation in research and drug development. Recognizing the critical importance of conjugate stability for reproducible and reliable experimental outcomes, this document offers a comparative analysis against common alternatives, supported by experimental data from existing literature and detailed protocols for in-house validation.
Introduction to this compound Conjugate Stability
The this compound conjugate combines the far-red fluorescent properties of Cyanine5 (Cy5) with the versatility of "click chemistry" via an azide group and a functional acid group for further modifications, all connected through flexible polyethylene glycol (PEG) linkers. The overall stability of this conjugate is a multifactorial property, influenced by the inherent characteristics of each component: the Cy5 dye, the PEG linkers, and the azide functional group.
Key Stability Considerations:
-
Photostability: The ability of the Cy5 fluorophore to resist degradation upon exposure to excitation light. This is crucial for applications involving microscopy and other fluorescence-based imaging techniques.
-
Chemical Stability: The resistance of the conjugate to degradation in various chemical environments, such as different pH buffers and the presence of reactive chemical species.
-
Long-Term Storage Stability: The ability of the conjugate to maintain its integrity and performance over extended periods under recommended storage conditions.
-
Biological Stability: The stability of the conjugate in complex biological media, such as plasma or cell culture medium, which contain enzymes and other components that can potentially degrade the molecule.
Comparative Stability Analysis
While specific quantitative stability data for the this compound conjugate is not extensively available in peer-reviewed literature, we can infer its performance based on the known properties of its components and compare it to well-characterized alternatives.
2.1. The Cy5 Fluorophore:
Cy5 is a widely used far-red fluorescent dye, but it is known to be less photostable compared to some newer generation dyes.[1][2] It is susceptible to photobleaching, especially under intense or prolonged illumination.[2]
2.2. The Role of PEG Linkers:
Polyethylene glycol (PEG) linkers are incorporated to enhance the hydrophilicity and biocompatibility of the conjugate.[3] PEGylation can also influence the photophysical properties of the fluorophore. While it can improve solubility and reduce aggregation, which may indirectly enhance stability, some studies suggest that PEGylation can also affect the dye's sensitivity.[4] The length of the PEG chain can also play a role in the overall stability and biodistribution of the conjugate.
2.3. The Azide Functional Group:
The azide group is a key component for "click chemistry," enabling covalent ligation to alkyne-modified molecules. Organic azides are generally stable under a wide range of conditions, including physiological pH.[5] They are considered bioorthogonal, meaning they do not typically react with biological molecules, which contributes to the chemical stability of the conjugate before the intended click reaction.
2.4. Comparison with Alternative Fluorophores:
For applications demanding high photostability, several alternatives to Cy5 are available. Alexa Fluor 647 and DyLight 650 are two of the most common alternatives in the same spectral range.
| Feature | This compound | Alexa Fluor 647 Conjugates | DyLight 650 Conjugates |
| Photostability | Moderate; prone to photobleaching.[1][2] | High; significantly more photostable than Cy5.[1][2][6] | High; generally considered more photostable than Cy5.[7] |
| Brightness | High, but can be affected by environmental factors and conjugation. | Very high and stable across a range of conditions.[1] | High brightness. |
| pH Sensitivity | Fluorescence is relatively stable over a wide pH range. | Stable over a broad pH range. | Stable over a broad pH range. |
| Conjugation Chemistry | Azide for click chemistry; Acid for further modification. | Primarily available as NHS esters and maleimides. | Primarily available as NHS esters and maleimides. |
Experimental Protocols for Stability Assessment
To empower researchers to validate the stability of this compound conjugates within their specific experimental context, we provide the following detailed protocols.
Protocol for Assessing Photostability
This protocol describes a method for quantifying the photostability of a fluorescent conjugate by measuring the rate of photobleaching during continuous illumination.
Materials:
-
This compound conjugate solution of known concentration.
-
Alternative fluorescent conjugate solutions (e.g., Alexa Fluor 647, DyLight 650) for comparison.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope with a suitable filter set for Cy5 and a camera capable of time-lapse imaging.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a dilution of the fluorescent conjugate in PBS in a glass-bottom dish or on a microscope slide.
-
Microscope Setup:
-
Turn on the microscope and the fluorescence light source. Allow the lamp to stabilize.
-
Select the appropriate filter cube for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Set the objective to a suitable magnification (e.g., 40x or 60x).
-
-
Image Acquisition:
-
Focus on the sample.
-
Adjust the exposure time and illumination intensity to obtain a good initial signal without saturation.
-
Set up a time-lapse acquisition with continuous illumination. Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes, or until the fluorescence has significantly decreased.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Define a region of interest (ROI) in the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay represents the photobleaching rate.
-
Compare the photobleaching curves of the this compound conjugate with those of the alternative dyes.
-
Protocol for Assessing Long-Term Storage Stability
This protocol outlines a method to evaluate the stability of the conjugate under different storage conditions over an extended period.
Materials:
-
Aliquots of the this compound conjugate.
-
Storage buffers (e.g., PBS, Tris buffer) with and without cryoprotectants (e.g., glycerol).
-
-20°C and 4°C storage facilities.
-
UV-Vis spectrophotometer.
-
Fluorometer.
Procedure:
-
Sample Preparation:
-
Prepare aliquots of the conjugate in the desired storage buffers.
-
Measure the initial absorbance spectrum and fluorescence emission spectrum of a fresh sample to serve as the time-zero reference.
-
-
Storage:
-
Store the aliquots at the selected temperatures (e.g., 4°C and -20°C).
-
Protect the samples from light by using amber tubes or wrapping them in foil.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Measure the absorbance spectrum and fluorescence emission spectrum.
-
-
Data Analysis:
-
Compare the absorbance and fluorescence spectra of the stored samples to the time-zero reference.
-
Look for changes in the peak absorbance and emission wavelengths, as well as any decrease in absorbance or fluorescence intensity, which would indicate degradation.
-
Calculate the percentage of remaining fluorescence intensity at each time point.
-
Protocol for Assessing Stability in Biological Media
This protocol describes how to assess the stability of the conjugate in biologically relevant fluids like plasma and cell culture medium.
Materials:
-
This compound conjugate.
-
Human or mouse plasma (heparinized).
-
Cell culture medium (e.g., RPMI 1640 or DMEM) with and without fetal bovine serum (FBS).
-
37°C incubator.
-
Method for separating the conjugate from the biological matrix (e.g., size-exclusion chromatography, protein precipitation).
-
Fluorescence plate reader or HPLC with a fluorescence detector.
Procedure:
-
Incubation:
-
Spike the conjugate into the plasma or cell culture medium at a known concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the mixture.
-
-
Sample Processing:
-
For Plasma: Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the conjugate.
-
For Cell Culture Medium: Depending on the expected degradation, you may be able to directly measure the fluorescence or may need to use a separation method like size-exclusion chromatography to separate the intact conjugate from potential degradation products.
-
-
Analysis:
-
Quantify the amount of intact conjugate in the processed samples using a fluorescence plate reader or HPLC with a fluorescence detector.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact conjugate as a function of incubation time.
-
Calculate the half-life of the conjugate in the respective biological medium.
-
Visualizing Key Concepts and Workflows
To further aid in the understanding of the this compound conjugate and its stability assessment, the following diagrams are provided.
Conclusion
The stability of this compound conjugates is a critical parameter that researchers must consider for the successful implementation of their experiments. While the Cy5 core is known to have moderate photostability compared to newer dyes like Alexa Fluor 647 and DyLight 650, the inclusion of PEG linkers and a stable azide group for click chemistry offers a versatile tool for bioconjugation. For demanding applications requiring high photostability, alternatives should be considered. However, for many standard applications, the this compound conjugate remains a valuable and effective choice. The experimental protocols provided in this guide will enable researchers to perform their own stability assessments, ensuring the selection of the most appropriate fluorescent conjugate for their specific research needs.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Labeling Efficiency of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate quantification and visualization. This guide provides a quantitative and qualitative comparison of the labeling efficiency of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a bifunctional fluorescent probe, with common alternative labeling strategies. The data presented is supported by detailed experimental protocols to facilitate informed decisions in experimental design.
This compound offers two distinct functionalities for covalent attachment to biomolecules: an azide group for "click chemistry" and a carboxylic acid group for amide bond formation. The performance of these functionalities is compared against the widely used N-hydroxysuccinimide (NHS) ester chemistry.
Quantitative Comparison of Labeling Efficiencies
| Labeling Chemistry | Reactive Group on Label | Target Group on Biomolecule | Reported Labeling Efficiency/Yield | Key Remarks |
| Click Chemistry (CuAAC) | Azide | Terminal Alkyne | Near-quantitative[1][2] | Highly specific and bio-orthogonal reaction. Fast and efficient even in complex biological mixtures. Requires a copper catalyst, which can be toxic to living cells. |
| Click Chemistry (SPAAC) | Azide | Strained Alkyne (e.g., DBCO) | High, can be more efficient than CuAAC in live cells | Copper-free, making it more suitable for in vivo applications. May exhibit some non-specific labeling with cysteine residues. |
| Carbodiimide Chemistry | Carboxylic Acid | Primary Amine | 55% - 87% | Mediated by coupling agents like EDC or EDC/NHS. Efficiency is pH-dependent. The addition of NHS can improve reaction stability and efficiency. |
| NHS Ester Chemistry | NHS Ester | Primary Amine | 5% - 50% | A very common and straightforward method. Efficiency can be variable and is sensitive to hydrolysis of the NHS ester. Can lead to a heterogeneous population of labeled molecules. |
| Maleimide Chemistry | Maleimide | Thiol (Cysteine) | 70% - 90% | Highly specific for cysteine residues, allowing for site-specific labeling. |
Experimental Workflows and Signaling Pathways
The choice of labeling strategy dictates the experimental workflow. Below are diagrams illustrating the distinct pathways for utilizing the functionalities of this compound and its common alternatives.
Detailed Experimental Protocols
Reproducibility is key in quantitative studies. The following are detailed protocols for the labeling chemistries discussed.
Protocol 1: Labeling via Azide Group (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
This protocol is intended for labeling an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF for dissolving the dye
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 5-fold molar excess of the this compound solution.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled biomolecule.
-
-
Quantification:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
-
Protocol 2: Labeling via Carboxylic Acid Group (EDC/NHS Coupling)
This protocol describes the labeling of a primary amine-containing biomolecule using the carboxylic acid functionality of this compound.
Materials:
-
Amine-containing biomolecule (e.g., protein, peptide)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine)
-
Purification column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF.
-
Prepare a fresh solution of EDC and NHS in the activation buffer.
-
Dissolve the amine-containing biomolecule in the coupling buffer.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, mix a 10- to 20-fold molar excess of EDC and NHS with the this compound in the activation buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Labeling Reaction:
-
Add the activated dye solution to the biomolecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM and incubating for 15 minutes.
-
Purify the labeled biomolecule using a suitable chromatography method.
-
-
Quantification:
-
Determine the DOL as described in Protocol 1.
-
Protocol 3: Labeling with Cy5-NHS Ester (Alternative Method)
This protocol outlines a standard procedure for labeling a primary amine-containing biomolecule with a Cy5-NHS ester.
Materials:
-
Amine-containing biomolecule
-
Cy5-NHS ester
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
DMSO or DMF
-
Purification column
Procedure:
-
Prepare Solutions:
-
Dissolve the biomolecule in the labeling buffer to a concentration of 1-10 mg/mL.
-
Dissolve the Cy5-NHS ester in DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Calculate the required amount of Cy5-NHS ester. A 10- to 20-fold molar excess is typically used.
-
Add the Cy5-NHS ester solution dropwise to the biomolecule solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification and Quantification:
-
Purify the conjugate and determine the DOL as described in the previous protocols.
-
Conclusion
This compound is a versatile fluorescent probe that offers two distinct and highly efficient chemistries for biomolecule labeling. The azide functionality, utilized through click chemistry, provides a highly specific and near-quantitative labeling method, particularly advantageous for complex biological samples. The carboxylic acid functionality, activated by EDC/NHS, offers a reliable method for labeling primary amines with good efficiency.
Compared to the traditional Cy5-NHS ester labeling, which can have variable efficiency and a higher potential for non-specific reactions, the click chemistry approach with this compound offers superior specificity and potentially higher and more reproducible yields. The choice of labeling strategy will ultimately depend on the specific biomolecule, the desired site of labeling, and the experimental context, with this compound providing a powerful and flexible tool for a wide range of research applications.
References
Performance of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 in Diverse Buffer Systems: A Comparative Guide
For researchers in drug development and molecular biology, the choice of buffer can be critical to the success of conjugation and detection experiments. This guide provides a comparative analysis of the performance of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a versatile bifunctional linker dye, in various commonly used buffer systems. The insights provided are based on the known properties of the Cy5 fluorophore, the polyethylene glycol (PEG) linker, and the requirements of azide-alkyne click chemistry.
Comparative Performance in Common Buffer Systems
The performance of this compound is influenced by factors such as pH, ionic strength, and the presence of specific additives which can affect the fluorescence of the Cy5 dye and the efficiency of the click chemistry reaction. The PEG linker generally enhances the solubility and stability of the molecule in aqueous environments[1][2][3].
| Buffer System | pH | Key Considerations for Fluorescence | Suitability for Click Chemistry (CuAAC) | Overall Recommendation |
| Phosphate-Buffered Saline (PBS) | 7.4 | Stable fluorescence. Cy5 is generally insensitive to pH in the 4-10 range[4][5][6]. | Not recommended without modification. Phosphate can coordinate with the copper catalyst, reducing its efficacy. | Suitable for fluorescence measurements post-conjugation. For the click reaction itself, a phosphate-free buffer is preferred. |
| Tris-Buffered Saline (TBS) | 7.4 - 8.0 | Stable fluorescence. | Recommended. Tris is generally compatible with the Cu(I) catalyst used in click chemistry. | A good general-purpose buffer for both the click reaction and subsequent fluorescence-based applications. |
| HEPES Buffer | 7.0 - 8.0 | Stable fluorescence. | Highly Recommended. HEPES is a non-coordinating buffer and is well-suited for copper-catalyzed reactions. | An excellent choice for maintaining stable pH without interfering with the click chemistry reaction. |
| Sodium Phosphate Buffer | 6.0 - 8.0 | Stable fluorescence. | Not recommended. Similar to PBS, the phosphate ions can interfere with the copper catalyst. | To be avoided for the click chemistry conjugation step. |
| Sodium Bicarbonate/Carbonate Buffer | 8.3 - 10.0 | Fluorescence is generally stable up to pH 10[4][6]. However, very high pH can lead to dye degradation. | Use with caution. While the click reaction can proceed at higher pH, the stability of the biomolecule and the dye should be considered. | May be used if a higher pH is required for other reaction components, but stability should be verified. |
Experimental Protocols
To quantitatively assess the performance of this compound in a specific buffer system, the following experimental protocols can be adapted.
Protocol 1: Evaluation of Fluorescence Stability
This protocol outlines a method to measure and compare the fluorescence intensity and stability of the dye in different buffers over time.
-
Preparation of Dye Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 1 µM in each of the desired buffer systems to be tested (e.g., PBS, TBS, HEPES at pH 7.4).
-
-
Fluorescence Measurement:
-
Transfer the dye solutions to a 96-well microplate.
-
Measure the fluorescence intensity using a microplate reader or fluorometer with excitation at ~648 nm and emission at ~668 nm.
-
To assess stability, incubate the plate at room temperature, protected from light, and repeat the fluorescence measurements at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each buffer system.
-
Calculate the percentage of initial fluorescence remaining at each time point to compare the stability of the dye in different buffers.
-
Protocol 2: Assessment of Click Chemistry Reaction Efficiency
This protocol provides a framework for comparing the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in different buffer systems.
-
Preparation of Reactants:
-
Prepare a 10 mM solution of an alkyne-containing molecule (e.g., Alkyne-PEG4-Amine) in a compatible solvent.
-
Prepare a 1 mM solution of this compound in DMSO.
-
Prepare fresh stock solutions for the click chemistry reaction:
-
100 mM Sodium Ascorbate in water.
-
20 mM Copper(II) Sulfate in water.
-
100 mM BTTAA (or other copper-chelating ligand) in DMSO.
-
-
-
Click Reaction Setup:
-
In separate microcentrifuge tubes, combine the following in each buffer system to be tested:
-
Alkyne-containing molecule (to a final concentration of 100 µM).
-
This compound (to a final concentration of 10 µM).
-
Buffer to bring the volume to 90 µL.
-
-
Initiate the reaction by adding the catalyst premix:
-
Add Sodium Ascorbate to a final concentration of 5 mM.
-
Add Copper(II) Sulfate to a final concentration of 1 mM.
-
Add BTTAA to a final concentration of 5 mM.
-
-
Incubate the reactions at room temperature for 1-2 hours, protected from light.
-
-
Analysis of Reaction Efficiency:
-
The reaction efficiency can be analyzed by methods such as HPLC or LC-MS to quantify the formation of the triazole product.
-
Alternatively, a fluorescence-based assay can be used if the product has different fluorescence properties or can be separated from the unreacted dye.
-
Alternative Dyes and Considerations
For applications where the performance of this compound may be suboptimal, several alternatives can be considered.
| Alternative Dye | Excitation/Emission (nm) | Key Advantages |
| Alexa Fluor 647 Azide | ~650 / ~668 | High photostability and brightness. Less prone to self-quenching than Cy5. |
| DyLight 650 Azide | ~652 / ~672 | Good photostability and fluorescence intensity. |
| Atto 647N Azide | ~646 / ~664 | Excellent photostability and high fluorescence quantum yield. |
The choice of an alternative will depend on the specific experimental requirements, including the available excitation sources and emission filters, as well as the chemical environment of the assay.
References
A Researcher's Guide to Selecting PEG Linker Length in Bifunctional Dyes
For Researchers, Scientists, and Drug Development Professionals
The use of polyethylene glycol (PEG) linkers in the design of bifunctional dyes is a critical strategy for optimizing the performance of bioconjugates used in diagnostics, imaging, and therapeutics.[1] A bifunctional dye possesses two reactive functional groups, enabling it to conjugate with two different molecular entities, such as a targeting antibody and a therapeutic agent. The PEG linker serves as a flexible, hydrophilic spacer that can significantly influence the conjugate's properties, including its solubility, stability, steric hindrance, and pharmacokinetic profile.[2][3] The length of this PEG linker is a key variable that must be carefully considered to achieve the desired biological activity and performance.[4][5]
This guide provides an objective comparison of how different PEG linker lengths can impact the performance of bifunctional dye conjugates, supported by experimental data from related bioconjugate systems.
Impact of PEG Linker Length on Performance
The choice of PEG linker length is a trade-off between several competing factors. An optimal length is often application-specific and must be determined empirically.
-
Solubility and Aggregation: PEG is inherently hydrophilic, so incorporating a PEG linker generally improves the water solubility of the conjugate and reduces non-specific aggregation, a common issue with hydrophobic dyes or payloads.[6] Longer PEG chains can further enhance these effects.[3]
-
Steric Hindrance and Binding Affinity: The linker's length is crucial for ensuring that the dye and the molecule it's conjugated to (e.g., an antibody) can both interact with their respective targets without physically obstructing one another.[3]
-
A short linker may not provide enough separation, leading to steric hindrance that can decrease the binding affinity of the targeting moiety or reduce the fluorescence quantum yield of the dye.
-
An optimal linker provides sufficient distance to allow independent function of both parts of the conjugate. For example, in a study of dimeric CXCR4 modulators, a PEG3 linker was found to be optimal, with longer linkers (PEG5, PEG7) providing no additional benefit to binding affinity.[4]
-
An excessively long linker can sometimes be detrimental. In studies of PEGylated carbonic anhydrase inhibitors, shorter PEG linkers (1 kDa and 2 kDa) were more effective at killing tumor cells than longer linkers, possibly because a longer linker might adopt a coiled structure that hinders the availability of the active groups.[5]
-
-
Pharmacokinetics and In Vivo Circulation: In therapeutic applications, particularly for antibody-drug conjugates (ADCs), longer PEG chains can increase the conjugate's hydrodynamic radius.[3] This can reduce renal clearance, thereby extending the circulation half-life of the molecule in the body.[7] However, this may also impact tumor penetration and overall efficacy.
-
Cytotoxicity and Biological Activity: The linker length can directly influence the biological effect of the conjugate. In one study, increasing the PEG linker length from 0 kDa to 10 kDa in an affibody-drug conjugate extended its half-life but also led to a 22-fold reduction in in-vitro cytotoxicity.[7] This highlights the complex interplay between linker length, pharmacokinetics, and therapeutic efficacy.
Quantitative Data Comparison
The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the performance of different bifunctional molecules. While not all examples are dyes, they provide valuable insights into the general principles of PEG linker optimization.
| Molecule Type | PEG Linker Length | Parameter Measured | Result | Reference |
| Dimeric CXCR4 Ligand | PEG3 (approx. 1.5 kDa) | CXCR4 Binding Affinity (IC50) | 22 nM | [4] |
| PEG5 (approx. 2.3 kDa) | CXCR4 Binding Affinity (IC50) | 23 nM | [4] | |
| PEG7 (approx. 3.2 kDa) | CXCR4 Binding Affinity (IC50) | 25 nM | [4] | |
| Affibody-Drug Conjugate | 0 (SMCC linker) | In Vitro Cytotoxicity (IC50, NCI-N87 cells) | 4.94 nM | [7] |
| 4 kDa | In Vitro Cytotoxicity (IC50, NCI-N87 cells) | 31.9 nM | [7] | |
| 10 kDa | In Vitro Cytotoxicity (IC50, NCI-N87 cells) | 111.3 nM | [7] | |
| 0 (SMCC linker) | Circulation Half-Life | Baseline | [7] | |
| 4 kDa | Circulation Half-Life | 2.5-fold increase vs. baseline | [7] | |
| 10 kDa | Circulation Half-Life | 11.2-fold increase vs. baseline | [7] | |
| PEGylated Carbonic Anhydrase Inhibitor | 1 kDa | Tumor Spheroid Cell Viability | Most efficient at reducing viability | [5] |
| 2 kDa | Tumor Spheroid Cell Viability | Efficient at reducing viability | [5] | |
| 3.4 kDa | Tumor Spheroid Cell Viability | Efficient at reducing viability | [5] | |
| > 3.4 kDa | Tumor Spheroid Cell Viability | Cell killing efficiency decreased with increasing linker length | [5] | |
| Antibody-Nanocarrier | 0.65 kDa | Targeting of DC2.4 cells | Best targeting performance for this cell line | [8] |
| 5 kDa | Targeting of primary BMDCs and cDC1 cells | Best targeting performance for these primary cells | [8] |
Experimental Protocols
Below is a representative protocol for the conjugation of a bifunctional dye containing an NHS ester and a maleimide group to a monoclonal antibody.
Protocol: Two-Step Sequential Conjugation Using a Mal-PEG-NHS Linker
This protocol describes the conjugation of a thiol-reactive fluorescent dye to a monoclonal antibody using a hetero-bifunctional Maleimide-PEG-NHS linker.[9]
Materials:
-
Monoclonal Antibody (mAb) in Phosphate Buffer (pH 7.2-7.5)
-
Mal-PEG-NHS linker (e.g., Mal-PEG4-NHS)
-
Thiol-containing fluorescent dye
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Procedure:
Step 1: Antibody Modification with PEG Linker
-
Dissolve the antibody in a phosphate buffer (pH 7.2-7.5) to a concentration of 2-10 mg/mL.
-
Prepare a stock solution of the Mal-PEG-NHS linker in anhydrous DMSO.
-
Add a 10-fold molar excess of the Mal-PEG-NHS linker solution to the antibody solution. The NHS ester will react with primary amines (lysine residues) on the antibody.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Remove the excess, unreacted linker using a desalting column equilibrated with phosphate buffer. The product is the maleimide-activated antibody (mAb-PEG-Mal).
Step 2: Dye Conjugation to Modified Antibody
-
Dissolve the thiol-containing fluorescent dye in an appropriate solvent like DMSO.
-
Add a 3-fold molar excess of the dye solution to the purified mAb-PEG-Mal solution from Step 1. The maleimide group will react specifically with the thiol group on the dye.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Purification and Analysis
-
Purify the final antibody-dye conjugate from excess dye and reaction byproducts using a desalting column or size-exclusion chromatography.
-
Analyze the final conjugate. Determine the Dye-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry. Confirm the purity and integrity of the conjugate using SDS-PAGE.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of PEG linkers in bifunctional dyes.
Caption: Experimental workflow for comparing bifunctional dyes with different PEG linker lengths.
Caption: Conceptual model of how PEG linker length affects target binding and steric hindrance.
References
- 1. PEG Reagent, Cross Linker, and Fluorescent Dye | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. precisepeg.com [precisepeg.com]
- 4. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent dye with PEG linker [schem.jp]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: Evaluating Brightness and Photostability for Advanced Research Applications
In the landscape of fluorescent probes for biological imaging and drug development, the selection of a dye with optimal brightness and photostability is paramount for generating high-quality, reproducible data. This guide provides a comparative evaluation of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a functionalized derivative of the widely used cyanine dye, Cy5. Its performance is assessed in the context of its parent dye and prominent alternatives, Alexa Fluor 647 and DyLight 650, to aid researchers in making informed decisions for their specific applications.
This compound is a versatile molecule featuring an azide group for click chemistry and a carboxylic acid for amine coupling, connected by polyethylene glycol (PEG) linkers that enhance aqueous solubility.[1][2] While direct, peer-reviewed comparative studies on this specific derivative are limited, an evaluation of the core Cy5 chromophore and its common competitors provides valuable insights into its expected performance.
Brightness and Photostability: A Quantitative Comparison
The brightness of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it emits photons).[3] Photostability refers to a dye's resistance to photobleaching, or fading, upon exposure to light. The following tables summarize the key photophysical properties of Cy5 and its alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27[4] |
| N-(m-PEG4)-N'-(azide-PEG3)-Cy5 * | 649 | 667 | 232,000[5] | Not specified |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | 0.33[4] |
| DyLight 650 | ~652 | ~672 | ~250,000[6] | Not specified |
Note: Data for a structurally similar derivative is used as a proxy for this compound. Brightness is influenced by environmental factors and conjugation.
| Fluorophore | Relative Photostability | Key Considerations |
| Cy5 | Moderate | Prone to photobleaching, especially under intense or prolonged illumination.[7][8] Can exhibit self-quenching at high labeling densities.[9][10] |
| Alexa Fluor 647 | High | Significantly more photostable than Cy5.[7][9] Less prone to aggregation-induced quenching.[9] |
| DyLight 650 | High | Generally marketed as having superior photostability and brightness compared to traditional cyanine dyes.[11][12] |
Experimental Protocols
To empirically determine and compare the brightness and photostability of this compound with other dyes, the following protocols can be implemented.
Protocol 1: Antibody Conjugation
This protocol outlines the conjugation of the carboxylic acid group of this compound to a primary antibody.
-
Dye Activation: Dissolve this compound in anhydrous DMSO. Activate the carboxylic acid group by adding a 1.5-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 3-fold molar excess of NHS (N-hydroxysuccinimide). Incubate for 15 minutes at room temperature.
-
Antibody Preparation: Prepare the antibody in a carbonate-bicarbonate buffer (pH 8.5-9.0).
-
Conjugation: Add the activated dye solution to the antibody solution. The molar ratio of dye to antibody should be optimized for the specific application, typically ranging from 5:1 to 20:1. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove unconjugated dye using size exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with phosphate-buffered saline (PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for the dye).
Protocol 2: Photostability Measurement via Time-Lapse Microscopy
This protocol describes a method to quantify the photostability of fluorescently labeled cells.
-
Cell Staining: Prepare cells and perform immunofluorescence staining using the antibody-dye conjugates from Protocol 1.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image Acquisition:
-
For an initial brightness comparison, acquire images of cells stained with each dye conjugate using identical microscope settings (laser power, exposure time, gain).
-
For photostability analysis, select a region of interest (ROI) on a well-stained cell.
-
Acquire a time-lapse series of images with continuous laser illumination at the dye's excitation maximum. Use consistent acquisition parameters for all dyes being compared.
-
-
Data Analysis:
-
Brightness: Measure the mean fluorescence intensity of the stained structures from the initial images.
-
Photostability: For each time-lapse series, measure the fluorescence intensity in the ROI over time. Normalize the intensity at each time point to the initial intensity and plot the decay curves. The rate of fluorescence decay indicates the photostability of the dye.
-
Conclusion
While this compound offers valuable functional handles for bioconjugation, its core Cy5 chromophore is generally less photostable than newer generation dyes like Alexa Fluor 647 and DyLight 650.[7][11] For demanding applications requiring high sensitivity and prolonged imaging, such as single-molecule tracking or super-resolution microscopy, Alexa Fluor 647 and DyLight 650 are likely to provide superior performance with greater brightness and resistance to photobleaching. However, for standard applications where the unique conjugation options of the azide and carboxylic acid groups are essential, this compound remains a viable option, provided that appropriate photostabilizing agents and optimized imaging conditions are employed. Researchers should carefully consider the specific requirements of their experiments when selecting the most appropriate fluorophore.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS: 2107273-42-5 | AxisPharm [axispharm.com]
- 3. Tips for Fluorophore Selection - FluoroFinder [fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. leinco.com [leinco.com]
cross-reactivity testing of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 labeled antibodies
A Comparative Guide to the Cross-Reactivity of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 Labeled Antibodies
For researchers, scientists, and drug development professionals, the specificity and potential for off-target binding of labeled antibodies are critical considerations. This guide provides an objective comparison of antibodies labeled using this compound, focusing on the potential for cross-reactivity. We will explore the characteristics of the Cy5 dye and the polyethylene glycol (PEG) linker, detail experimental protocols for assessing cross-reactivity, and present alternative labeling strategies.
Understanding the Components: Potential Sources of Cross-Reactivity
The labeling reagent , this compound, consists of three key parts: the Cy5 fluorescent dye, a PEG linker, and a reactive group for conjugation (in this case, an acid group for coupling, though the NHS ester variant is common for targeting primary amines). Both the Cy5 dye and the PEG linker can contribute to non-specific binding and cross-reactivity.
Cyanine 5 (Cy5) Dye:
Cy5 is a popular far-red fluorescent dye known for its high fluorescence intensity and photostability, making it well-suited for various bioanalytical applications with minimal autofluorescence from biological samples.[1] However, Cy5 and its tandem dyes (e.g., PE-Cy5) have been reported to exhibit non-specific binding, particularly to monocytes and macrophages.[2][3] This interaction is thought to be mediated by the high-affinity Fcγ receptor (CD64).[3][4][5]
Polyethylene Glycol (PEG) Linker:
The inclusion of a PEG linker (in this case, PEG3 and PEG4 units) is intended to improve the hydrophilicity of the labeled antibody and provide a spacer between the antibody and the dye. While PEGylation is often used to reduce immunogenicity, PEG itself can be immunogenic, leading to the formation of anti-PEG antibodies.[6][7][8] These anti-PEG antibodies can cause cross-reactivity with PEGylated therapeutics and other molecules containing a similar C-C-O backbone, such as polypropylene glycol (PPG) and polytetramethylene ether glycol (PTMEG).[6][8][9]
Comparison of Fluorophores and Labeling Chemistries
The choice of fluorophore and the method of conjugation can significantly impact the specificity and performance of a labeled antibody. Below is a comparison of Cy5 with common alternatives and a discussion of labeling chemistries.
Table 1: Comparison of Common Far-Red Fluorophores
| Feature | Cy5 | Alexa Fluor 647 | DyLight 650 |
| Excitation Max (nm) | ~650 | ~651[10] | ~652 |
| Emission Max (nm) | ~670 | ~667[10] | ~672 |
| Brightness | High | Higher than Cy5[10] | High |
| Photostability | Good | Excellent | Excellent |
| Non-Specific Binding | Can bind to monocytes/macrophages[3] | Generally lower than Cy5 | Generally low |
| pH Sensitivity | Sensitive to environment | Less sensitive | Less sensitive |
Labeling Chemistries:
The specific molecule this compound contains an azide group, indicating its use in "click chemistry" reactions like strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[11] This allows for site-specific conjugation if a corresponding alkyne group is introduced into the antibody. This is often advantageous over traditional NHS ester chemistry, which randomly targets lysine residues.
Table 2: Comparison of Labeling Chemistries
| Labeling Method | Target Residue | Specificity | Potential Impact on Antibody Function |
| NHS Ester | Primary amines (Lysine) | Random | Can potentially modify the antigen-binding site |
| Click Chemistry (Azide-Alkyne) | Engineered alkyne/azide | Site-specific | Less likely to interfere with antigen binding |
| Maleimide | Thiols (Cysteine) | Site-specific (if cysteines are engineered or selectively reduced) | Can be highly specific |
Experimental Protocols for Cross-Reactivity Testing
To quantitatively assess the cross-reactivity of your this compound labeled antibody, the following protocols for Dot Blot and ELISA are recommended.[12]
Dot Blot Assay for a Semi-Quantitative Assessment
This method provides a rapid visual assessment of binding to a panel of immunoglobulins from different species.
Materials:
-
Nitrocellulose or PVDF membrane
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST (PBS with 0.1% Tween-20))
-
Purified IgGs from various species (e.g., mouse, rat, human, rabbit, goat, bovine)
-
Your Cy5-labeled antibody
-
Fluorescence imaging system
Protocol:
-
Antigen Immobilization: Spot 1-2 µL of serial dilutions (e.g., 1 µg/µL to 0.1 µg/µL) of each purified IgG onto the membrane. Allow to dry completely.
-
Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with PBST.
-
Secondary Antibody Incubation: Incubate the membrane with your Cy5-labeled antibody at an appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with PBST.
-
Imaging: Acquire an image of the membrane using a fluorescence imager with appropriate filters for Cy5. The intensity of the spots will indicate the degree of cross-reactivity.
ELISA for a Quantitative Analysis
ELISA provides a more quantitative measure of cross-reactivity.
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Purified IgGs from various species
-
Wash buffer (PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Your Cy5-labeled antibody
-
Fluorescence plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of each purified IgG at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the wells three times with PBST and then block with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Antibody Incubation: Wash the wells again and add serial dilutions of your Cy5-labeled antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells five times with PBST.
-
Reading: Read the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for Cy5. The signal intensity is proportional to the amount of bound antibody.
Visualizing Workflows and Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for site-specific antibody labeling via click chemistry.
Caption: Experimental workflow for quantitative ELISA-based cross-reactivity testing.
Caption: Logical diagram illustrating the potential sources of cross-reactivity.
Conclusion
When using this compound labeled antibodies, it is essential to be aware of the potential for cross-reactivity arising from both the Cy5 dye and the PEG linker. While site-specific conjugation via click chemistry can preserve antibody specificity better than random labeling, the inherent properties of the dye and linker must be considered. For applications requiring the highest level of specificity, researchers should consider alternative fluorophores like Alexa Fluor 647, which may exhibit lower non-specific binding. Rigorous in-house validation using methods such as Dot Blot and ELISA is strongly recommended to accurately characterize the cross-reactivity profile of any labeled antibody in the context of its intended application.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. researchgate.net [researchgate.net]
- 3. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 4. US20060121023A1 - Method to decrease nonspecific staining by Cy5 - Google Patents [patents.google.com]
- 5. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Reactivity of Select PEG-Binding Antibodies to Other Polymers Containing a C-C-O Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety & Disposal Procedures for N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety information and detailed procedures for the proper disposal of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance. This compound contains an organic azide, which requires specific handling to mitigate potential hazards.
I. Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for any similar compounds if a specific one is not available and to be aware of the potential hazards associated with organic azides.
Key Hazards:
-
Organic Azides: Can be energetic and potentially explosive. They are sensitive to heat, shock, friction, and light.
-
Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals. Mixing with acids can generate highly toxic and explosive hydrazoic acid.[1] Contact with metals may form shock-sensitive metal azides.[1] Halogenated solvents should also be avoided.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Standard laboratory coat
-
Safety goggles or glasses
-
Chemical-resistant gloves (nitrile is a suitable option)
Handling Precautions:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Use plastic or ceramic spatulas for transferring solid material to avoid the formation of explosive metal azides.[1]
-
Avoid heating the compound unless as part of a controlled chemical reaction.
-
Store in a cool, dark place, away from incompatible materials.
II. Disposal Procedures
There are two primary disposal pathways for this compound: direct disposal of untreated waste and disposal following chemical deactivation of the azide group. The preferred method is chemical deactivation to mitigate the hazards associated with the azide functionality.
Option 1: Direct Disposal (Without Chemical Deactivation)
This option should only be used for small quantities and in strict accordance with institutional and local regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including solutions and contaminated labware (e.g., pipette tips, tubes), in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure lid. Do not use metal containers or lids.
-
Label the container as "Hazardous Waste: Contains Organic Azide and Cyanine Dye."
-
-
Waste Segregation:
-
Crucially, do not mix azide-containing waste with other waste streams, especially acidic or metallic waste. [1]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal by a licensed hazardous waste management company.
-
Option 2: Disposal Following Chemical Deactivation (Recommended)
This procedure involves reducing the hazardous azide group to a more stable amine using a Staudinger reduction with triphenylphosphine. This is the preferred method for rendering the waste less hazardous before disposal.
This protocol is a general guideline and should be performed by trained personnel in a chemical fume hood.
Materials:
-
Waste solution containing this compound
-
Triphenylphosphine (PPh₃)
-
A suitable solvent in which both the azide compound and triphenylphosphine are soluble (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, or a mixture of THF and water). Given the nature of the target molecule, a solvent system like THF/water may be effective.
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for inert atmosphere)
Procedure:
-
Preparation:
-
In a chemical fume hood, prepare a solution of the waste containing this compound in a suitable solvent in a round-bottom flask.
-
-
Addition of Triphenylphosphine:
-
For each mole of the azide compound, add 1.1 to 1.5 molar equivalents of triphenylphosphine.
-
The addition of triphenylphosphine can be done portion-wise at room temperature with stirring.
-
-
Reaction:
-
A gentle evolution of nitrogen gas may be observed.
-
Allow the reaction to stir at room temperature. The reaction time can vary, but it is often complete within a few hours. To ensure completion, the reaction can be left to stir overnight.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting azide and the appearance of the amine product.
-
-
Hydrolysis of the Iminophosphorane:
-
After the initial reaction is complete, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the final amine and triphenylphosphine oxide. If the reaction was performed in an aqueous solvent mixture, this step may occur concurrently.
-
-
Waste Collection Post-Quenching:
-
Once the reaction is complete, the resulting solution, which now contains the amine derivative of the original compound and triphenylphosphine oxide, should be collected in a hazardous waste container labeled "Hazardous Waste: Contains Cyanine Dye and Triphenylphosphine Oxide."
-
This waste stream should still be disposed of through your institution's EHS office, but the primary hazard associated with the azide has been eliminated.
-
III. Data Presentation
| Parameter | Value/Recommendation | Source/Rationale |
| Molar Ratio (Azide:PPh₃) | 1 : 1.1-1.5 | Stoichiometric excess of PPh₃ ensures complete reduction. |
| Recommended Solvents | THF, 1,4-Dioxane, THF/Water | Solvents that can dissolve both the PEGylated azide and PPh₃. |
| Reaction Temperature | Room Temperature | The Staudinger reaction is typically efficient at ambient temperatures. |
| Reaction Time | 2-24 hours | Should be monitored for completion. |
IV. Mandatory Visualization
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
